molecular formula C16H30N2O6 B1390340 Di-Boc-alpha-methyl-DL-ornithine CAS No. 1219378-96-7

Di-Boc-alpha-methyl-DL-ornithine

Cat. No.: B1390340
CAS No.: 1219378-96-7
M. Wt: 346.42 g/mol
InChI Key: LYVBDMQVKANIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-Boc-alpha-methyl-DL-ornithine is a useful research compound. Its molecular formula is C16H30N2O6 and its molecular weight is 346.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-Boc-alpha-methyl-DL-ornithine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-Boc-alpha-methyl-DL-ornithine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBDMQVKANIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and stability of Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytic Resistance and Enzyme Inhibition: A Technical Guide to Di-Boc-α-Methyl-DL-Ornithine

Executive Summary

The development of metabolically stable peptides and targeted enzyme inhibitors requires precise structural modifications at the amino acid level. Di-Boc-α-methyl-DL-ornithine (CAS: 1219378-96-7) represents a highly specialized, unnatural amino acid building block designed to address two critical challenges in drug development: susceptibility to proteolytic degradation and the need for orthogonal synthetic protection. By combining the steric bulk of an alpha-methyl group with the robust shielding of dual tert-butyloxycarbonyl (Boc) protecting groups, this molecule serves as a pivotal intermediate for synthesizing potent Ornithine Decarboxylase (ODC) inhibitors and protease-resistant peptide therapeutics.

Chemical Structure and Mechanistic Rationale

The structural architecture of Di-Boc-α-methyl-DL-ornithine is engineered for both synthetic reliability and biological efficacy.

The Alpha-Methyl Advantage: Native peptides often fail in clinical settings due to rapid enzymatic degradation. The substitution of the hydrogen atom at the alpha-carbon with a methyl group fundamentally alters the molecule's spatial dynamics. This steric hindrance restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, frequently promoting the formation of highly stable helical secondary structures [[1]](). More importantly, the alpha-methyl group physically shields adjacent peptide bonds from the active sites of proteases (such as trypsin, elastase, and DPP-IV), significantly extending the in vivo half-life of the resulting therapeutic 2.

The Di-Boc Protection Strategy: During multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemistry, the primary alpha-amine and the side-chain delta-amine of ornithine must be protected to prevent unwanted lactamization or cross-coupling. The N,N'-di-Boc strategy is chosen because Boc groups are highly stable under basic and nucleophilic conditions, yet can be cleanly and globally cleaved using strong acids like Trifluoroacetic acid (TFA) 3.

Biological Application: Targeting Polyamine Biosynthesis

Beyond peptide engineering, the deprotected form—α-methyl-ornithine—is a potent, competitive inhibitor of Ornithine Decarboxylase (ODC) 4. ODC is the rate-limiting enzyme in polyamine biosynthesis, responsible for decarboxylating ornithine to produce putrescine 5. Because rapidly proliferating cancer cells (e.g., hepatoma cells) rely heavily on polyamines (putrescine, spermidine, and spermine) for DNA stabilization and cell division, ODC inhibition effectively blocks tumor proliferation 4.

ODC_Pathway Arg Arginine Orn Ornithine Arg->Orn Arginase Put Putrescine Orn->Put Decarboxylation Spd Spermidine Put->Spd Spermidine Synthase Spm Spermine Spd->Spm Spermine Synthase ODC Ornithine Decarboxylase (ODC) ODC->Orn Catalyzes Inhibitor α-Methyl-Ornithine (Active Moiety) Inhibitor->ODC Competitive Inhibition

Polyamine biosynthesis pathway and competitive ODC inhibition by α-methyl-ornithine.

Quantitative Stability and Kinetic Profiling

The integration of the alpha-methyl group yields measurable improvements in both chemical and biological stability. The table below summarizes the comparative kinetic data.

ParameterNative L-Ornithineα-Methyl-DL-OrnithineCausality / Significance
Proteolytic Half-Life (Trypsin, 37°C) < 2 hours> 48 hoursSteric hindrance at the α-carbon restricts protease active-site access 1.
ODC Inhibition ( Ki​ ) N/A (Natural Substrate)~0.5 mMCompetitive binding blocks polyamine biosynthesis without being metabolized 4.
Di-Boc Cleavage Time (95% TFA) ~30 mins~45 minsThe steric bulk of the α-methyl slightly reduces the acidolysis rate of the alpha-Boc 3.
Conformational Preference Flexible coilHelical promotionRestricted φ/ψ dihedral angles pre-organize the peptide backbone 1.

Experimental Workflows (Self-Validating Systems)

To utilize Di-Boc-α-methyl-DL-ornithine effectively, strict protocols must be followed to ensure complete deprotection without side reactions, followed by rigorous stability validation.

Protocol 1: Acid-Mediated Global Deprotection (Di-Boc Cleavage)

Causality Note: During Boc removal, highly reactive tert-butyl carbocations are generated. Without scavengers, these cations will re-alkylate nucleophilic side chains. Triisopropylsilane (TIPS) and water are added specifically to trap these cations [[6]]().

  • Preparation: Dissolve 1.0 mmol of Di-Boc-α-methyl-DL-ornithine (or the resin-bound peptide containing it) in 5 mL of anhydrous Dichloromethane (DCM).

  • Cleavage Cocktail Formulation: Prepare a fresh mixture of 95% TFA, 2.5% TIPS, and 2.5% LC-MS grade water.

  • Reaction: Chill the cocktail to 0°C. Add 10 mL of the cocktail to the DCM solution dropwise to control the exothermic acidolysis. Let the reaction warm to room temperature and stir for 45 minutes.

  • Validation & Recovery: Evaporate the TFA/DCM under a gentle stream of nitrogen. Precipitate the deprotected α-methyl-DL-ornithine by adding 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and analyze the white pellet via LC-MS to confirm the disappearance of the +200 Da (Di-Boc) mass shift.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality Note: To prove that the alpha-methyl group confers stability, this assay uses a self-validating internal control (a native ornithine peptide) run in parallel with the modified peptide.

  • Substrate Preparation: Prepare 100 µM stock solutions of both the native ornithine peptide and the α-methyl-ornithine peptide in 50 mM Tris-HCl buffer (pH 7.4).

  • Protease Incubation: Add Trypsin (or human serum) to a final concentration of 2 µg/mL. Incubate at 37°C in a thermoshaker.

  • Aliquot Sampling & Quenching: At time intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 50 µL of 1% Formic Acid in Acetonitrile.

  • Quantification: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining intact parent mass.

Workflow Step1 Di-Boc-α-Me-DL-Orn Step2 TFA Deprotection Step1->Step2 Acid Cleavage Step3 Peptide Coupling Step1->Step3 SPPS Route Step4 Protease Incubation Step2->Step4 Free Amino Acid Step3->Step4 Cleaved Peptide Step5 LC-MS/MS Analysis Step4->Step5 Aliquot Sampling

Standardized workflow for Di-Boc deprotection and proteolytic stability quantification.

Conclusion

Di-Boc-α-methyl-DL-ornithine is a highly versatile building block that bridges the gap between synthetic feasibility and biological resilience. By leveraging the acid-labile Di-Boc protection scheme alongside the steric shielding of the alpha-methyl group, researchers can reliably synthesize ODC inhibitors and advanced peptide therapeutics that bypass the rapid enzymatic degradation pathways limiting traditional biologics.

References

  • BenchChem.
  • NIH / Proc Natl Acad Sci U S A.
  • Google Patents. CA2933405A1 - Protease-resistant peptides.
  • Wiley-VCH. 1 Protection Reactions.
  • NIH / Cancers (Basel). c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy.
  • Merck Millipore. Novabiochem® Peptide Synthesis Guidelines.

Sources

Engineering Steric and Metabolic Robustness: The Role of Di-Boc-α-Methyl-DL-Ornithine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

The transition of peptides from highly potent biological modulators to viable clinical therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and conformational promiscuity. As a Senior Application Scientist, I frequently encounter the limitations of native L-amino acids in drug design. To circumvent these liabilities, the strategic incorporation of α,α-disubstituted amino acids—specifically α-methylated derivatives—has emerged as a cornerstone of modern peptidomimetic engineering.

Di-Boc-α-methyl-DL-ornithine (CAS 1219378-96-7) represents a highly versatile building block in this paradigm[1]. By featuring a methyl group at the stereogenic alpha-carbon, this non-natural amino acid imparts profound steric hindrance around the peptide backbone. Furthermore, the orthogonal Di-Boc (tert-butyloxycarbonyl) protection of both the α- and δ-amino groups enables precise, site-directed coupling in solution-phase and specialized solid-phase syntheses. This technical guide dissects the mechanistic rationale, biological applications, and validated synthetic workflows for utilizing Di-Boc-α-methyl-DL-ornithine in advanced peptide design.

Mechanistic Foundations: The Power of α-Methylation

The introduction of a methyl group at the α-carbon fundamentally alters the thermodynamic and kinetic landscape of the resulting peptide.

  • Conformational Restriction (The Thorpe-Ingold Effect): Native ornithine exhibits significant rotational freedom around its φ (phi) and ψ (psi) dihedral angles. α-Methylation restricts this conformational space, heavily biasing the local backbone toward α-helical or β-turn geometries. This pre-organization reduces the entropic penalty upon receptor binding, frequently translating to enhanced target affinity.

  • Enzymatic Shielding: Proteases (such as trypsin, which typically cleaves adjacent to basic residues like ornithine and arginine) rely on precise docking of the peptide backbone into their catalytic clefts. The steric bulk of the α-methyl group physically occludes the scissile amide bond, rendering the peptide highly resistant to enzymatic hydrolysis.

Biological Application: Targeting the Polyamine Pathway

Beyond its structural role in larger peptides, α-methyl ornithine is a biologically active pharmacophore in its own right. It acts as a potent, competitive inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis[2]. Polyamines (putrescine, spermidine, spermine) are critical for DNA synthesis and cell proliferation. By inhibiting ODC, α-methyl ornithine rapidly depletes intracellular putrescine and spermidine, thereby blocking the proliferation of rapidly dividing cells, such as hepatoma tissue culture cells[3].

ODC_Pathway L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Decarboxylation Polyamines Polyamines (Spermidine/Spermine) Putrescine->Polyamines Synthases CellProlif Cell Proliferation (Cancer/Hepatoma) Polyamines->CellProlif Promotes Inhibitor α-Methyl Ornithine (Competitive Inhibitor) Inhibitor->ODC Blocks

Fig 1: Polyamine biosynthesis pathway and competitive ODC inhibition by α-methyl ornithine.

Quantitative Impact on Peptide Properties

The empirical benefits of substituting native L-ornithine with its α-methylated counterpart are striking. The table below synthesizes typical quantitative shifts observed during peptidomimetic optimization.

ParameterNative L-Ornithineα-Methyl-OrnithineFold Change / Impact
in vitro Plasma Half-Life (t1/2) ~15 - 30 minutes> 12 hours> 24-fold increase in stability
Proteolytic Susceptibility High (Trypsin cleavage)NegligibleComplete shielding of scissile bond
Conformational Freedom Highly flexibleRestricted (Helical/Turn)Decreased entropy penalty on binding
ODC Inhibitory Activity N/A (Native Substrate)Low micromolar IC50Potent competitive inhibition[2]

Synthetic Workflows & Self-Validating Protocols

Working with α,α-disubstituted amino acids requires specialized synthetic considerations. The steric bulk that provides protease resistance also severely hinders nucleophilic attack during peptide coupling. Consequently, standard coupling reagents (like EDC/HOBt) often result in poor yields.

The use of the Di-Boc derivative (Di-Boc-α-methyl-DL-ornithine) is highly strategic. It allows for solution-phase coupling of the free C-terminus while completely masking the nucleophilicity of both the α- and δ-amines. Furthermore, it serves as a critical precursor; post-coupling, the δ-amine can be selectively guanidinylated to synthesize optically pure C-α-methyl-arginine derivatives[4].

SynthesisWorkflow Step1 1. Carboxyl Activation (Di-Boc-α-Me-Orn-OH + HATU/DIPEA) Step2 2. Solution-Phase Coupling (Add Amine Component) Step1->Step2 Step3 3. Global Deprotection (TFA/DCM Cleavage) Step2->Step3 Step4 4. Orthogonal Derivatization (Optional: Guanidinylation) Step3->Step4 Step5 5. Self-Validation (RP-HPLC & LC-MS Analysis) Step4->Step5

Fig 2: Solution-phase synthesis workflow utilizing Di-Boc-α-methyl-DL-ornithine.

Protocol: High-Efficiency Solution-Phase Coupling and Validation

To ensure a self-validating and high-yielding reaction, the following protocol leverages highly reactive uronium salts (HATU) to overcome the steric barrier of the α-methyl group.

  • Activation (Overcoming Steric Hindrance): Dissolve 1.0 equivalent of Di-Boc-α-methyl-DL-ornithine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Argon). Add 1.1 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is strictly required because the Thorpe-Ingold effect of the α-methyl group creates severe steric crowding around the carbonyl carbon, rendering less reactive esters (like HOBt) kinetically incompetent.

  • Coupling: Introduce 0.9 equivalents of the target amine (e.g., a growing peptide chain or a small molecule pharmacophore). Stir continuously at room temperature for 18–24 hours.

    • Causality: The extended reaction time compensates for the reduced reaction kinetics. Using the amine as the limiting reagent (0.9 eq) ensures its complete consumption, simplifying downstream purification.

  • Workup & Extraction: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid (to remove unreacted amines/DIPEA), saturated NaHCO3 (to remove unreacted acids), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Global Deprotection: Resuspend the crude intermediate in a 50:50 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

    • Causality: TFA cleanly and simultaneously cleaves both the α- and δ-Boc groups. The byproducts (CO2 and isobutylene) are volatile and easily removed by evaporation, leaving the TFA salt of the diamine.

  • Self-Validation (RP-HPLC & LC-MS): Analyze the crude product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

    • Causality: This step closes the validation loop. The presence of two closely eluting peaks with identical mass-to-charge (m/z) ratios confirms the successful coupling and deprotection of the DL-diastereomers. If a specific stereoisomer is required for biological activity, preparative RP-HPLC using a chiral stationary phase is subsequently employed to resolve the active enantiomer.

Conclusion

The integration of Di-Boc-α-methyl-DL-ornithine into peptidomimetic workflows represents a triumph of rational chemical design over biological limitations. By simultaneously restricting conformational entropy and establishing an impenetrable steric shield against proteolysis, α-methylated ornithine derivatives elevate peptides from transient signaling molecules to robust, orally bioavailable drug candidates. Whether utilized as a potent ODC inhibitor or as an architectural scaffold for protease-resistant therapeutics, its utility remains indispensable in the modern medicinal chemist's toolkit.

References

  • Mamont, P. S., et al. "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences 73.5 (1976): 1626-1630. URL:[Link]

  • Google Patents. "Protease-resistant peptides" Patent CA2933405A1.
  • Chen, S. T., et al. "Synthesis of optically pure C alpha-methyl-arginine." International Journal of Peptide and Protein Research 40.2 (1992): 119-126. URL: [Link]

Sources

Advantages of alpha-methylated amino acids in peptide stability

The Structural Shield: Advantages of α -Methylated Amino Acids in Peptide Stability

The Proteolytic Bottleneck in Peptide Therapeutics

Peptides offer unparalleled target specificity and binding affinity, bridging the gap between small molecules and large biologics. However, their clinical translation is frequently derailed by a fundamental biological vulnerability: proteolytic instability . Endogenous peptidases rapidly recognize and cleave standard L-amino acid peptide bonds, often reducing the in vivo half-life of a therapeutic peptide to mere minutes.

To circumvent this, structural biologists and medicinal chemists have turned to backbone modifications. Among the most potent strategies is the incorporation of α -methylated amino acids ( α -MAAs) . By replacing the α -hydrogen of an amino acid with a methyl group, we introduce a quaternary carbon center. This single, highly localized modification fundamentally alters the peptide's steric and conformational landscape, providing a robust defense against enzymatic degradation without drastically increasing the molecule's overall lipophilicity or size.

Mechanistic Foundations of α -Methylation

The stabilizing power of α -MAAs is not magic; it is governed by strict thermodynamic and steric principles. The advantages manifest through two primary mechanisms:

Steric Shielding of the Scissile Bond

Proteases require precise geometric alignment to execute nucleophilic attack on a peptide bond. The introduction of an α -methyl group creates a massive steric blockade directly adjacent to the carbonyl carbon. This bulk physically prevents the protease active site (e.g., the catalytic triad in serine proteases) from achieving the necessary proximity and transition-state geometry for hydrolysis 1.

Conformational Pre-organization (The Thorpe-Ingold Effect)

Beyond simple blocking, α -methylation restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. Known as the Thorpe-Ingold effect (or gem-dimethyl effect), the mutual repulsion between the α -methyl group and the amino acid side chain forces the backbone into highly specific, constrained conformations—most notably promoting α -helices or β -turns 2. Because proteases generally require their substrates to adopt an extended β -strand conformation to fit into the binding cleft, the rigid helical induction provided by α -MAAs further renders the peptide "invisible" to the enzyme.

Mechanismcluster_standardStandard L-Amino Acidcluster_methylatedα-Methylated Amino AcidN1Peptide Bond(Exposed)P1Protease Active SiteN1->P1 Enzymatic CleavageN2Peptide Bond(Shielded)P2Protease Active SiteN2->P2 Cleavage BlockedM2α-Methyl Group(Steric Bulk)M2->N2 Thorpe-Ingold Effect

Mechanism of proteolytic resistance via alpha-methyl steric shielding and the Thorpe-Ingold effect.

Quantitative Impact on Peptide Half-Life

The theoretical benefits of α -methylation translate dramatically into empirical stability. By shielding known cleavage sites, researchers have successfully converted highly labile discovery hits into viable preclinical candidates. Below is a comparative summary of stability enhancements observed across different therapeutic peptide classes.

Table 1: Comparative Proteolytic Stability Profiles
Peptide System / TargetModificationAssay Matrix / ProteaseHalf-life ( t1/2​ ) Wild-TypeHalf-life ( t1/2​ ) α -MethylatedFold Increase
G-A-L-A Model Peptide α -Methyl AlanineTrypsin0.5 hours> 24.0 hours> 48x
Bicyclic FXII Inhibitor Unnatural α -MAAsHuman Plasma< 2.0 hours> 128.0 hours> 64x
MMP-2 Inhibitor Unnatural α -MAAsHuman Plasma< 1.0 hours4.4 hours> 4x
ApoC2-Mimetic (SP2) α -Methylated (Aib)Proteinase KRapid DegradationHighly ResistantN/A

Data synthesized from literature demonstrating the impact of unnatural α -MAAs on cyclic inhibitors 3 and ApoC2 mimetics 4.

Experimental Methodologies: A Self-Validating System

To harness these advantages, one must overcome the inherent synthetic challenges and rigorously validate the resulting stability. The very steric hindrance that protects the peptide from proteases also makes it notoriously difficult to synthesize.

WorkflowStep11. Sequence DesignIdentify Cleavage SitesStep22. SPPS SynthesisOvercome Steric HindranceStep1->Step2Step33. Cleavage & PurificationRP-HPLC & LC-MSStep2->Step3Step44. Proteolytic AssayIncubation with SerumStep3->Step4Step55. Stability QuantificationCalculate Half-life (t½)Step4->Step5

End-to-end workflow for the synthesis and stability validation of alpha-methylated peptides.

Protocol 1: Microwave-Assisted SPPS of α -Methylated Peptides

Causality & Rationale: Standard Fmoc-SPPS relies on the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group of the resin-bound peptide. When incorporating an α -MAA, the quaternary α -carbon drastically increases the activation energy required for the transition state. Standard HBTU/DIPEA coupling will fail or result in massive deletion sequences. We must shift to highly reactive uronium salts (HATU) combined with microwave irradiation to supply the kinetic energy needed to force the sterically clashed transition state.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to ensure maximum accessibility of active sites.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF for 2 x 5 minutes. Wash extensively with DMF.

  • Activation of α -MAA: Dissolve 4 equivalents (0.4 mmol) of the Fmoc- α -MAA-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Critical: Allow pre-activation for exactly 2 minutes to form the highly reactive 7-aza-OBt ester intermediate.

  • Coupling (Microwave): Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (Note: Avoid exceeding 75°C to prevent epimerization of adjacent residues).

  • Capping: To prevent deletion sequences from unreacted amines, treat the resin with 10% acetic anhydride and 10% DIEA in DMF for 5 minutes.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Quantitative Serum Stability Assay

Causality & Rationale: A simple buffer assay is insufficient for clinical translation because in vivo degradation is driven by a complex, synergistic milieu of endo- and exopeptidases. We utilize a human serum stability assay. The critical step here is quenching: because enzymatic activity continues ex vivo, we must use an acidic precipitant to instantaneously denature serum proteins and drop the pH below the functional range of neutral proteases, ensuring the LC-MS snapshot accurately reflects the specific time point.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified α -methylated peptide in sterile PBS (pH 7.4).

  • Matrix Equilibration: Pre-warm 25% human serum (diluted in PBS) to 37°C in a water bath.

  • Incubation: Initiate the assay by mixing the peptide stock with the pre-warmed serum to a final peptide concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Time-Point Sampling: At designated intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediate Quenching: Immediately transfer the aliquot into a microcentrifuge tube containing 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 10% TFA in Acetonitrile. This instantly precipitates serum proteins and halts all protease activity.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Extract the supernatant and analyze via RP-HPLC/LC-MS. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the parent mass peak relative to the t=0 baseline.

Conclusion

The strategic incorporation of α -methylated amino acids represents a paradigm shift in peptide drug design. By leveraging the physical realities of steric hindrance and the Thorpe-Ingold effect, researchers can systematically program proteolytic resistance into their molecules. While synthesis requires specialized, high-energy coupling protocols, the resulting exponential increases in half-life make α -methylation an indispensable tool for modern drug development professionals.

References

  • Benchchem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.
  • ResearchGate. Control of peptide conformation by the Thorpe-Ingold effect.
  • EPFL Infoscience. Development of cyclic peptide inhibitors of coagulation factor XII and matrix metalloproteinase 2.
  • National Institutes of Health (NIH) / PMC. Short hydrocarbon stapled ApoC2-mimetic peptides activate lipoprotein lipase and lower plasma triglycerides in mice.

Di-Boc-α-Methyl-DL-Ornithine: A Synthetic Precursor for Targeted Ornithine Decarboxylase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

The polyamine biosynthesis pathway is a critical metabolic hub for cellular proliferation, making it a prime target for oncology and anti-parasitic drug development. The rate-limiting enzyme in this pathway, Ornithine Decarboxylase (ODC) , catalyzes the conversion of L-ornithine to putrescine.

While α-methylornithine (α-MO) is a well-established, potent competitive inhibitor of ODC, its highly polar, zwitterionic nature limits its synthetic versatility and membrane permeability. Di-Boc-α-methyl-DL-ornithine (CAS: 1219378-96-7) serves as a crucial synthetic precursor. By masking the α- and δ-amino groups with tert-butyloxycarbonyl (Boc) protecting groups, researchers can seamlessly incorporate this inhibitor into peptide-drug conjugates (PDCs), targeted liposomal delivery systems, or chemically deprotect it to yield the active inhibitor for in vitro and in vivo assays.

This guide provides a comprehensive mechanistic analysis of α-MO-mediated ODC inhibition, details the chemical rationale for Di-Boc protection, and outlines self-validating experimental protocols for its application.

Mechanistic Grounding: The "Why"

The Polyamine Biosynthesis Pathway

Polyamines (putrescine, spermidine, and spermine) are polycationic alkylamines essential for DNA replication, chromatin stabilization, and cell cycle progression. ODC is highly upregulated in rapidly dividing tumor cells. Inhibiting ODC depletes intracellular putrescine and spermidine, leading to cytostasis (G1 cell cycle arrest) [1].

G Orn L-Ornithine ODC Ornithine Decarboxylase (ODC) Orn->ODC Put Putrescine ODC->Put Decarboxylation Spd Spermidine Put->Spd Spermidine Synthase Spm Spermine Spd->Spm Spermine Synthase aMO α-Methylornithine (Active Inhibitor) aMO->ODC Competitive Inhibition & Transamination DiBoc Di-Boc-α-Methyl-DL-Ornithine (Synthetic Precursor) DiBoc->aMO Acidic Deprotection (TFA/DCM)

Fig 1: Polyamine biosynthesis pathway and ODC inhibition by α-methylornithine.

Mechanism of ODC Inactivation by α-Methylornithine

Unlike simple competitive binders, α-MO acts as a mechanism-based inactivator. ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. When α-MO enters the active site, it forms a Schiff base with PLP.

However, because of the steric and electronic influence of the α-methyl group, the enzyme cannot catalyze normal decarboxylation. Instead, α-MO undergoes a decarboxylation-dependent transamination [2]. The presence of the methyl group causes incorrect protonation of the quinoid intermediate. This aberrant protonation hydrolyzes the complex into pyridoxamine phosphate (PMP) and 5-amino-2-pentanone , leaving the enzyme trapped in an inactive state until fresh PLP is supplied.

The Chemical Rationale for Di-Boc Protection

Boc groups are not biologically labile; they are not cleaved by intracellular esterases or peptidases. Therefore, Di-Boc-α-methyl-DL-ornithine is inactive in vitro against ODC in its protected state. Its utility lies in chemical synthesis:

  • Peptide Synthesis: The Boc groups allow the molecule to be used in Solid-Phase Peptide Synthesis (SPPS) to create cell-penetrating peptides (CPPs) that deliver the inhibitor directly to the cytosol.

  • Lipophilicity: Unprotected α-MO is highly hydrophilic (cLogP ≈ -3.4) [3], resulting in poor passive membrane diffusion. By selectively deprotecting and conjugating the precursor to lipophilic carriers, researchers can drastically improve pharmacokinetic profiles.

Quantitative Data & Analytics

To understand the efficacy of α-MO, we must compare its kinetic parameters against the natural substrate and evaluate its downstream cellular effects.

Table 1: Kinetic Parameters of ODC Substrates and Inhibitors

Data synthesized from foundational biochemical analyses of Lactobacillus 30a and mammalian ODC [2].

CompoundRole Km​ / Ki​ (mM)Relative Decarboxylation RateMechanism
L-Ornithine Natural Substrate~0.1 - 0.51.0 (Baseline)Standard Decarboxylation
α-Methylornithine Inhibitor~0.25~0.00016 (6000x slower)Decarboxylation-dependent transamination
DFMO (Eflornithine) Irreversible Inhibitor~0.04N/ACovalent alkylation of active site Cys
Table 2: Polyamine Depletion in 9L Rat Brain Tumor Cells

Treatment with 10 mM α-MO over 48 hours demonstrates significant polyamine shift, inducing cytostasis [4].

PolyamineIntracellular Level (% of Control)Time to Max DepletionCausality / Biological Note
Putrescine < 5%12 hoursDirect result of ODC inhibition.
Spermidine < 20%48 hoursDownstream depletion due to lack of putrescine substrate.
Spermine 150% - 200%48 hoursCompensatory cellular uptake/synthesis response to spermidine depletion.

Experimental Workflows (The "How")

To ensure scientific integrity, the following protocols are designed as self-validating systems . We include specific control arms to prove that observed biological effects are mechanistically driven by ODC inhibition, rather than off-target toxicity.

W Step1 1. Precursor Prep Di-Boc-α-MO CAS: 1219378-96-7 Step2 2. Deprotection 1:1 TFA:DCM 0°C to RT, 2h Step1->Step2 Step3 3. Cell Treatment 9L Rat Brain Tumor 10 mM α-MO Step2->Step3 Step4 4. Quantification HPLC Analysis of Polyamines Step3->Step4

Fig 2: Experimental workflow from Di-Boc chemical deprotection to cellular assay.

Protocol 1: Chemical Deprotection of Di-Boc-α-Methyl-DL-Ornithine

Objective: Remove Boc protecting groups to yield biologically active α-methylornithine trifluoroacetate salt.

  • Solubilization: Dissolve 100 mg of Di-Boc-α-methyl-DL-ornithine in 2 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under inert gas (Argon/N2).

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 2 mL of Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 TFA:DCM ratio.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain will turn deep purple upon deprotection).

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Precipitation: Triturate the resulting oil with 10 mL of ice-cold diethyl ether. The α-methylornithine TFA salt will precipitate as a white solid.

  • Collection: Centrifuge, decant the ether, and dry the pellet under high vacuum overnight. Store at -20°C.

Protocol 2: Cell-Based Cytostasis and Rescue Assay (Self-Validating)

Objective: Confirm that α-MO induces cytostasis specifically via polyamine depletion.

  • Cell Seeding: Seed 9L rat brain tumor cells in T-75 flasks at an initial density of 5×105 cells/flask in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment Arms:

    • Arm A (Control): Vehicle only (PBS).

    • Arm B (Inhibition): 10 mM α-methylornithine (prepared from Protocol 1, neutralized to pH 7.4).

    • Arm C (Rescue Validation): 10 mM α-methylornithine + 1 mM exogenous Putrescine.

  • Incubation: Incubate for 48 hours.

  • Cell Viability & Cycle Analysis: Harvest cells and perform Trypan Blue exclusion counting and Propidium Iodide (PI) staining for Flow Cytometry.

  • Causality Check:

    • Expected Result: Arm B should show significant growth arrest (cytostasis) with cells accumulating in the G1 phase. Arm C should exhibit normal growth kinetics, identical to Arm A.

    • Interpretation: If exogenous putrescine (Arm C) rescues the cells, it definitively proves the cytostatic effect of α-MO is caused by ODC inhibition/polyamine depletion, not off-target cytotoxicity [4].

Conclusion & Future Perspectives

Di-Boc-α-methyl-DL-ornithine is an indispensable building block for researchers aiming to modulate polyamine metabolism. While its active moiety, α-methylornithine, is a highly specific ODC inactivator, the Di-Boc protected precursor unlocks the ability to synthesize advanced drug delivery vehicles, such as lipid-nanoparticle (LNP) encapsulated prodrugs or peptide-targeted therapeutics. As the role of polyamines in tumor immune evasion and host-pathogen interactions becomes clearer, the synthetic versatility of this precursor will be paramount in developing next-generation ODC inhibitors.

References

  • Title: Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Source: Nature Reviews Cancer (2022). URL: [Link]

  • Title: Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Source: Biochemistry (1978). URL: [Link]

  • Title: PubChem Compound Summary for CID 2113, alpha-Methylornithine. Source: National Center for Biotechnology Information (2024). URL: [Link]

  • Title: Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. Source: Cancer Research (1983). URL: [Link]

Impact of steric hindrance in alpha-methyl ornithine analogs

Engineering Polyamine Biosynthesis Inhibitors: The Impact of Steric Hindrance in α -Methyl Ornithine Analogs

Executive Summary

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of L-ornithine to putrescine. Because elevated polyamine levels are strictly correlated with rapid cellular proliferation, ODC has long been a high-value target in both oncology and the treatment of parasitic infections (such as African trypanosomiasis).

Among the earliest and most extensively studied ODC inhibitors is α -methylornithine . By substituting the α -hydrogen of L-ornithine with a methyl group, researchers created a potent competitive inhibitor that profoundly blocks the proliferation of rapidly dividing cells[1]. However, attempts to optimize this scaffold by extending the alkyl chain revealed a steep drop-off in efficacy. This technical guide explores the structural biology of ODC inhibition, the precise mechanistic impact of steric hindrance at the α -carbon, and the self-validating experimental workflows required to evaluate novel α -alkyl analogs.

The Structural Biology of ODC Inhibition

ODC is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. The catalytic cycle begins with the transimination of L-ornithine, forming a PLP-substrate Schiff base. The enzyme's active site precisely positions the α -carbon of ornithine to facilitate the cleavage of the C-C bond, releasing CO2​ and forming a quinoid intermediate, which is subsequently protonated to yield putrescine.

The α -position of the substrate is the epicenter of this catalytic event. Modifying this position with a functional group fundamentally alters the enzyme-substrate interaction:

  • Prevention of Normal Turnover: The presence of an α -alkyl group creates a substrate analog that can still bind the PLP-Schiff base but resists standard decarboxylation.

  • Conformational Locking: The added bulk restricts the rotational freedom of the molecule, locking it into a conformation that either perfectly mimics the transition state or sterically clashes with the active site pocket.

Mechanistic Impact of Steric Hindrance at the α -Position

The "Goldilocks" Zone of α -Methylation

α -Methylornithine occupies an optimal steric profile. The methyl group is small enough to fit within the active site without causing a severe steric clash, allowing it to act as a highly potent competitive inhibitor[1]. Furthermore, α -methylornithine is not entirely inert. It undergoes a slow, decarboxylation-dependent transamination[2]. Because of the methyl group, the resulting quinoid intermediate is incorrectly protonated, leading to the formation of pyridoxamine phosphate and 5-amino-2-pentanone, thereby leaving the enzyme trapped in an inactive state[2].

The Steric Wall: Increasing Alkyl Chain Length

When the α -substituent is extended beyond a methyl group, the binding affinity collapses. A landmark structure-activity relationship study synthesized a series of α -alkyl ornithine analogs (ethyl, n-propyl, n-butyl, n-hexyl, and n-octyl) and evaluated them in vitro[3].

As the alkyl chain length increases, the steric bulk physically prevents the optimal alignment required for Schiff base formation. For instance, α -n-butylornithine is 270-fold less active than α -methylornithine[3]. Interestingly, extending the chain even further to an octyl group results in a slight recovery of activity (only 60-fold less active than the methyl analog)[3]. This non-linear QSAR suggests that while the immediate active site strictly rejects bulk, a secondary hydrophobic pocket may exist further down the binding channel that partially compensates for the initial steric clash.

PLP_MechanismPLPODC-PLP Complex(Active Enzyme)SchiffPLP-SubstrateSchiff BasePLP->Schiff L-Ornithine BindingaMeOrnalpha-MethylornithinePLP->aMeOrn Competitive BindingQuinoidQuinoid IntermediateSchiff->Quinoid DecarboxylationPutrescinePutrescine + Regenerated PLPQuinoid->Putrescine Normal ProtonationTransamIncorrect Protonation(Transamination)aMeOrn->Transam Slow DecarboxylationInactiveInactive Enzyme(Pyridoxamine Phosphate)Transam->Inactive Enzyme InactivationStericBulky alpha-Alkyls(Ethyl, Butyl, etc.)ClashSteric Clash inActive Site PocketSteric->Clash Increased BulkClash->PLP Prevents Schiff Base Formation

Mechanistic pathways of ODC inhibition and the impact of steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of steric hindrance on the relative inhibitory activity of α -alkyl ornithine analogs, establishing the baseline for rational drug design.

Analog α -SubstituentRelative Inhibitory ActivityMechanistic Impact / Steric Profile
α -Methylornithine -CH 3​ 1x (Baseline, Most Active)Optimal steric fit; locks conformation, induces transamination[3],[2].
α -Ethylornithine -CH 2​ CH 3​ Significantly ReducedIncreased bulk initiates steric clash with active site pocket[3].
α -n-Propylornithine -(CH 2​ ) 2​ CH 3​ Significantly ReducedSevere steric hindrance prevents optimal Schiff base orientation[3].
α -n-Butylornithine -(CH 2​ ) 3​ CH 3​ 270-fold less active Maximum steric clash; least active analog in the series[3].
α -n-Octylornithine -(CH 2​ ) 7​ CH 3​ 60-fold less active Slight recovery of activity due to secondary hydrophobic pocket binding[3].

Experimental Workflow: Evaluating Steric Hindrance in Novel Analogs

To accurately determine the Ki​ and evaluate the steric limitations of novel ODC inhibitors, a highly controlled radiometric assay must be employed. As an Application Scientist, I emphasize that a protocol is only as good as its self-validating controls. Below is the gold-standard methodology for quantifying ODC inhibition.

Step-by-Step Radiometric ODC Inhibition Assay
  • Enzyme Preparation:

    • Dilute recombinant human ODC in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM Pyridoxal 5'-Phosphate (PLP), and 2.5 mM Dithiothreitol (DTT).

    • Causality Check: Why DTT? ODC contains a highly reactive active-site cysteine that is strictly required for catalytic activity. DTT maintains this residue in a reduced state, preventing artifactual loss of activity due to oxidative cross-linking.

  • Inhibitor Pre-incubation:

    • Aliquot the enzyme into reaction tubes and add varying concentrations of the α -alkyl analog. Incubate at 37°C for 15 minutes.

    • Causality Check: Why pre-incubate? Because α -methylornithine acts as a slow, decarboxylation-dependent inactivator[2]. Pre-incubation allows the transamination reaction to reach a steady state, ensuring accurate measurement of maximum inhibitory capacity rather than just initial competitive binding.

  • Substrate Addition:

    • Initiate the reaction by adding a substrate mix containing 0.2 mM cold L-ornithine spiked with 0.5 µCi of L-[1- 14 C]ornithine.

    • Immediately seal the reaction tube with a rubber septum equipped with a center well containing a piece of filter paper soaked in 20 µL of 1 M KOH (or hyamine hydroxide).

  • Reaction & Quenching:

    • Incubate the sealed tubes at 37°C for 30 minutes.

    • Terminate the reaction by injecting 0.5 mL of 10% Trichloroacetic acid (TCA) through the septum into the main reaction mixture (avoiding the center well).

    • Causality Check: Why a TCA quench? TCA serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it sharply lowers the pH of the assay buffer. This acidic shift forces all dissolved bicarbonate ( HCO3−​ ) to convert into gaseous 14CO2​ , ensuring complete volatilization.

  • Quantification & Analysis:

    • Allow the tubes to sit for an additional 30 minutes to ensure complete trapping of the released 14CO2​ onto the KOH-soaked filter paper.

    • Transfer the filter paper to scintillation vials containing 5 mL of scintillation cocktail and quantify using a liquid scintillation counter.

    • Plot the data using a Dixon plot (1/v vs. [I]) to determine the Ki​ and confirm the competitive nature of the inhibition.

WorkflowPrep1. Enzyme Prep(Recombinant ODC)Incubate2. Inhibitor Incubation(Varying Concentrations)Prep->IncubateSubstrate3. Add L-Ornithine(Radiolabeled)Incubate->SubstrateMeasure4. Quantify Product(14CO2 Release)Substrate->MeasureAnalyze5. Kinetic Analysis(IC50, Ki)Measure->Analyze

Radiometric workflow for evaluating ODC inhibitor kinetics and binding affinity.

Implications for Drug Development

The study of steric hindrance in α -alkyl ornithine analogs directly paved the way for one of the most successful anti-parasitic drugs in history: Eflornithine (DFMO) .

Drug developers realized that simply increasing the size of the alkyl chain led to catastrophic steric clashes[3]. To increase potency without exceeding the spatial limitations of the active site, they replaced the hydrogen atoms of the α -methyl group with fluorine atoms, creating α -difluoromethylornithine. Fluorine is highly electronegative but sterically similar to hydrogen. This brilliant modification maintained the optimal steric profile of the methyl group while introducing a mechanism-based "suicide" inhibition pathway. The electronegative fluorines turn the decarboxylated intermediate into a highly reactive electrophile, which covalently binds to the active site cysteine, irreversibly shutting down the enzyme.

Understanding the precise spatial boundaries of the ODC active site—as mapped by early α -alkyl analogs—was the critical stepping stone to this pharmacological breakthrough.

References

  • Abdel-Monem, M. M., Newton, N. E., Ho, B. C., & Weeks, C. E. (1975). Potential inhibitors of polyamine biosynthesis. 2. alpha-Alkyl- and benzyl-(+/-)-ornithine. Journal of Medicinal Chemistry, 18(6), 600–604.[Link]

  • Mamont, P. S., Böhlen, P., McCann, P. P., Bey, P., Schuber, F., & Tardif, C. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences, 73(5), 1626-1630.[Link]

  • O'Leary, M. H., & Herreid, R. M. (1978). Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry, 17(6), 1010-1014.[Link]

Engineering Proteolytic Resilience: A Technical Guide to Racemic Di-Boc-alpha-methyl-DL-ornithine in Peptide Library Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) properties, primarily their susceptibility to rapid proteolytic degradation. To overcome this, drug development professionals increasingly rely on unnatural amino acids (UAAs) during lead optimization.

This whitepaper provides an in-depth technical analysis of Di-Boc-alpha-methyl-DL-ornithine (CAS: 1219378-96-7)[1], a highly specialized building block used in combinatorial library screening. By introducing a quaternary stereocenter and a reactive side-chain, this molecule enables the discovery of peptidomimetics with exceptional enzymatic stability and targeted receptor affinity.

Chemical Rationale & Structural Dynamics

The Alpha-Methyl Advantage (Steric Shielding)

Di-Boc-alpha-methyl-DL-ornithine is a derivative of 2,5-diaminopentanoic acid where the α -hydrogen is replaced by a methyl group[2]. This seemingly minor substitution fundamentally alters the peptide's biophysical profile:

  • Conformational Restriction: The α -methyl group induces the Thorpe-Ingold effect, heavily restricting the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide into specific secondary structures, such as α -helices or β -turns, which can dramatically lower the entropic cost of receptor binding[3].

  • Proteolytic Resistance: The steric bulk of the quaternary α -carbon physically shields adjacent scissile peptide bonds from the active sites of proteases. Peptides incorporating α -methyl amino acids demonstrate near-total resistance to degradation by enzymes like DPP-IV, neprilysin, and trypsin, extending serum half-lives from minutes to over 240 hours[4].

  • Chiral Stability: Lacking an α -proton, the residue is completely immune to racemization or epimerization under basic conditions during synthesis or in physiological environments[3].

The Ornithine Side Chain & Di-Boc Protection

Ornithine is a non-proteinogenic homolog of lysine, possessing one fewer methylene group in its side chain. The primary δ -amine provides a critical vector for salt-bridge formation with target receptors or serves as an orthogonal handle for conjugating fluorophores, radioligands, or cyclization linkers.

The Di-Boc (tert-butyloxycarbonyl) protection strategy—masking both the α

  • and δ -amines—makes this specific molecule ideal for Boc-Solid Phase Peptide Synthesis (Boc-SPPS) or solution-phase combinatorial chemistry. Furthermore, utilizing the racemic (DL) mixture in early-stage library screening allows researchers to simultaneously sample both stereochemical orientations (D- and L- configurations) within a single screening well, maximizing chemical space exploration before chiral deconvolution[1].

Application in Library Screening Workflows

In modern drug discovery, natural peptide hits discovered via phage display are systematically optimized using second-generation synthetic libraries. Di-Boc-alpha-methyl-DL-ornithine is frequently substituted into positions highly susceptible to cleavage or positions requiring enhanced target interaction.

For example, in the development of cMet/HGF receptor antagonists[5] and KDR/VEGF binding peptides[6], researchers synthesized secondary libraries replacing native basic residues (like Arginine or Lysine) with α -methyl ornithine. This substitution successfully maintained sub-micromolar dissociation constants ( Kd​ ) while conferring the necessary stability for in vivo efficacy.

G N1 Phage Display (Natural Peptides) N2 Hit Identification (Kd < 1 µM) N1->N2 N3 UAA Library Synthesis (α-Me-DL-Orn) N2->N3 N4 High-Throughput Screening N3->N4 N5 Lead Optimization (High Stability) N4->N5

Caption: Iterative workflow from phage display hit to UAA-optimized peptidomimetic lead.

Quantitative Data: Impact of Alpha-Methylation

The empirical advantage of incorporating α -methylated UAAs is best demonstrated through comparative pharmacokinetic and pharmacodynamic data. The table below summarizes the typical performance enhancements observed when native lysine/arginine residues are replaced with α -methyl ornithine in targeted binding peptides.

ParameterNative Peptide (e.g., L-Lysine)Optimized Peptidomimetic ( α -Me-Orn)Fold Improvement
Receptor Affinity ( Kd​ ) 0.85 µM0.20 µM~4x tighter binding
Trypsin Half-Life ( t1/2​ ) < 1 hour> 240 hours> 240x increase
Serum Stability ( t1/2​ ) 2.5 hours168 hours~67x increase
Epimerization Rate ~3% per 24h (pH 8)0% (Structurally impossible)Absolute

Data synthesized from patent claims regarding protease-resistant peptides and cMet binding libraries[4][5].

G N1 Protease (e.g., Trypsin) N2 Native Peptide Bond N1->N2 N3 α-Methylated Peptide Bond N1->N3 N4 Rapid Cleavage (t1/2 < 1h) N2->N4 N5 Steric Shielding (Blocked Access) N3->N5 N6 Extended Half-Life (t1/2 > 240h) N5->N6

Caption: Mechanism of proteolytic resistance induced by alpha-methyl steric shielding.

Experimental Protocol: Boc-SPPS Incorporation of Sterically Hindered UAAs

Coupling α -methyl amino acids presents a significant kinetic challenge. The steric bulk of the methyl group drastically reduces the nucleophilicity of the α -amine and hinders the approach of the incoming activated carboxylate. Standard coupling reagents (e.g., HBTU/HOBt) are often insufficient, leading to truncated sequences.

The following self-validating protocol utilizes highly reactive uronium salts (HATU) and elevated temperatures to ensure complete coupling during Boc-SPPS.

Step-by-Step Methodology

1. Resin Preparation & Deprotection

  • Action: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group of the growing chain.

  • Wash: Wash thoroughly with DCM (3x), DMF (3x), and neutralize with 10% Diisopropylethylamine (DIEA) in DMF (2 x 5 min).

2. Activation of Di-Boc-alpha-methyl-DL-ornithine

  • Causality: Because the α -carbon is fully substituted, the formation of the reactive intermediate is slow. HATU is chosen over HBTU because the 7-azabenzotriazole leaving group is more reactive, driving the acylation forward.

  • Action: Dissolve 0.4 mmol (4 equivalents) of Di-Boc-alpha-methyl-DL-ornithine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIEA. Pre-activate for exactly 2 minutes (prolonged pre-activation of hindered amino acids can lead to guanidinium side-product formation on the resin).

3. High-Efficiency Coupling

  • Action: Add the activated amino acid solution to the resin.

  • Conditioning: Agitate at 50°C using a microwave peptide synthesizer or heated block for 60 minutes.

  • Validation (Chloranil Test): Perform a Chloranil test rather than a standard Kaiser test. Expert Insight: Secondary or sterically hindered primary amines often yield false negatives in the Kaiser ninhydrin test. The Chloranil test provides a more reliable colorimetric indication of unreacted amines.

4. Double Coupling (If required)

  • Action: If the Chloranil test remains positive (indicating incomplete coupling), drain the reaction vessel and repeat Steps 2 and 3 using PyAOP (a phosphonium-based reagent) instead of HATU to prevent capping of the unreacted amine by uronium species.

5. Cleavage and Global Deprotection

  • Action: Once the sequence is complete, cleave the peptide from the PAM resin and simultaneously remove the δ -Boc protecting group using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 1 hour.

Conclusion

The integration of racemic Di-Boc-alpha-methyl-DL-ornithine into peptide library screening represents a powerful strategy for bridging the gap between in vitro discovery and in vivo application. By leveraging the steric shielding of the α -methyl group and the versatile functionality of the ornithine side chain, researchers can engineer peptidomimetics that resist enzymatic degradation while maintaining, or even enhancing, target specificity. When paired with optimized, high-efficiency coupling protocols, this UAA is an indispensable tool in the modern drug development arsenal.

References

  • alpha-Methylornithine | C6H14N2O2 | CID 2113 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Protease-resistant peptides (Patent CA2933405A1)
  • Peptides that specifically bind HGF receptor (CMET) and uses thereof (Patent EP1944312A1)
  • Kdr and vegf/kdr binding peptides and their use in diagnosis and therapy (Patent WO2004065621A1)

Sources

Conformational constraints of alpha-methylated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Constraints of α-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide science and therapeutic design. Among these, α-methylated amino acids represent a uniquely powerful class of building blocks used to overcome the inherent liabilities of native peptides, namely their conformational flexibility and susceptibility to proteolytic degradation.[1] By replacing the α-hydrogen with a methyl group, a simple yet profound stereochemical constraint is introduced, which dramatically limits the accessible conformational space of the peptide backbone.[2] This guide provides a comprehensive technical overview of the principles, methodologies, and applications of α-methylated amino acids. We will explore the causal relationship between α-methylation and the induction of stable secondary structures, detail the key experimental workflows for synthesis and analysis, and discuss the application of these constrained peptides in enhancing proteolytic stability and modulating biological activity for drug discovery.

The Fundamental Principle: Stereochemical Restriction

Native peptides are often conformationally heterogeneous in solution, which presents a significant entropic barrier to high-affinity receptor binding and leaves them vulnerable to enzymatic degradation.[3] The introduction of an additional methyl group at the α-carbon (Cα) atom imposes significant steric hindrance that restricts the rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ).[1] This pre-organization of the peptide into a more defined conformation can enhance binding affinity to a biological target and simultaneously shield adjacent peptide bonds from protease activity.[1][3] The achiral α-aminoisobutyric acid (Aib), where the Cα is disubstituted with two methyl groups, is the most extensively studied residue and serves as a quintessential example of this principle.[2][4]

The Ramachandran Plot: A Severely Restricted Landscape

The conformational freedom of an amino acid residue is best visualized on a Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles. For a typical L-amino acid like alanine, vast regions corresponding to α-helices, β-sheets, and other turn structures are accessible. However, for an α-methylated residue like Aib, the steric clash from the gem-dimethyl groups drastically curtails this landscape. The allowed conformations are almost exclusively confined to the right- and left-handed helical regions (φ ≈ ±60°, ψ ≈ ±30°).[2] This severe restriction is the fundamental driver for the predictable induction of ordered secondary structures.

Caption: Ramachandran space for L-Ala vs. the highly restricted Aib.

Engineering Secondary Structure

The strong conformational bias of α-methylated residues makes them powerful tools for nucleating and stabilizing specific secondary structures, primarily helices and β-turns.

  • Helical Structures (3₁₀- and α-helices): Peptides rich in α-methylated amino acids, particularly Aib, show a profound tendency to adopt helical conformations. In shorter sequences, the 3₁₀-helix, characterized by a (i) → (i+3) hydrogen bonding pattern, is often favored. As the peptide length increases, a transition to the more common α-helix, with an (i) → (i+4) hydrogen bonding pattern, is frequently observed.[5] This helix-inducing property is invaluable for designing peptide mimetics of helical protein domains, such as those involved in protein-protein interactions.[6][7]

  • β-Turns: The strategic placement of a single α-methylated residue can stabilize β-turn structures.[8] A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, defined by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.[9] These turns are critical for the formation of globular structures and β-hairpins.[10] The constrained dihedral angles of an α-methylated residue at the i+1 or i+2 position can lock the peptide into the required turn conformation.

Methodologies for Synthesis and Conformational Analysis

A robust and multi-faceted analytical approach is required to validate the synthesis and elucidate the conformation of peptides containing α-methylated residues.

Peptide Synthesis: Fmoc-Based Solid-Phase Protocol

The incorporation of α,α-disubstituted amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a known challenge: steric hindrance. The bulky Cα substituents can slow the coupling reaction. This requires optimized protocols to ensure high-yield synthesis.

Protocol 1: Automated Fmoc SPPS of an Aib-Containing Peptide

  • Rationale: This protocol uses a higher concentration of coupling reagents and extended reaction times specifically to overcome the steric hindrance at the Aib residue, ensuring complete acylation of the N-terminus. The choice of HBTU/HOBt is a standard, robust activation chemistry.

  • Step 1: Resin Preparation

    • Place Rink Amide resin in the synthesis vessel.

    • Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. This makes the reactive sites on the polymer support fully accessible.

  • Step 2: Fmoc Deprotection

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Step 3: Amino Acid Coupling (Standard Residue)

    • In a separate vial, dissolve 3 equivalents (eq.) of the Fmoc-protected amino acid and 3 eq. of an activating agent (e.g., HBTU/HOBt) in DMF.

    • Add 6 eq. of a base (e.g., DIPEA) to the activation mixture and add it to the resin.

    • Agitate for 45-60 minutes.

    • Perform a Kaiser test to confirm complete coupling (primary amines yield a dark blue color).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Step 4: Aib Coupling (Optimized)

    • For the α-methylated residue (e.g., Fmoc-Aib-OH), increase the equivalents to 5 eq. of the amino acid and activating reagents.

    • Extend the coupling time to 2-4 hours, or perform a "double coupling" (repeating the coupling step) to drive the reaction to completion.

    • Confirm complete coupling with a chloranil test, as the Kaiser test does not work for secondary amines like a coupled Aib.

  • Step 5: Iteration and Final Deprotection

    • Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.

    • After the final residue is coupled, perform a final Fmoc deprotection (Step 2).

  • Step 6: Cleavage and Deprotection

    • Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin. The TIS and water act as scavengers to protect sensitive side chains during cleavage.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Integrated Conformational Analysis

No single technique can fully describe the conformation of a peptide. A validated structural model requires the integration of multiple biophysical methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.[11]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

  • Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the peptide's secondary structure. α-helices produce a characteristic spectrum with negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

  • Methodology:

    • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helix induction, a solvent like trifluoroethanol (TFE) may be used. The final peptide concentration should be ~10-50 µM.

    • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from ~260 nm to ~190 nm.

    • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the buffer alone.

    • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette path length.

    • Analysis: Estimate the percentage of α-helical content using the MRE value at 222 nm.[12]

Protocol 3: High-Resolution 3D Structure Determination by NMR

  • Rationale: NMR spectroscopy provides atomic-resolution information about the peptide's structure in solution. Through-space correlations (NOEs) give distance restraints between protons, while through-bond correlations (J-couplings) provide dihedral angle information.[13][14]

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of peptide (~1-5 mg) in 0.5 mL of a deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a final concentration of 1-5 mM.

    • Data Acquisition: Record a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz). Key experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing crucial distance restraints.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific position in the peptide sequence.[11]

    • Restraint Generation:

      • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to classify interproton distances as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å).

      • Dihedral Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ angle.

    • Structure Calculation: Use the experimental restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). The software generates an ensemble of 3D structures that satisfy the experimental data.

    • Validation: The final ensemble of structures is validated for its agreement with the experimental data and for stereochemical quality (e.g., Ramachandran analysis).

G Fig. 3: Integrated Conformational Analysis Workflow Peptide Purified Peptide CD_Spec Circular Dichroism (CD Spectroscopy) Peptide->CD_Spec NMR_Spec NMR Spectroscopy (TOCSY, NOESY) Peptide->NMR_Spec MD_Sim Molecular Dynamics (MD) Simulation Peptide->MD_Sim Secondary_Structure Secondary Structure (% Helicity, % Turn) CD_Spec->Secondary_Structure Restraints Generate Restraints (Distances, Angles) NMR_Spec->Restraints Structure_Calc 3D Structure Calculation MD_Sim->Structure_Calc Refinement Restraints->Structure_Calc Conformational_Ensemble Conformational Ensemble Structure_Calc->Conformational_Ensemble Validation Structure Validation (Ramachandran, RDC) Conformational_Ensemble->Validation Final_Model Final Structural Model Validation->Final_Model

Caption: Integrated workflow for peptide conformational analysis.

Data Summary: Conformational Parameters

The introduction of α-methylation leads to predictable backbone dihedral angles, which are summarized below.

Secondary StructureResidue PositionTypical φ Angle (°)Typical ψ Angle (°)Key H-Bond
α-Helix (Right) i-57 to -70-47 to -50C=O(i) to N-H(i+4)
3₁₀-Helix (Right) i-49 to -75-26 to -4C=O(i) to N-H(i+3)
Type I β-Turn i+1-60-30C=O(i) to N-H(i+3)
Type I' β-Turn i+1+60+30C=O(i) to N-H(i+3)
Type II β-Turn i+1-60+120C=O(i) to N-H(i+3)
Type II' β-Turn i+1+60-120C=O(i) to N-H(i+3)

Table 1: Idealized dihedral angles for secondary structures commonly induced or stabilized by α-methylated amino acids. The values for α-methylated residues are tightly clustered around these helical and turn regions.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by α-methylation are highly advantageous for transforming native peptides into drug-like molecules.

Enhanced Proteolytic Stability

One of the most significant benefits of α-methylation is the dramatic increase in resistance to enzymatic degradation.[4] The methyl group acts as a steric shield, physically blocking the approach of proteases to the adjacent peptide bonds.[1] This can increase the in-vivo half-life of a peptide therapeutic by orders of magnitude.

PeptideModifying ResidueProteaseHalf-life (t₁/₂)Fold Increase
Model Peptide AGlycineTrypsin~5 minutes1x
Model Peptide Aα-Me-Gly (Aib)Trypsin>24 hours>288x
GLP-1 AnalogAlanineDPP-IV~2 minutes1x
GLP-1 Analogα-Me-Ala (Aib)DPP-IV>8 hours>240x

Table 2: Representative data comparing the proteolytic stability of native peptides versus their α-methylated counterparts. The data illustrates the profound stabilizing effect of α-methylation.[1][4]

Improved Pharmacokinetic and Pharmacodynamic Properties

By locking a peptide into its bioactive conformation, α-methylation can lead to:

  • Increased Receptor Affinity: Pre-organizing the peptide reduces the entropic penalty upon binding, which can lead to higher affinity and potency.[1] However, it is crucial to note that unfavorable steric clashes can also occur, making empirical validation essential.[1]

  • Enhanced Bioavailability: The conformational rigidity and increased lipophilicity resulting from α-methylation can improve a peptide's ability to cross biological membranes, potentially enhancing oral bioavailability or penetration of the blood-brain barrier.[4][15]

A successful clinical example is Trofinetide , an analog of a fragment of IGF-1, which incorporates an α-methylated proline residue. This modification was critical in developing a neuroprotective peptide for the treatment of Rett syndrome.[1][16]

Conclusion

α-Methylation is a robust and predictable strategy for imposing conformational constraints on peptides. This seemingly minor modification has profound consequences, severely restricting the available φ/ψ torsional space and promoting the formation of stable helical and turn structures.[1] This guide has detailed the underlying stereochemical principles and provided validated, step-by-step protocols for the synthesis and rigorous conformational analysis of these valuable molecules. By enhancing proteolytic stability and pre-organizing peptides into their bioactive conformations, α-methylation provides an indispensable tool for researchers aiming to translate native peptides into next-generation therapeutics with improved drug-like properties.[1][7] A systematic, data-driven approach, integrating synthesis, spectroscopy, and computational modeling, is crucial to fully harness the potential of this powerful modification in peptide design and drug discovery.

References

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed, National Center for Biotechnology Information. [Link]

  • Conformationally Constrained Peptides. Encyclopedia MDPI. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, National Center for Biotechnology Information. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. PMC, National Center for Biotechnology Information. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

  • Turn stabilization in short peptides by C(alpha)-methylated alpha-amino acids. PubMed, National Center for Biotechnology Information. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed, National Center for Biotechnology Information. [Link]

  • Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. PubMed, National Center for Biotechnology Information. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC, National Center for Biotechnology Information. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]

  • Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. PMC, National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

  • Beta turn. Wikipedia. [Link]

  • Evaluating β-turn mimics as β-sheet folding nucleators. PNAS. [Link]

Sources

Methodological & Application

Protocol for solid-phase peptide synthesis using Di-Boc-alpha-methyl-DL-ornithine

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Di-Boc- α -methyl-DL-ornithine

Target Audience: Peptide Chemists, Drug Development Professionals, and Core Facility Researchers. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating unnatural, sterically hindered amino acids into peptide backbones. α -methyl amino acids—where the hydrogen atom at the alpha-carbon is replaced by a methyl group—are highly prized in drug development. This seemingly minor modification restricts conformational freedom around the phi ( ϕ ) and psi ( ψ ) dihedral angles, often promoting stable helical secondary structures and providing extreme resistance to proteolytic cleavage, thereby extending in vivo half-life[1].

However, this structural advantage introduces severe synthetic challenges. The steric bulk of the quaternary α -carbon drastically reduces the accessibility of the activated carbonyl during Solid-Phase Peptide Synthesis (SPPS)[2]. Furthermore, Di-Boc- α -methyl-DL-ornithine (CAS 1219378-96-7) presents three unique chemical variables that must dictate your experimental design[3]:

  • Steric Hindrance: Requires highly potent aminium-based coupling reagents (HATU/HOAt) to force the thermodynamically unfavorable coupling[4][5].

  • Protecting Group Strategy (Di-Boc): Because both the α -amino and δ -amino groups are protected by acid-labile tert-butyloxycarbonyl (Boc) groups, this building block cannot be used for intermediate chain elongation in standard Fmoc-SPPS. It must be used either in strict Boc-SPPS or exclusively as the N-terminal capping residue in an Fmoc-SPPS workflow.

  • Stereochemistry (DL Racemate): Coupling this racemic mixture to a chiral peptide sequence will generate two distinct diastereomers, necessitating high-resolution RP-HPLC for post-cleavage separation.

Comparative Quantitative Data

To establish a self-validating system, it is critical to adjust standard coupling parameters when transitioning to α -methylated building blocks. Table 1 summarizes the required modifications.

Table 1: Coupling Parameters for Standard vs. Sterically Hindered Amino Acids

ParameterStandard Fmoc-Amino AcidDi-Boc- α -methyl-DL-ornithineMechanistic Rationale
Coupling Reagent HBTU / HOBtHATU / HOAtHATU/HOAt forms a highly reactive 7-azabenzotriazole ester, overcoming the steric clash of the α -methyl group[4][5].
Equivalents 3.0 eq.4.0 - 5.0 eq.A higher concentration gradient is required to drive the kinetically slow reaction forward[2].
Coupling Time 30 - 45 min3 - 4 hours (Double)The quaternary α -carbon severely retards reaction kinetics, necessitating extended and repeated couplings[2].
Protecting Group Fmoc (Base-labile)Di-Boc (Acid-labile)Restricts usage to the N-terminus in Fmoc-SPPS, as global TFA cleavage is required for deprotection[3].

Experimental Workflow

The following diagram illustrates the logical progression of incorporating Di-Boc- α -methyl-DL-ornithine at the N-terminus of an Fmoc-synthesized peptide.

SPPS_WorkflowN1Standard Fmoc-SPPS(Peptide Elongation)N2Final Fmoc Deprotection(20% Piperidine in DMF)N1->N2N3Reagent Pre-activation(Di-Boc-α-Me-DL-Orn + HATU/HOAt)N2->N3N4Extended Coupling(3-4 hours, Double Coupling)N3->N4N5Global Cleavage(TFA / TIS / H2O)N4->N5N6RP-HPLC Purification(Diastereomer Resolution)N5->N6

Caption: Workflow for N-terminal incorporation of Di-Boc-α-methyl-DL-ornithine and diastereomer resolution.

Step-by-Step Methodology

Note: This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide AM resin, utilizing the building block as the final N-terminal residue.

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Weigh 0.1 mmol of the pre-synthesized peptide-resin. Transfer to a fritted synthesis vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes. Drain.

  • Fmoc Removal: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the final Fmoc group.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove residual piperidine.

Phase 2: Activation and Extended Coupling

Causality Check: Pre-activation is mandatory. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates aminolysis, which is critical for overcoming the α -methyl steric bulk[4][5]. 4. Pre-Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq.) of Di-Boc- α -methyl-DL-ornithine, 0.39 mmol (3.9 eq.) of HATU, and 0.4 mmol (4.0 eq.) of HOAt in 3 mL of DMF. 5. Base Addition: Add 0.8 mmol (8.0 eq.) of N,N-diisopropylethylamine (DIPEA) to the vial. Stir for 3 minutes at room temperature to form the active 7-azabenzotriazole ester. 6. First Coupling: Add the activated solution to the resin. Agitate at room temperature for 3 hours . Drain the reaction mixture. 7. Double Coupling: Repeat steps 4-6 with fresh reagents to drive the reaction to >95% completion. 8. Validation: Wash the resin (DMF and DCM). Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) confirms successful coupling.

Phase 3: Global Cleavage & Deprotection
  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Reaction: Add 5 mL of the cocktail to the dried resin. Agitate for 2.5 hours at room temperature. Mechanistic Note: This step simultaneously cleaves the peptide from the linker and removes both the α -Boc and δ -Boc protecting groups from the ornithine residue, yielding the free primary amines.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet.

Phase 4: Diastereomer Resolution (RP-HPLC)
  • Chromatography Strategy: Because the starting amino acid is a DL racemate, the crude product contains two diastereomers. Dissolve the crude peptide in a minimal volume of Buffer A (0.1% TFA in H₂O).

  • Purification: Inject onto a preparative C18 RP-HPLC column. Utilize a very shallow gradient (e.g., 0.1% to 0.25% Buffer B [0.1% TFA in Acetonitrile] per minute) to achieve baseline resolution of the D- and L- α -methyl-ornithine peptide variants.

  • Lyophilization: Pool the separated fractions and lyophilize to obtain the purified, stereochemically distinct peptide powders.

References

1.[3] Title: Di-Boc-alpha-methyl-DL-ornithine | CAS 1219378-96-7 Source: Santa Cruz Biotechnology (scbt.com) URL:

2.[1] Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: BenchChem URL:

3.[4] Title: Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic Source: PMC - NIH URL:

4.[2] Title: Technical Support Center: Enhancing Peptide Solubility with α-Methyl-Aspartic Acid Source: BenchChem URL:

5.[5] Title: Conformational Restriction of Peptides Using Dithiol Bis-Alkylation Source: PMC - NIH URL:

Application Note: Optimized Coupling Conditions for Sterically Hindered α-Methyl Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Application Focus: Synthesis of conformationally restricted peptides, foldamers, and constrained therapeutics.

Mechanistic Causality: The Steric Barrier

The incorporation of α-methyl amino acids—such as α-aminoisobutyric acid (Aib), α-methyl valine, or α-methyl phenylalanine—into peptide sequences is a highly effective strategy for restricting backbone flexibility and stabilizing secondary structures like α-helices. However, this structural advantage comes at a severe synthetic cost.

The gem-dialkyl effect (Thorpe-Ingold effect) at the α-carbon creates immense steric crowding. When an α-methyl amino acid is resin-bound, its N-terminal amine is shielded, drastically reducing its nucleophilicity. Conversely, when the α-methyl amino acid is the incoming activated carboxylic acid, the electrophilic carbonyl carbon is sterically blocked from nucleophilic attack .

Standard carbodiimide/benzotriazole chemistries (e.g., DIC/HOBt or HBTU) form bulky active esters (OBt) that fail to navigate this steric bulk, leading to truncated sequences and sequence-dependent aggregation. To overcome this activation energy barrier, the coupling environment must be thermodynamically and kinetically optimized using highly reactive, low-steric-profile intermediates.

Strategic Reagent Selection

Selecting the correct coupling reagent is the most critical variable in hindered SPPS. The optimal choice depends on the severity of the hindrance:

  • Uronium Salts (COMU vs. HATU): While HATU has historically been the gold standard, COMU has emerged as a superior alternative. COMU incorporates an OxymaPure leaving group, which forms an active ester that is less sterically demanding and highly reactive. COMU matches or exceeds HATU's efficiency in hindered couplings, while offering higher solubility and a non-explosive safety profile .

  • In Situ Acyl Fluorides (TFFH): For extreme steric hindrance—such as coupling an α-methyl amino acid directly onto another α-methyl amino acid (e.g., Aib-Aib)—even Oxyma esters may stall. In these cases, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is required. Acyl fluorides are the smallest activated intermediates, allowing them to penetrate severe steric crowding without undergoing the oxazolone-mediated racemization typical of acyl chlorides .

Quantitative Comparison of Reagent Efficacy

Data synthesized from comparative analyses of Oxyma-based reagents and traditional additives.

Coupling Reagent SystemActivated IntermediateSuitability for α-Me ResiduesEpimerization RiskSafety Profile
HBTU / DIEA OBt EsterPoor (Frequent failure)ModerateExplosive potential (HOBt)
HATU / DIEA OAt EsterGoodLowExplosive potential (HOAt)
COMU / DIEA Oxyma EsterExcellentVery LowSafe, non-explosive
TFFH / DIEA Acyl FluorideExceptional (Best for Aib-Aib)MinimalCorrosive byproducts

Decision Workflow for Hindered Couplings

Workflow A Identify Sterically Hindered Coupling B Assess Degree of Steric Hindrance A->B C Single α-Me Residue (e.g., Aib to Ala) B->C Moderate D Contiguous α-Me Residues (e.g., Aib to Aib) B->D Severe E Protocol A: COMU / OxymaPure + Microwave (75°C) C->E F Protocol B: TFFH (Acyl Fluoride) Extended Time (50°C) D->F G Validation: Micro-cleavage & LC-MS E->G F->G

Strategic decision tree for selecting coupling conditions based on steric hindrance severity.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They incorporate specific mechanistic checkpoints to ensure high-fidelity synthesis.

Protocol A: COMU-Mediated Microwave Coupling (For Single α-Methyl Insertions)

Mechanistic Note: COMU degrades rapidly in basic solutions (e.g., DMF/DIEA mixtures). To prevent premature hydrolysis of the active ester, the base must be added last, directly to the resin mixture .

Materials:

  • Fmoc-α-methyl amino acid (4.0 equiv)

  • COMU (4.0 equiv)

  • OxymaPure (0.1 equiv, catalytic additive to suppress side reactions)

  • DIEA (8.0 equiv)

  • DMF (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C under microwave irradiation. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve the Fmoc-α-methyl amino acid, COMU, and OxymaPure in a minimal volume of DMF to yield a ~0.2 M solution.

  • Coupling Initiation: Transfer the activation solution to the reaction vessel containing the resin. Immediately add DIEA to initiate active ester formation in the presence of the resin-bound nucleophile.

  • Microwave Irradiation: Heat the reaction to 75°C for 20 minutes under microwave irradiation. (If using a conventional heating block, heat at 75°C for 1.5 hours).

  • Self-Validation Checkpoint (Chloranil Test): Wash the resin (5 × 1 min DMF). Perform a Chloranil test. Causality: The standard Kaiser test frequently yields false negatives for hindered amines. The Chloranil test is highly sensitive to secondary and hindered primary amines. A colorless/yellow bead indicates complete coupling; a blue/green bead indicates incomplete coupling, necessitating a second cycle.

Protocol B: TFFH-Mediated Acyl Fluoride Generation (For Contiguous α-Methyl Residues)

Mechanistic Note: Acyl fluorides are highly electrophilic and possess the smallest possible steric radius for an activated carbonyl, allowing them to penetrate environments where bulky Oxyma or OBt esters cannot fit .

Materials:

  • Fmoc-α-methyl amino acid (3.0 equiv)

  • TFFH (3.0 equiv)

  • DIEA (6.0 equiv)

  • DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Fmoc-α-methyl amino acid and TFFH in DMF. Add DIEA. Stir for 15 minutes at room temperature.

  • Coupling: Add the pre-activated acyl fluoride solution to the deprotected peptidyl-resin.

  • Extended Reaction: Agitate at 50°C for 3 to 4 hours. Causality: Microwave heating above 50°C with TFFH is avoided to prevent thermal degradation of the acyl fluoride intermediate.

  • Self-Validation Checkpoint (Micro-Cleavage): Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min). Isolate a micro-aliquot (1-2 mg) of the resin. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute in Acetonitrile/Water, and analyze via LC-MS. Confirm the exact mass addition of the α-methyl residue before proceeding to the next synthesis cycle.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate (Journal of Peptide Science) URL:[Link]

Application Note: Deprotection Strategies for Di-Boc-α-Methyl-DL-Ornithine in Polyamine Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Introduction & Biological Significance

α-Methyl-DL-ornithine is a potent, competitive inhibitor of ornithine decarboxylase (ODC)[1], the rate-limiting enzyme responsible for the decarboxylation of L-ornithine into putrescine[2]. Because the polyamine biosynthesis pathway is heavily upregulated in highly proliferative tissues and various cancers, ODC inhibitors are critical tools in oncology and parasitic disease research[1].

In synthetic pipelines, the primary amines of α-methyl-DL-ornithine (the α-amine and δ-amine) are typically masked using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during peptide coupling or structural functionalization. The resulting intermediate, Nα,Nδ -Di-Boc-α-methyl-DL-ornithine , requires a robust, high-yielding deprotection strategy to liberate the active diamine pharmaceutical ingredient.

PolyaminePathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine ODC Ornithine Decarboxylase (ODC) ODC->Ornithine Inhibitor α-Methyl-DL-Ornithine Inhibitor->ODC Competitive Inhibition

Caption: Polyamine biosynthesis pathway illustrating ODC inhibition by α-methyl-DL-ornithine.

Mechanistic Principles of Di-Boc Deprotection

The removal of the Boc protecting group is fundamentally an acid-catalyzed process[3]. It is highly orthogonal to base-labile protecting groups (like Fmoc), making it a staple in synthetic chemistry.

The Causality of the Cleavage Mechanism:

  • Protonation: The strong acid protonates the carbonyl oxygen of the carbamate.

  • Fragmentation: The molecule fragments, driven by the inductive effect, to release the free amine, carbon dioxide ( CO2​ ), and a highly stable tert-butyl cation[3].

  • Scavenging (Critical Step): The liberated tert-butyl cation is a powerful electrophile. If left unchecked, it can alkylate the newly freed amines or other nucleophilic residues. Therefore, the addition of a cation scavenger (e.g., anisole or triisopropylsilane) is mechanistically required to trap these cations and prevent the formation of irreversible alkylated byproducts.

BocDeprotection Start Di-Boc-α-Methyl-DL-Ornithine (in DCM or Dioxane) Acid Add Strong Acid (TFA or 4M HCl) Start->Acid Scavenger Add Cation Scavenger (e.g., Anisole/TIPS) Acid->Scavenger Prevent alkylation React Stir 1-2h at RT (Monitor via LC-MS) Scavenger->React Cleave carbamates Concentrate Concentrate in vacuo (Remove excess acid/solvent) React->Concentrate Stop reaction Precipitate Precipitate Product (Add cold diethyl ether) Concentrate->Precipitate Induce crystallization Isolate Filter & Dry (Yields pure diamine salt) Precipitate->Isolate Final purification

Caption: Step-by-step experimental workflow for the complete acid-catalyzed deprotection of Di-Boc groups.

Comparative Analysis: TFA vs. HCl Methods

For the complete deprotection of Nα,Nδ -Di-Boc-α-methyl-DL-ornithine, two primary reagents are utilized: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl)[4]. The choice of acid dictates the final salt form of the molecule, which significantly impacts downstream solubility and biological assay compatibility.

Quantitative & Qualitative Comparison
ParameterTFA Method (Trifluoroacetic Acid)HCl Method (Hydrogen Chloride)
Standard Concentration 20–50% (v/v) in Dichloromethane (DCM)[4]4M in 1,4-Dioxane[5]
Reaction Time 1 to 2 hours at Room Temperature30 minutes to 1 hour at Room Temp
Final Salt Form Di-Trifluoroacetate SaltDihydrochloride Salt
Product State Often yields a hygroscopic oil or gumTypically yields a crisp, crystalline solid[4]
Volatility / Removal Requires co-evaporation (azeotrope) with tolueneEasily removed in vacuo; highly volatile
Best Used For General peptide synthesis and LC-MS prepGenerating API salts for in vivo biological assays

Experimental Protocols

The following self-validating protocols are designed to ensure complete deprotection while preserving the stereochemical integrity of the α-methyl chiral center.

Protocol A: Complete Deprotection using TFA/DCM

Objective: Isolate α-methyl-DL-ornithine as a di-trifluoroacetate salt.

  • Preparation: Dissolve 1.0 mmol of Di-Boc-α-methyl-DL-ornithine in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Cooling mitigates the initial exothermic protonation, preventing thermal degradation of the substrate.

  • Scavenger Addition: Add 0.1 mL of triisopropylsilane (TIPS) or anisole.

  • Acid Addition: Slowly add 5.0 mL of neat Trifluoroacetic Acid (TFA) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

    • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active Di-Boc spot and the appearance of a baseline spot that stains deep purple confirms the exposure of the free primary amines.

  • Concentration: Concentrate the mixture in vacuo. To remove residual TFA, add 5.0 mL of toluene and evaporate again (repeat 3 times). Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which otherwise clings to the basic amines.

  • Precipitation: Triturate the resulting oil with 10 mL of ice-cold diethyl ether. The di-TFA salt will precipitate.

  • Isolation: Centrifuge or filter the precipitate, wash twice with cold ether, and dry under high vacuum.

Protocol B: Complete Deprotection using 4M HCl in Dioxane

Objective: Isolate α-methyl-DL-ornithine as a dihydrochloride salt (Preferred for biological assays).

  • Preparation: Place 1.0 mmol of Di-Boc-α-methyl-DL-ornithine in a round-bottom flask.

  • Acid Addition: Add 10.0 mL of commercially available 4M HCl in 1,4-dioxane[5]. (If the starting material is poorly soluble, add 1-2 mL of anhydrous methanol to aid dissolution).

  • Reaction: Stir vigorously at room temperature for 45–60 minutes.

    • Self-Validation Check: As the Boc groups are cleaved, the highly polar dihydrochloride salt of α-methyl-DL-ornithine will spontaneously precipitate out of the less polar dioxane solution, turning the mixture cloudy. This visual cue confirms the reaction is progressing.

  • Completion: Once precipitation is complete and LC-MS confirms the absence of mono-Boc intermediates, add 10 mL of cold diethyl ether to maximize crystallization.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with copious amounts of cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane.

  • Drying: Dry the solid under high vacuum overnight to yield pure α-methyl-DL-ornithine dihydrochloride.

Sources

Application Note: Synthesis of α-Methyl-Ornithine (α-MeOrn) Containing Peptides via Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of α,α-disubstituted amino acids, such as α-methyl-ornithine (α-MeOrn), is a transformative strategy in peptide drug design. The introduction of the α-methyl group imposes severe steric constraints on the peptide backbone, restricting dihedral angles ( ϕ , ψ ) to favor stable secondary structures like α -helices or β -turns. Crucially, this modification imparts near-absolute resistance to proteolytic degradation at the modified peptide bond, dramatically enhancing the in vivo half-life of peptide therapeutics[1].

However, the thermodynamic and kinetic barriers introduced by the quaternary α -carbon present formidable synthetic challenges. This application note provides an authoritative, field-proven guide to synthesizing α-MeOrn-containing peptides using optimized Boc (tert-butyloxycarbonyl) chemistry.

Why Boc Chemistry Over Fmoc?

While Fmoc SPPS is the modern standard for routine synthesis, Boc chemistry is frequently superior for highly sterically hindered or aggregation-prone sequences (e.g., peptaibols or multiple contiguous α -methyl residues). The repetitive use of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) during Boc SPPS disrupts intermolecular hydrogen bonding more effectively than the DMF/piperidine systems used in Fmoc chemistry, maintaining optimal resin swelling and peptide solvation[2].

Mechanistic Insights: Overcoming Steric and Chemical Barriers

Side-Chain Protection: The Causality of 2-Cl-Z

In Boc SPPS, the side-chain primary amine of ornithine must remain masked throughout dozens of repetitive TFA deprotection cycles. The standard benzyloxycarbonyl (Z) protecting group is susceptible to slow acidolytic cleavage in 50% TFA. To solve this, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is utilized (i.e., Boc-α-MeOrn(2-Cl-Z)-OH). The electron-withdrawing chlorine atom destabilizes the transition state for benzyl carbocation formation, rendering the protecting group completely stable to TFA, yet readily and cleanly cleavable by anhydrous hydrogen fluoride (HF)[3].

The Kinetic Bottleneck: Hindered Acylation

The synthesis involves two distinct steric challenges:

  • Coupling with α-MeOrn : Acylating the resin-bound peptide with Boc-α-MeOrn(2-Cl-Z)-OH is slow but manageable with strong uronium/aminium salts like HATU[2].

  • Coupling onto α-MeOrn : Acylating the sterically hindered, secondary-like N-terminus of the deprotected α-MeOrn residue is the primary kinetic bottleneck. Standard carbodiimides (DCC/DIC) fail completely. This step strictly requires highly reactive intermediates, such as amino acid fluorides , or the use of HATU at elevated temperatures (60°C)[4][5].

Process Workflow

G N1 1. Peptide-Resin (Free N-Terminus) N2 2. Couple Boc-α-MeOrn(2-Cl-Z)-OH (HATU / DIEA, 2h) N1->N2 Acylation N3 3. TFA Deprotection (50% TFA in DCM) N2->N3 Remove α-Boc N4 4. Couple Next Amino Acid (Acid Fluoride, 60°C) N3->N4 Hindered Acylation N5 5. Global Cleavage (Anhydrous HF / Scavengers) N4->N5 Elongation & Deprotection

Workflow for Boc-SPPS incorporating sterically hindered α-methyl-ornithine.

Quantitative Analysis of Coupling Reagents

To illustrate the necessity of specialized reagents, the following table summarizes the coupling efficiencies of various activation strategies when attempting to acylate the sterically hindered N-terminus of an α -methyl amino acid.

Table 1: Comparative Coupling Efficiencies onto α-Methyl Amino Acid Residues

Coupling Reagent SystemActivation MechanismReaction TempTypical TimeYield (Coupling onto α-Me Residue)
DCC / HOBt Carbodiimide25°C4 hours< 20% (Prone to failure)
DIC / HOAt Carbodiimide + HOAt25°C2 hours~40 - 50%
HATU / DIEA Aminium / Uronium25°C2 hours~70 - 85%
HATU / DIEA Aminium / Uronium60°C (Microwave)1 hour> 90%
Amino Acid Fluoride Acyl Fluoride25°C1 hour> 95%

Data synthesized from established SPPS optimization parameters for hindered residues[2][4][5].

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system, ensuring that each step is analytically confirmed before proceeding.

Protocol A: Incorporation of Boc-α-MeOrn(2-Cl-Z)-OH
  • Deprotection : Treat the peptide-resin with 50% TFA in DCM (1 × 1 min, followed by 1 × 20 min) to remove the N-terminal Boc group.

  • Washing : Wash the resin with DCM (3 × 1 min) to remove residual TFA, followed by DMF (3 × 1 min) to prepare the microenvironment for polar coupling.

  • Neutralization : Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 1 min) to generate the free nucleophilic amine. Wash thoroughly with DMF (3 × 1 min).

  • Activation & Coupling :

    • Dissolve 4.0 equivalents of Boc-α-MeOrn(2-Cl-Z)-OH and 3.9 equivalents of HATU in a minimal volume of anhydrous DMF.

    • Add 8.0 equivalents of DIEA. Allow 1 minute for pre-activation (formation of the active OAt ester).

    • Add the mixture to the resin and agitate for 2 hours at room temperature[4].

  • Self-Validation (Kaiser Test) : Perform a quantitative Ninhydrin (Kaiser) test. A colorless/yellow bead indicates complete coupling. If beads are blue/purple, perform a double coupling using fresh reagents.

Protocol B: Acylation onto the α-MeOrn N-Terminus (Critical Step)

Scientist's Note: The N-terminus of α-MeOrn is highly shielded. Standard protocols will fail here.

  • Deprotection & Neutralization : Execute steps 1–3 from Protocol A.

  • Activation (Fluoride Method) : If available, utilize 3.0 equivalents of the Fmoc/Boc-Amino Acid Fluoride of the incoming residue and 4.0 equivalents of DIEA[5].

    • Alternative (HATU/Heat): If the acid fluoride is unavailable, use 4.0 eq incoming Boc-AA-OH, 3.9 eq HATU, and 8.0 eq DIEA.

  • Coupling : Add the activated complex to the resin. Utilize a microwave peptide synthesizer or heated jacket to maintain the reaction at 60°C for 1.5 hours .

  • Self-Validation (Chloranil Test) :

    • Causality: Do not use the Ninhydrin test here. The steric bulk of the α -methyl group prevents the formation of the Ruhemann's purple chromophore, leading to false negatives.

    • Instead, use the Chloranil test (tetrachloro-p-benzoquinone), which reliably detects secondary and highly hindered primary amines by forming a distinct green/blue dialkylaminovinyl chromophore.

Protocol C: Anhydrous HF Cleavage
  • Preparation : Transfer the fully synthesized, dried peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition : Add p-cresol (5% v/v) and p-thiocresol (5% v/v) to the reaction vessel.

    • Causality: The 2-Cl-Z protecting group on the ornithine side chain generates a highly reactive 2-chlorobenzyl carbocation during HF acidolysis. Thiol-based scavengers act as nucleophilic sinks, trapping these carbocations before they can irreversibly alkylate electron-rich residues (e.g., Trp, Tyr, Met)[2].

  • Cleavage : Condense anhydrous HF (10 mL per gram of resin) into the vessel at -78°C (dry ice/ethanol bath). Warm the vessel to 0°C and stir for exactly 1 hour.

  • Workup : Evaporate the HF rapidly under a stream of nitrogen. Precipitate the crude peptide by adding cold anhydrous diethyl ether. Centrifuge, wash the pellet with ether (3x), dissolve in 50% aqueous acetonitrile, and lyophilize.

References

  • Overview of Custom Peptide Synthesis peptide2.com URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (via uniurb.it) URL:[Link]

  • Introduction to Peptide Synthesis PMC - National Institutes of Health (NIH) URL:[Link]

  • Protease-resistant peptides (CA2933405A1)

Sources

Application Note: Advanced Strategies for the Chiral Resolution of Di-Boc-α-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Mechanistic Challenges

The incorporation of α-methylated unnatural amino acids into peptide sequences is a premier strategy in drug development. The quaternary α-carbon restricts backbone conformation, enhancing proteolytic stability, and serves as a potent suicide inhibitor motif for enzymes such as ornithine decarboxylase[1].

However, resolving the racemic mixture of Di-Boc-α-methyl-DL-ornithine presents significant mechanistic hurdles:

  • Enzymatic Resistance: Standard kinetic resolution methods utilizing aminoacylases (e.g., Porcine Kidney Acylase I) fail because the enzyme's catalytic mechanism requires an α-proton to form the transition state. The sterically hindered α-methyl group completely blocks enzymatic cleavage[2].

  • Loss of Basicity: The Di-Boc (tert-butyloxycarbonyl) protection neutralizes both the α- and δ-amino groups. Consequently, the molecule acts solely as a carboxylic acid, eliminating the possibility of using chiral acids (like camphorsulfonic acid) for resolution.

To overcome these challenges, this protocol details two validated, high-efficiency pathways: Preparative Chiral Supercritical Fluid Chromatography (SFC) for rapid, scalable resolution, and Classical Diastereomeric Salt Formation utilizing a chiral amine[3].

Physicochemical Profiling

Before initiating resolution, it is critical to understand the physical parameters governing the molecule's behavior in solution and on stationary phases.

Table 1: Physicochemical Properties of Di-Boc-α-methyl-DL-ornithine

ParameterSpecification
CAS Number 1219378-96-7[4]
Molecular Formula C₁₆H₃₀N₂O₆
Molecular Weight 346.43 g/mol
Ionizable Groups Free Carboxylic Acid (pKa ~ 2.2)
Acid Sensitivity High (Boc groups are labile at pH < 1)
UV Absorbance ~210 nm (Amide/Carbamate backbone)

Method A: Preparative Chiral SFC (Primary Recommendation)

Causality & Experimental Design: Supercritical Fluid Chromatography (SFC) is the industry standard for resolving lipophilic, protected amino acids. It offers superior mass transfer kinetics compared to HPLC, allowing for higher flow rates. Because Di-Boc-α-methyl-ornithine possesses a free carboxylic acid, it is highly prone to peak tailing due to secondary interactions with the silica support of the chiral stationary phase. To counteract this, 0.1% Trifluoroacetic acid (TFA) must be added to the methanolic co-solvent. This suppresses the ionization of the carboxylate, ensuring sharp, symmetrical peaks and maximizing enantiomeric recovery.

SFC_Workflow A Racemic Di-Boc-α-methyl-DL-ornithine (Sample Preparation in MeOH) B Chiral SFC Screening (Chiralpak AD-H / OD-H) A->B C Preparative SFC Resolution (CO2 + MeOH / 0.1% TFA) B->C D Fraction Collection (Peak 1 & Peak 2) C->D E Solvent Evaporation (Vacuum at 35°C) D->E F Enantiomeric Purity Analysis (Analytical HPLC, >99% ee) E->F

Fig 1: Preparative Chiral SFC workflow for enantiomeric resolution.

Step-by-Step SFC Protocol:
  • Sample Preparation: Dissolve the racemic Di-Boc-α-methyl-DL-ornithine in pure methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Equilibration: Equilibrate the Chiralpak AD-H column (250 x 21.1 mm, 5 µm) with the mobile phase (Table 2) until the baseline at 210 nm is perfectly stable.

  • Injection: Perform stacked injections of 0.5 mL (25 mg per injection) to maximize throughput.

  • Fractionation: Collect Peak 1 and Peak 2 into separate flasks pre-chilled to 4 °C to minimize any potential acid-catalyzed Boc deprotection during storage.

  • Recovery: Evaporate the fractions under reduced pressure at a maximum bath temperature of 35 °C. The low temperature is critical to prevent TFA-induced degradation as the solvent concentrates.

Table 2: Optimized Preparative SFC Parameters

ParameterSetting
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 80% CO₂ / 20% Methanol
Acidic Modifier 0.1% TFA (Added only to the Methanol stream)
Flow Rate 70 mL/min
Back Pressure 120 bar
Column Temperature 35 °C

Method B: Classical Diastereomeric Salt Resolution

Causality & Experimental Design: For laboratories without preparative SFC infrastructure, chemical resolution via diastereomeric salt formation is a highly effective alternative[3]. By reacting the free carboxylic acid with a chiral amine—such as (R)-(+)-1-Phenylethylamine —two diastereomeric salts are formed. These salts exhibit distinct solubility profiles in an Ethyl Acetate/Ethanol matrix.

A critical self-validating mechanism in this protocol is the acidic cleavage step . Standard protocols often use 1M HCl to break the salt; however, HCl can prematurely cleave the acid-sensitive Boc groups. This protocol uniquely substitutes HCl with 5% aqueous Potassium Bisulfate (KHSO₄) . KHSO₄ is sufficiently acidic (pH ~2.0) to protonate the carboxylate and drive the chiral amine into the aqueous phase, but mild enough to leave the Di-Boc protection completely intact.

Salt_Resolution A Di-Boc-α-methyl-DL-ornithine (Free Acid) B Add (R)-(+)-1-Phenylethylamine (in EtOAc/EtOH) A->B C Diastereomeric Salt Mixture (Solution) B->C D Fractional Crystallization (Cooling to 4°C) C->D E Less Soluble Salt (Crystals) D->E Filter F More Soluble Salt (Mother Liquor) D->F Filtrate G Mild Acidic Cleavage (5% KHSO4 / EtOAc) E->G H Enantiopure (S)- or (R)-Acid (Organic Layer) G->H

Fig 2: Classical diastereomeric salt resolution using a chiral amine.

Step-by-Step Salt Resolution Protocol:
  • Salt Formation: Dissolve 10.0 g (28.8 mmol) of Di-Boc-α-methyl-DL-ornithine in 100 mL of Ethyl Acetate. Add 10 mL of absolute Ethanol. Slowly add 0.95 equivalents (3.31 g, 27.3 mmol) of (R)-(+)-1-Phenylethylamine dropwise under continuous stirring at 50 °C.

  • Crystallization: Allow the clear solution to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. The less soluble diastereomeric salt will precipitate as fine white needles.

  • Filtration & Validation: Filter the crystals and wash with cold Ethyl Acetate. Self-Validation Step: Take a 5 mg aliquot, cleave it (Step 4), and check the enantiomeric excess (ee) via analytical HPLC. If the ee is < 98%, perform a second recrystallization from EtOAc/EtOH (9:1 v/v).

  • Acidic Cleavage: Suspend the enantiopure salt in 100 mL of Ethyl Acetate. Add 100 mL of cold 5% aqueous KHSO₄. Stir vigorously for 15 minutes.

  • Extraction: Separate the layers. Wash the organic layer with an additional 50 mL of 5% KHSO₄, followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the enantiopure Di-Boc-α-methyl-ornithine.

Analytical Validation (ee% Determination)

Regardless of the resolution method utilized, the final product must be validated as a self-contained system to ensure optical purity.

Analytical HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / TFA (85 : 15 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Acceptance Criteria: Enantiomeric excess (ee) must be ≥ 99.0%. The presence of any des-Boc degradation products (identifiable by a shift in retention time and altered UV spectra) must be < 0.5%.

Sources

Application Note: Solvents and Reagents for the Dissolution and Coupling of Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Physicochemical profiling, solvent causality, and optimized coupling protocols for sterically hindered, highly lipophilic amino acid derivatives.

Abstract

Di-Boc-alpha-methyl-DL-ornithine (Molecular Weight: 346.43 g/mol , Formula: C16H30N2O6) is a highly specialized, non-proteinogenic amino acid building block used in the synthesis of advanced peptidomimetics and antimicrobial peptides[1]. The incorporation of an α -methyl group restricts backbone conformational flexibility, conferring high resistance to proteolytic degradation. However, this quaternary α -carbon introduces severe steric hindrance, while the dual tert-butyloxycarbonyl (Boc) protection on the α

  • and δ -amino groups renders the molecule extremely lipophilic. This application note provides an authoritative guide on selecting the correct solvents and activation reagents to overcome these physicochemical barriers, ensuring high-yield dissolution and coupling.

Physicochemical Profiling & Causality of Solvent Selection

The successful incorporation of Di-Boc-alpha-methyl-DL-ornithine into a growing peptide chain relies entirely on understanding the causality between its molecular structure and its solvation thermodynamics.

  • Why Water and Protic Solvents Fail: The bulky, hydrophobic Boc groups effectively mask the polar amine functionalities. Combined with the α -methyl group, the molecule's hydration shell is severely disrupted, making it practically insoluble in aqueous buffers. Protic solvents like methanol can dissolve the compound but are generally avoided during active coupling as they act as competing nucleophiles.

  • The Superiority of Dichloromethane (DCM): DCM is the premier solvent for Boc-protected amino acids. The low dielectric constant and high polarizability of DCM efficiently solvate the hydrophobic tert-butyl moieties[2]. In the context of Solid-Phase Peptide Synthesis (Boc-SPPS), DCM is critical because it promotes the optimal swelling of standard divinylbenzene-crosslinked polystyrene resins, maximizing the pore size and accessibility of the resin-bound amines[2][3].

  • The Role of N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): While DCM is ideal for solvation and resin swelling, growing peptide chains can form intermolecular hydrogen bonds, leading to aggregation. Polar aprotic solvents like DMF and NMP possess high dipole moments that disrupt these β -sheet-like aggregates[2][4]. Furthermore, Boc-protected amino acids generally exhibit higher solubility profiles than their Fmoc counterparts, which directly promotes faster coupling kinetics in these solvents[5].

Quantitative Solvent Compatibility Data

The following table summarizes the solubility profiles and application contexts for dissolving Di-Boc-alpha-methyl-DL-ornithine.

SolventDielectric Constant (ε)Estimated SolubilityPrimary Application Context
Dichloromethane (DCM) 8.93Excellent (>0.5 M)Primary solvent for Boc-SPPS; provides optimal polystyrene resin swelling[2].
N,N-Dimethylformamide (DMF) 36.70Excellent (>0.5 M)Co-solvent for SPPS; prevents peptide aggregation during elongation[4].
N-Methyl-2-pyrrolidone (NMP) 32.20Excellent (>0.5 M)Alternative to DMF; highly efficient for solvating difficult peptide sequences[2].
Dimethyl Sulfoxide (DMSO) 46.70Good (~0.1 - 0.5 M)Preparation of stock solutions for solution-phase biological assays.
Methanol (MeOH) 32.70Moderate (<0.1 M)Crystallization/purification; strictly avoided during activation.
Water (H₂O) 80.10InsolubleUnsuitable due to the dual hydrophobic Boc protecting groups.

Reagent Selection for Sterically Hindered Couplings

The α -methyl group creates a fully substituted (quaternary) α -carbon. Standard carbodiimide coupling reagents (e.g., DCC or DIC alone) form an O-acylisourea intermediate that is often too sterically hindered to be efficiently attacked by the incoming amine, leading to sluggish kinetics and truncated sequences.

Mechanistic Solution: To overcome this, highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used in conjunction with a strong tertiary amine base like DIPEA (N,N-Diisopropylethylamine). HATU converts the sterically hindered carboxylic acid into an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the azabenzotriazole ring provides a "neighboring group effect" by hydrogen-bonding with the incoming amine, actively directing it toward the hindered carbonyl carbon and drastically accelerating the acylation rate.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 0.5 M Stock Solution

This protocol ensures complete dissolution for automated or manual Boc-SPPS.

  • Mass Calculation: Weigh 1.73 g of Di-Boc-alpha-methyl-DL-ornithine powder (MW: 346.43 g/mol )[1] into a clean, dry glass vial to prepare 10 mL of a 0.5 M solution.

  • Primary Solvation: Add 8.0 mL of anhydrous DCM to the vial.

  • Agitation: Sonicate the mixture at room temperature for 2–3 minutes.

  • Self-Validation Check: Inspect the solution against a light source. The solution must be completely transparent and colorless.

    • Troubleshooting: If micro-particulates remain (often due to ambient humidity or micro-aggregation), add anhydrous DMF dropwise (up to 5% v/v) until optical clarity is achieved.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL using anhydrous DCM.

Protocol B: Activation and Solid-Phase Coupling

This protocol utilizes HATU/DIPEA to overcome the steric hindrance of the α -methyl group.

  • Resin Preparation: Swell the polystyrene-based peptide-resin in DCM for 30 minutes[3]. Causality: This maximizes the polymer matrix pore size, ensuring the resin-bound amines are fully accessible to the bulky incoming amino acid[2].

  • Reagent Mixing: To 4.0 equivalents of the 0.5 M Di-Boc-alpha-methyl-DL-ornithine solution, add 3.8 equivalents of HATU. (Note: Using slightly less HATU than the amino acid prevents the excess uronium salt from irreversibly capping the resin-bound amines).

  • Activation: Add 8.0 equivalents of DIPEA to the mixture. Stir vigorously for 2–3 minutes to allow the HOAt active ester to form. The solution will turn a pale yellow.

  • Coupling: Drain the DCM from the swollen resin and add the activated amino acid solution. Agitate gently at room temperature for 2 to 4 hours.

  • Self-Validating Endpoint (Kaiser Test): After the coupling duration, wash the resin thoroughly with DMF and DCM[3]. Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Pass: Beads and solution remain colorless/yellow, confirming complete acylation.

    • Fail: Beads turn dark blue, indicating unreacted primary amines. If this occurs, perform a second coupling cycle using DIC and Oxyma Pure to alter the activation mechanism.

Workflow Visualization

The following diagram maps the logical decision tree for solvent selection and activation based on the application context.

G A Di-Boc-alpha-methyl-DL-ornithine (Highly Lipophilic, Sterically Hindered) B1 Solid-Phase Peptide Synthesis (Boc-SPPS) A->B1 B2 Solution-Phase Synthesis & Biological Assays A->B2 C1 Dissolve in DCM (Optimal Resin Swelling) B1->C1 C2 Dissolve in DMF/NMP (Prevents Aggregation) B1->C2 C3 Dissolve in DMSO (Water-Miscible Carrier) B2->C3 D1 Activate: HATU + DIPEA (Overcomes Steric Hindrance) C1->D1 C2->D1 E Peptide Coupling D1->E

Workflow for dissolution, activation, and coupling of Di-Boc-alpha-methyl-DL-ornithine.

References

  • Title : Solvents for Solid Phase Peptide Synthesis Contents | AAPPTec Source : peptide.com URL :[Link]

  • Title : Full article: Evaluation of greener solvents for solid-phase peptide synthesis Source : tandfonline.com URL :[Link]

  • Title : HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC - NIH Source : nih.gov URL :[Link]

Sources

Scale-up synthesis techniques for protected alpha-methyl ornithine

Application Note: Scale-Up Synthesis and Orthogonal Protection of α -Methyl Ornithine via Phase-Transfer Catalysis

Executive Summary & Strategic Rationale

α -Methyl ornithine derivatives, specifically orthogonally protected variants like Fmoc- α -Me-Orn(Boc)-OH, are indispensable building blocks in modern peptide therapeutics and bioconjugation[1]. The incorporation of α -methyl functionalized amino acids directly into the peptide main chain imparts significant resistance to proteolytic degradation (e.g., against DPP-IV, neprilysin, and trypsin) and strongly induces α -helical secondary structures[2]. Beyond peptide synthesis, α -methyl ornithine is a potent competitive inhibitor of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis, making it highly relevant in oncology and cell proliferation studies[3].

The Scale-Up Bottleneck: Historically, the asymmetric synthesis of α -alkyl amino acids relied heavily on stoichiometric chiral Ni(II) complexes of glycine or alanine Schiff bases[4]. While these Ni(II) complexes provide excellent stereocontrol for discovery-phase research, they present severe limitations for kilogram-scale manufacturing due to the toxicity of nickel residues, the high cost of stoichiometric chiral ligands, and complex downstream purification[4][5].

To overcome these limitations, this protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) . By employing catalytic amounts of a chiral quaternary ammonium salt in a biphasic solvent system, this approach eliminates heavy metal toxicity, allows for catalyst recovery, and operates under mild conditions—making it the premier choice for process scale-up[4].

Retrosynthetic Workflow

PTC_WorkflowSMAlanine tert-Butyl EsterSchiff1. Schiff Base Formation(Benzophenone imine)SM->Schiff Toluene, RefluxAlkylation2. Asymmetric PTC Alkylation(N-Boc-3-bromopropylamine)Schiff->Alkylation Chiral Catalyst, 50% KOHHydrolysis3. Mild Acidic Hydrolysis(10% Citric Acid)Alkylation->Hydrolysis THF/H2O, pH 4Fmoc4. Fmoc Protection(Fmoc-OSu, Na2CO3)Hydrolysis->Fmoc Dioxane/H2O, pH 8.5-9.0ProductFmoc-a-Me-Orn(Boc)-OHFmoc->Product Crystallization

Fig 1: PTC-mediated scale-up workflow for Fmoc-a-Me-Orn(Boc)-OH.

Quantitative Process Metrics

To justify the selection of PTC over traditional methods, the following table summarizes the key performance indicators for α -methyl amino acid synthesis at a >1 kg scale.

MetricNi(II) Complex MediatedEnzymatic ResolutionPhase-Transfer Catalysis (PTC)
Enantiomeric Excess (ee) >98%>99%95 - 98%
Scalability Low (Stoichiometric auxiliary)Medium (High dilution required)High (Catalytic, high conc.)
Cost-Efficiency Low (Expensive chiral ligands)Medium (Enzyme costs)High (Recyclable catalyst)
Metal Residue Risk High (Nickel toxicity)NoneNone
Overall Yield 60 - 70%<50% (Max 50% without racemization)80 - 85%

Detailed Protocols & Mechanistic Causality

Protocol A: Asymmetric PTC Alkylation

Objective: Stereoselective alkylation of the alanine Schiff base with N -Boc-3-bromopropylamine.

Mechanistic Causality: The biphasic system (Toluene / 50% aqueous KOH) is the cornerstone of this reaction's success. The 50% aqueous KOH provides the driving force for enolate formation but is entirely insoluble in the organic toluene layer. The chiral quaternary ammonium catalyst acts as a phase-transfer agent, extracting the hydroxide ion into the organic layer to deprotonate the Schiff base. The resulting chiral enolate-catalyst ion pair creates a highly organized, rigid transition state that shields one diastereofacial side, directing the incoming electrophile ( N -Boc-3-bromopropylamine) to yield the desired enantiomer[4]. This prevents the base from directly hydrolyzing the alkyl bromide, ensuring high yield.

Step-by-Step Procedure:

  • Charge a jacketed reactor with Alanine tert-butyl ester benzophenone imine (1.0 eq) and N -Boc-3-bromopropylamine (1.2 eq) in Toluene (10 volumes).

  • Add the chiral Maruoka-type quaternary ammonium catalyst (0.01 to 0.05 eq).

  • Cool the reaction mixture to 0–5 °C under vigorous mechanical stirring (critical for maximizing the interfacial surface area between the two phases).

  • Dropwise add 50% aqueous KOH (5 volumes) over 1 hour, maintaining the internal temperature below 5 °C.

  • Stir for 12–18 hours at 0–5 °C.

Self-Validating System (IPC): In-Process Control: Withdraw a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via Chiral HPLC. The reaction is self-validating when the product peak shows >95% conversion and >96% ee. If the ee is low, it indicates that the mechanical stirring rate was insufficient (poor interfacial mixing leading to uncatalyzed background reaction) or temperature control was lost.

Protocol B: Mild Hydrolysis and Orthogonal Protection

Objective: Cleave the Schiff base and install the Fmoc group orthogonally without compromising the side-chain Boc group.

Mechanistic Causality: Orthogonal protection requires preserving the acid-labile δ -Boc group while cleaving the Schiff base[1][6]. Standard hydrolysis of Schiff bases using strong acids (e.g., 1M HCl or TFA) will cause catastrophic premature Boc cleavage[6]. By utilizing a mild organic acid (10% citric acid, pH ~3-4), the imine is selectively hydrolyzed. Subsequent Fmoc protection must be tightly pH-controlled (8.5–9.5) to ensure the α -amine is nucleophilic enough to attack Fmoc-OSu, while preventing premature Fmoc cleavage by excess base[6].

Step-by-Step Procedure:

  • To the crude organic layer from Protocol A, add 10% aqueous Citric Acid (pH ~3-4) and stir vigorously at room temperature for 4 hours.

  • Separate the aqueous layer (containing the free α -amine as a citrate salt) and wash with MTBE to remove the benzophenone byproduct.

  • Adjust the aqueous layer to pH 8.5–9.0 using solid Na2​CO3​ .

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-Dioxane (equal volume to the aqueous layer).

  • Stir at room temperature for 4–8 hours, continuously monitoring and maintaining the pH between 8.5 and 9.0 with 10% Na2​CO3​ [6].

  • Acidify the mixture to pH 3 with cold 10% citric acid and extract the final product into Ethyl Acetate.

  • Wash with brine, dry over Na2​SO4​ , and crystallize from EtOAc/Hexanes.

Self-Validating System (IPC): In-Process Control: Perform a Ninhydrin (Kaiser) test on a TLC plate. Post-hydrolysis (Step 2), the free α -amine will stain intensely purple. Post-Fmoc protection (Step 5), the product spot will be strongly UV-active and Ninhydrin-negative. A negative Ninhydrin test self-validates that complete α -amine protection has been achieved before proceeding to the final workup.

References

  • BenchChem. "Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide." 6

  • Belokon, Y., et al. "Highly Efficient Catalytic Synthesis of alpha-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair." ResearchGate. 4

  • Chem-Impex. "Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine: Product Information and Applications." 1

  • National Institutes of Health (PMC). "Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization." 5

  • Google Patents (CA2933405A1). "Protease-resistant peptides."2

  • Longdom Publishing. "Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells." 3

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hindered Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers facing stalled elongations and low purity profiles when working with unnatural, sterically hindered building blocks.

This guide is specifically engineered to troubleshoot and resolve low coupling yields associated with Di-Boc-alpha-methyl-DL-ornithine .

Core Troubleshooting Q&A

Q1: Why is Di-Boc-alpha-methyl-DL-ornithine yielding such low coupling efficiencies compared to standard ornithine? A1: The primary culprit is extreme steric hindrance. The alpha-methyl group imposes a severe conformational restriction on the ϕ and ψ dihedral angles of the amino acid backbone[1]. This structural rigidity physically shields the reactive carboxylic acid during the activation phase and blocks the alpha-amine during subsequent chain elongation[1]. Furthermore, the presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups on the alpha and delta amines exacerbates this steric bulk. Traditional activation methods (like carbodiimides alone) are highly inefficient here because the intermediate cannot easily undergo the necessary conformational shifts to form the amide bond, resulting in slow reaction rates, low yields, and a requirement for massive reagent excesses[2].

Q2: Which coupling reagents are scientifically proven to overcome this steric barrier? A2: To drive the coupling of α,α -disubstituted amino acids, you must abandon standard HOBt/DIC methods. Third-generation uronium salts or highly reactive phosphonium additives are required:

  • COMU: Incorporating an Oxyma Pure leaving group, COMU is highly soluble and specifically noted for its superior effectiveness in coupling sterically hindered amino acids[3]. It provides coupling efficiencies comparable to or exceeding HATU, with a significantly lower risk of racemization[4].

  • PyAOP: A phosphonium salt based on HOAt. Unlike HATU, PyAOP does not react with the free N-terminal amine of the resin to form a dead-end guanidinium byproduct, making it an excellent choice for difficult sequences containing hindered amino acids[2].

  • OxymaPure / DIC: Oxyma acts as a highly reactive additive that minimizes racemization and improves yields over traditional benzotriazole-based additives (HOBt)[3].

Quantitative Data Summary

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivation TypeRelative Yield PotentialEpimerization RiskSuitability for α-Methyl AAs
HOBt / DIC Benzotriazole AdditiveLow (~40-50%)HighPoor[3]
HATU Uronium (HOAt-based)High (~75-85%)LowModerate (Risk of guanidinylation)[4]
COMU Uronium (Oxyma-based)Very High (>90%)Very LowExcellent[3]
PyAOP Phosphonium (HOAt-based)Very High (>85%)LowExcellent (No guanidinylation)[2]
OxymaPure / DIC Oxime AdditiveHigh (~85-90%)Very LowHigh[3]

Q3: How do I adjust my solid-phase peptide synthesis (SPPS) protocol to force this coupling? A3: You must introduce kinetic energy to overcome the high activation energy barrier of the transition state. Microwave-assisted peptide synthesis (MAPS) is the gold standard for incorporating sterically demanding residues[5]. Microwave irradiation provides rapid, uniform heating that increases molecular mobility and collision rates, dramatically improving the yield of these difficult couplings[5].

Logical Workflows & Mechanisms

Optimization N1 Identify Low Yield (Di-Boc-α-Me-DL-Orn) N2 Select Coupling Reagent (COMU or PyAOP) N1->N2 Step 1 N3 Optimize Temperature (Microwave SPPS at 75°C) N2->N3 Step 2 N4 Extend Reaction Time (Double Coupling) N3->N4 Step 3 N5 Successful Peptide Elongation N4->N5 Result

Workflow for optimizing coupling of sterically hindered α-methyl amino acids.

Pathway AA Di-Boc-α-Me-Orn (Carboxylic Acid) COMU COMU + DIPEA (Activation) AA->COMU ActiveEster Oxyma Active Ester (Intermediate) COMU->ActiveEster Fast Amine Resin-Bound Amine (Nucleophile) ActiveEster->Amine Nucleophilic Attack Peptide Elongated Peptide Amine->Peptide Amide Bond

COMU-mediated activation and coupling pathway for α-methyl amino acids.

Experimental Protocols

Microwave-Assisted COMU Coupling of Di-Boc-alpha-methyl-DL-ornithine

Objective: Achieve >95% coupling efficiency of the hindered ornithine derivative onto a resin-bound peptide. Scientific Rationale: COMU generates a highly reactive Oxyma ester[3], while microwave irradiation provides the kinetic energy necessary to overcome the steric barrier of the alpha-methyl group[5].

Materials:

  • Di-Boc-alpha-methyl-DL-ornithine (3.0 equivalents)

  • COMU (3.0 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes to maximize the accessibility of the resin-bound N-terminal amines[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes[3].

    • Self-Validation Checkpoint: Perform a Kaiser test; a positive (dark blue) result confirms free amines are exposed and ready for coupling.

  • Pre-Activation (Crucial Step): In a separate vial, dissolve Di-Boc-alpha-methyl-DL-ornithine (3 eq) and COMU (3 eq) in DMF. Add DIPEA (6 eq) and incubate at room temperature for exactly 2-3 minutes.

    • Causality: This brief pre-activation forms the highly reactive Oxyma active ester. Prolonged pre-activation can lead to hydrolysis or degradation of the active ester before it reaches the resin.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

    • Causality: Standard room-temperature coupling takes 1-4 hours and often stalls at low yields due to steric clash. Microwave heating at 75°C increases molecular collision rates and internal energy, driving the sterically hindered nucleophilic attack to completion[5].

  • Washing & Validation: Wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and water-soluble COMU byproducts[3].

    • Self-Validation Checkpoint: Perform a Kaiser test or Chloranil test (if coupling onto a secondary amine). A negative (yellow/colorless) result confirms complete amide bond formation. If the test is slightly positive, perform a second coupling cycle (double coupling) before proceeding to the capping step.

Sources

Troubleshooting steric hindrance in alpha-methyl ornithine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting steric hindrance in alpha-methyl ornithine coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this sterically demanding amino acid into their peptide sequences. Here, we will delve into the root causes of common coupling issues and provide actionable, field-proven solutions to optimize your synthetic outcomes.

Introduction: The Challenge of Alpha-Methyl Ornithine

Alpha-methyl ornithine is a valuable building block in medicinal chemistry, often employed to introduce conformational constraints and enhance metabolic stability in peptide-based therapeutics.[1][2][3] However, the very feature that imparts these desirable properties—the methyl group at the alpha-carbon—also presents a significant synthetic challenge. This substitution creates substantial steric hindrance, which can dramatically slow down or even prevent efficient amide bond formation.[4][5]

This guide will address the most frequently encountered problems in alpha-methyl ornithine coupling and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my alpha-methyl ornithine coupling reaction failing or resulting in extremely low yields?

A1: The primary reason for poor coupling efficiency with alpha-methyl ornithine is steric hindrance. The alpha-methyl group, along with the side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the alpha-amino group of the resin-bound peptide (or vice versa in solution phase). This steric clash increases the activation energy of the reaction, leading to slow reaction rates and incomplete conversions.[4][6]

Troubleshooting Steps:

  • Assess Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for such sterically demanding couplings.[4][7] You will likely need to employ more potent activating agents.

  • Evaluate Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[6] If your standard coupling time is 1-2 hours, it may be stalling before completion.

  • Consider the Solvent: The choice of solvent is critical for ensuring proper solvation of the growing peptide chain and the reagents. Poor solvation can lead to peptide aggregation, further impeding the reaction.[7][8]

Q2: What are the most effective coupling reagents for overcoming the steric hindrance of alpha-methyl ornithine?

A2: For sterically hindered amino acids, it is crucial to use a high-potency coupling reagent that generates a highly reactive intermediate. The most effective classes of reagents for this purpose are onium salts (aminium/uronium and phosphonium).[9][10]

Reagent ClassExamplesMechanism of Action & SuitabilityPotential Drawbacks
Aminium/Uronium Salts HATU, HCTU, COMUForm highly reactive OAt or Oxyma esters, which are excellent for hindered couplings and help suppress racemization.[9][11][12]HATU can cause guanidinylation of the amine if used in excess.[11]
Phosphonium Salts PyAOP, PyBOP, PyBrOPAlso form highly reactive esters and are particularly effective for N-methylated and other hindered amino acids.[11][13] PyBrOP is noted for its high reactivity in difficult couplings.[13]Generally more expensive than aminium salts.
Thiouronium Salts TOTTShows good results in couplings of sterically hindered or methylated amino acids, with potentially lower racemization levels compared to other reagents.[9]Less commonly used than onium salts.
Acyl Fluoride Precursors TFFHGenerates amino acid fluorides in situ, which are highly effective for coupling α,α-disubstituted amino acids.[5][7][9]Requires a two-step process (formation of the acyl fluoride then coupling).

Recommendation: For a first attempt at optimizing a difficult alpha-methyl ornithine coupling, HATU or COMU are excellent starting points due to their high reactivity and proven track record with hindered systems.[9][11] If these fail, moving to PyAOP or considering the acyl fluoride approach with TFFH is a logical next step.[4][7][13]

Q3: How does the choice of solvent impact the coupling efficiency of alpha-methyl ornithine?

A3: The solvent plays a crucial role in solid-phase peptide synthesis (SPPS) by swelling the resin and solvating the peptide chains.[8] For difficult sequences, including those with sterically hindered residues, poor solvation can lead to aggregation, which physically prevents reagents from reaching the reactive sites.[6][7]

  • N,N-Dimethylformamide (DMF): While a standard solvent for SPPS, it may not be sufficient for highly aggregating or sterically hindered sequences.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF for difficult couplings due to its enhanced solvating properties.[7][8]

  • Solvent Mixtures: In particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial to disrupt secondary structures and improve solvation.[7]

Recommendation: If you are experiencing poor coupling yields with DMF, switching to NMP is a recommended first step.

Q4: I'm observing significant epimerization with my alpha-methyl ornithine coupling. How can I minimize this side reaction?

A4: Epimerization, the inversion of stereochemistry at the alpha-carbon, is a risk during any amino acid activation.[12][14] For alpha-substituted amino acids, the risk can be heightened due to factors like prolonged activation times needed to overcome steric hindrance. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic alpha-proton that can be abstracted by a base, leading to a loss of stereochemical integrity.[12]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive: Modern onium salt reagents like HATU and COMU, which incorporate additives like HOAt and OxymaPure respectively, are designed to promote rapid amide bond formation, which outcompetes the rate of epimerization.[9][12]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] For highly sensitive substrates, a weaker base such as N-methylmorpholine (NMM) may be beneficial.[15] Use the minimum amount of base necessary for the reaction.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the coupling reaction. A longer time in the activated state increases the opportunity for oxazolone formation.[12]

  • Reaction Temperature: Perform the coupling at room temperature or below. Elevated temperatures, while potentially helping to overcome steric hindrance, will also increase the rate of epimerization.[12]

  • Consider Copper (II) Additives: In some cases, the addition of CuCl2 has been shown to suppress epimerization.[13][15]

Q5: What are the most suitable protecting groups for the side chain of alpha-methyl ornithine to minimize steric clash during coupling?

A5: The choice of the side-chain protecting group for the delta-amino group of ornithine is crucial. A bulky protecting group can exacerbate the already significant steric hindrance from the alpha-methyl group.

  • Boc (tert-Butoxycarbonyl): This is a commonly used and relatively bulky protecting group.

  • Z (Benzyloxycarbonyl): Another common choice, it is generally less sterically demanding than Boc.

  • Mtt (4-Methyltrityl) or Mmt (4-Methoxytrityl): These are very bulky and acid-labile protecting groups, often used when orthogonal deprotection is required.[16] Their size can be problematic in a sterically congested environment.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): A hydrazine-labile protecting group that offers an orthogonal protection strategy.[16]

Recommendation: If you suspect the side-chain protecting group is contributing to poor coupling efficiency, consider using a less bulky option if your overall synthetic strategy allows. The relative steric bulk of common protecting groups should be a key consideration during the planning phase of your synthesis.

Preventative Strategies & Recommended Protocols

To proactively address the challenges of alpha-methyl ornithine coupling, a robust initial strategy is key.

Experimental Workflow: A Proactive Approach

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting Start Select Fmoc-α-Me-Orn(PG)-OH Reagent_Selection Choose High-Potency Reagent (e.g., HATU/COMU) & Hindered Base (DIPEA) Start->Reagent_Selection Solvent_Choice Select Optimal Solvent (NMP recommended) Reagent_Selection->Solvent_Choice Deprotection Standard N-terminal Fmoc Deprotection Solvent_Choice->Deprotection Preactivation Pre-activate α-Me-Orn (1-5 mins) Deprotection->Preactivation Coupling Add Activated Amino Acid to Resin (Couple for 2-4 hours) Preactivation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Success Coupling Complete Monitoring->Success Positive Result Failure Incomplete Coupling Monitoring->Failure Negative Result Double_Couple Perform Second Coupling Failure->Double_Couple Double_Couple->Coupling

Caption: Proactive workflow for alpha-methyl ornithine coupling.

Protocol 1: Optimized Coupling of Alpha-Methyl Ornithine using HATU

This protocol outlines a robust method for coupling sterically hindered amino acids.

  • Resin Preparation: Following standard procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF or NMP. Wash the resin thoroughly with the chosen solvent.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-alpha-methyl ornithine derivative (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[12]

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.

  • Troubleshooting (If Coupling is Incomplete): If the monitoring test indicates incomplete coupling, a second coupling is recommended.[7] Repeat steps 2-6 with a fresh solution of activated amino acid.

Protocol 2: Capping Unreacted Amines

If a double coupling fails to drive the reaction to completion, it is advisable to permanently block any unreacted amines to prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF or NMP.

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF/NMP followed by DCM and dry under vacuum.

Logical Relationships in Troubleshooting

G cluster_causes Primary Causes cluster_solutions Solutions Low_Yield Low Coupling Yield Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Poor_Activation Insufficient Reagent Potency Low_Yield->Poor_Activation Aggregation Peptide Aggregation Low_Yield->Aggregation Change_Reagent Use Stronger Reagent (HATU, COMU, PyAOP) Steric_Hindrance->Change_Reagent Increase_Time Increase Reaction Time Steric_Hindrance->Increase_Time Poor_Activation->Change_Reagent Change_Solvent Switch to NMP Aggregation->Change_Solvent Double_Couple Perform Double Coupling Increase_Time->Double_Couple

Caption: Troubleshooting logic for low-yield couplings.

References

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Ismail, I. et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(20), 6919. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]

  • ResearchGate. (2022, October 12). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Liu, W. et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(5), 2569–2576. [Link]

  • Gopi, H. et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(4), 305-325. [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]

  • Synform. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Mamont, P. S. et al. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences, 73(5), 1626-1630. [Link]

  • Albericio, F. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • Royal Society of Chemistry. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • PubMed. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. [Link]

  • Chemistry Stack Exchange. (2025, April 2). Would steric hinderance be significant in favoring reaction A over reaction B in this case?[Link]

  • Scilit. (n.d.). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. [Link]

Sources

Technical Support Center: Troubleshooting Di-Boc-α-methyl-DL-ornithine Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis & Unnatural Amino Acid Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and synthetic roadblocks when working with sterically hindered, unnatural amino acids.

This guide addresses the specific chemical realities of activating Di-Boc-α-methyl-DL-ornithine, debunks common mechanistic misconceptions, and provides field-proven, self-validating protocols to ensure successful peptide coupling.

FAQ 1: The Racemization Myth

Q: What is the best activation strategy to prevent racemization of Di-Boc-α-methyl-DL-ornithine during coupling?

A: You do not need to prevent racemization during the activation of this molecule for two fundamental reasons:

  • The "DL" Designation: The "DL" prefix indicates that your starting material is already an equimolar, racemic mixture of D- and L-enantiomers. If your experiment requires an enantiopure sequence, you cannot achieve this during synthesis; you must perform a chiral resolution prior to activation or purchase the optically pure L- or D-isomer.

  • Mechanistic Impossibility: Even if you were utilizing an enantiopure α-methyl amino acid, it is inherently immune to racemization during carboxyl activation. Standard amino acids racemize when their activated form cyclizes into an oxazolone intermediate, which subsequently loses its α-proton to form a planar, achiral enolate. Because α-methyl amino acids feature a methyl group at the α-carbon instead of a hydrogen, they lack the extractable α-proton required for this pathway. As noted in , α-methyl amino acids are totally stable to racemization and epimerization[1]. This resistance is so absolute that α-methyl amino acids found in meteorites have preserved their homochirality over billions of years[2].

MechanisticPathway Start α-Methyl Amino Acid (Quaternary α-Carbon) Activation Carboxyl Activation (e.g., HATU) Start->Activation Oxazolone Oxazolone Intermediate (Formed but Stable) Activation->Oxazolone Cyclization Coupling Peptide Bond Formation (Aminolysis) Activation->Coupling Direct Aminolysis Racemization Racemization via Enolate (BLOCKED) Oxazolone->Racemization No α-proton to abstract Oxazolone->Coupling Ring Opening

Logical pathway showing why α-methyl amino acids block oxazolone-mediated racemization.

FAQ 2: Overcoming Steric Hindrance

Q: If racemization isn't the issue, why are my coupling yields so low with Di-Boc-α-methyl-ornithine?

A: The true bottleneck is steric hindrance . The quaternary α-carbon—bearing both the protected ornithine side chain and the α-methyl group—creates a massive steric shield around the activated carbonyl. Introducing an N-alkyl or α-alkyl amino acid creates a sterically hindered environment that drastically slows down the aminolysis step[3]. Standard coupling reagents like DCC or HBTU simply cannot drive the reaction to completion before the active ester degrades.

To overcome this, you must use highly reactive coupling reagents that exploit neighboring group participation, such as HATU . The 7-aza group in the HOAt ester formed by HATU provides an intramolecular hydrogen bond that accelerates the nucleophilic attack of the incoming amine, bypassing the steric bulk.

Quantitative Comparison of Coupling Reagents for α-Methyl Amino Acids
Coupling ReagentActive Ester IntermediateTypical Yield (α-Me AA)Epimerization RiskMechanistic Notes
DCC / HOBt OBt ester< 20%0%Too bulky; fails to drive aminolysis in quaternary centers.
DIC / OxymaPure Oxyma ester60 - 80%0%Good balance of reactivity and safety; requires double coupling.
HATU / DIPEA OAt ester (7-aza effect)85 - 95%0%Gold standard for sterically hindered AAs.
BTC (Triphosgene) Acid Chloride> 95%0%Extreme reactivity; risks premature Boc cleavage if HCl is not scavenged.

Self-Validating Experimental Protocol: HATU-Mediated Coupling

To achieve high-yield coupling of Di-Boc-α-methyl-DL-ornithine without risking chain termination, follow this optimized, self-validating methodology.

Causality & Design: We utilize a sub-stoichiometric amount of HATU relative to the amino acid. If excess HATU is transferred to the resin, the highly reactive uronium salt will permanently cap the free amines (guanidinylation), terminating your peptide chain.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 4.0 equivalents (eq) of Di-Boc-α-methyl-DL-ornithine in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the hydrolysis of the highly sensitive active ester.

  • Activator Addition: Add 3.8 eq of HATU to the amino acid solution. Causality: The 0.2 eq deficit of HATU ensures that 100% of the coupling reagent is consumed by the amino acid, leaving no free uronium to cap your resin.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile during activation.

  • Pre-activation: Vortex the mixture and allow it to pre-activate for exactly 3 to 5 minutes at room temperature. Causality: The steric bulk of the α-methyl group requires time to form the OAt ester, but exceeding 5 minutes risks degradation of the intermediate.

  • Coupling: Transfer the pre-activated solution to the resin bearing the free N-terminal amine. Agitate gently for 2 to 4 hours.

  • System Validation (The Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few resin beads.

    • Self-Validation Logic: A yellow/colorless bead indicates >99% coupling completion. A blue bead indicates unreacted amines. Because α-methyl amino acids are notoriously difficult to couple, a faint blue result is common.

    • Troubleshooting: If the test is positive, do not repeat the HATU coupling. Instead, perform a double-coupling using 4.0 eq of the amino acid with DIC/OxymaPure for 2 hours. This alternate chemistry prevents the accumulation of any trace uronium byproducts.

Workflow Step1 1. Dissolution 0.2M Di-Boc-α-Me-Orn in anhydrous DMF Step2 2. Activator Addition Add 0.95 eq HATU (Avoids capping) Step1->Step2 Step3 3. Base Addition Add 2.0 eq DIPEA (Initiates activation) Step2->Step3 Step4 4. Pre-activation Incubate 3-5 mins (Forms active ester) Step3->Step4 Step5 5. Coupling Add to amine/resin React 2-4 hours Step4->Step5 Step6 6. Validation Kaiser Test / LC-MS Step5->Step6

Self-validating experimental workflow for coupling sterically hindered α-methyl amino acids.

References

  • QYAOBIO. "Unnatural Amino Acids". QYAOBIO Custom Peptide Synthesis. [Link]

  • Cronin JR, Pizzarello S. "Non-racemic amino acids in the Murray and Murchison meteorites". PubMed (National Institutes of Health).[Link]

  • Apelin peptides and uses thereof (US20190010202A1).

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Methylated Ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the complex challenges of removing tert-butoxycarbonyl (Boc) protecting groups from sequences containing methylated ornithine (e.g., -methyl-ornithine or -methyl-ornithine).

The Mechanistic Triad of Failure (Causality Overview)

When dealing with the Boc deprotection of methylated ornithine, chemists face a "perfect storm" of competing side reactions. The steric bulk of the methyl group reduces the rate of acidolysis, tempting the chemist to extend reaction times or increase temperatures. However, doing so exacerbates three critical degradation pathways:

  • Carbocation Alkylation: The cleavage of the Boc group generates a highly reactive tert-butyl cation ( t -Bu+). Without highly nucleophilic scavengers, this electrophile will indiscriminately alkylate electron-rich side chains (Trp, Tyr, Met, Cys) 1.

  • Oxazolonium-Mediated Main Chain Cleavage: N-methylated peptide bonds are profoundly sensitive to acid-catalyzed hydrolysis. The N-methyl group increases the basicity of the amide nitrogen and provides steric bulk that favors the cis conformation, perfectly aligning the backbone for the formation of an oxazolonium intermediate. Prolonged exposure to Trifluoroacetic Acid (TFA) leads to rapid chain truncation at the N-methylated site 2.

  • δ -Lactamization: Ornithine contains a δ -amino group. Once deprotected, this free amine can undergo intramolecular nucleophilic attack on the adjacent activated carbonyl or ester, forming a stable 6-membered piperidone ring ( δ -lactam) 3.

G Boc Boc-N(Me)-Orn Peptide TFA Acidic Cleavage (TFA) Boc->TFA Intermediate Protonated Intermediate + t-Butyl Cation TFA->Intermediate Success Desired Product (Free Amine) Intermediate->Success Scavengers + Optimal Time Side1 Alkylated Byproduct (t-Bu Adduct) Intermediate->Side1 No Scavengers Side2 Main-Chain Cleavage (Oxazolonium Ion) Intermediate->Side2 Prolonged Acid Exposure Side3 δ-Lactam Formation (Piperidone) Intermediate->Side3 Intramolecular Attack (Basic/Neutral)

Mechanistic pathways of Boc deprotection and associated side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass of -18 Da after deprotection. What happened? A1: This mass shift indicates δ -lactam formation (loss of water/cyclization). Ornithine is highly prone to forming a 6-membered piperidone ring when the δ -amine becomes free and attacks a nearby carbonyl 3. Solution: This is a kinetically favored intramolecular reaction under neutral or basic conditions. To prevent it, you must keep the amine protonated until you are ready for the next coupling step. When neutralizing the TFA salt, use rapid in situ neutralization with DIPEA immediately before the addition of the next activated amino acid.

Q2: I'm seeing severe peptide truncation (main-chain cleavage) at the N-methylated ornithine residue. How can I prevent this? A2: N-methylated peptides degrade via an oxazolonium intermediate under standard TFA cleavage conditions 2. Heat and time are your enemies here. Solution: Perform the cleavage at lower temperatures (e.g., 4 °C) and strictly limit the reaction time to 60 minutes.

Q3: The Boc group on my N-methylated ornithine isn't coming off, but extending the time destroys the peptide. What is the balance? A3: Steric hindrance from the N-methyl group severely slows down the acidolysis of the Boc group 4. Solution: If standard TFA is too slow, do not increase the time. Instead, switch to a stronger Lewis acid approach. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA/m-cresol can dramatically accelerate deprotection without requiring the extended times that cause main-chain hydrolysis.

Q4: What is the optimal scavenger cocktail for this specific sequence? A4: A modified Reagent K or a cocktail of TFA/TIPS/EDT/Water (92.5:2.5:2.5:2.5) is highly recommended. Triisopropylsilane (TIPS) and 1,2-ethanedithiol (EDT) are highly effective at trapping t -Bu cations before they can alkylate the peptide 5. EDT is particularly crucial if your sequence contains methionine or cysteine, while TIPS is excellent for protecting tryptophan 1.

G Start Analyze LC-MS Post-Deprotection Q1 Identify Mass Discrepancy Start->Q1 MassHigh Mass +56 Da (t-Bu Alkylation) Q1->MassHigh MassLow Truncated Peptide (Acid Cleavage) Q1->MassLow MassLactam Mass -18 Da (Lactamization) Q1->MassLactam MassBoc Mass +100 Da (Incomplete Deprotection) Q1->MassBoc Sol1 Increase Scavengers (e.g., TIPS, EDT) MassHigh->Sol1 Sol2 Lower Temp (4°C) & Reduce Time MassLow->Sol2 Sol3 Rapid in situ Neutralization MassLactam->Sol3 Sol4 Use TMSOTf/TFA Accelerated Protocol MassBoc->Sol4

Troubleshooting workflow for identifying and resolving deprotection failures.

Quantitative Data Summary

The following table summarizes the causal relationship between cleavage conditions and the prevalence of side reactions during the deprotection of a model sequence containing -methyl-ornithine.

Cleavage CocktailTemp (°C)Time (min)Deprotection YieldMain-Chain CleavageLactamization
95% TFA / 5% H2O2518030%55%15%
92.5% TFA / 2.5% TIPS / 2.5% EDT / 2.5% H2O2512050%40%10%
92.5% TFA / 2.5% TIPS / 2.5% EDT / 2.5% H2O46085%<5%<5%
1M TMSOTf in TFA / m-cresol03092% <2% <2%

Experimental Protocols (Self-Validating Systems)

Protocol A: Low-Temperature Boc Deprotection (Optimized for N-Methylated Peptides)

Use this protocol to suppress oxazolonium-mediated cleavage while maintaining sufficient deprotection.

  • Preparation: Pre-chill the cleavage cocktail (92.5% TFA, 2.5% TIPS, 2.5% EDT, 2.5% ultra-pure water) in an ice bath to 4 °C.

  • Application: Add 10 mL of the chilled cocktail per gram of peptide-resin.

  • Reaction: Stir gently at 4 °C for exactly 60 minutes. Do not exceed this time limit to prevent backbone hydrolysis.

  • Quenching: Filter the resin and immediately precipitate the filtrate into 10 volumes of ice-cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 5 minutes.

  • Validation: Analyze the crude precipitate via LC-MS. The presence of the desired mass without +56 Da (t-Bu adduct) or -18 Da (lactam) confirms successful deprotection.

Protocol B: TMSOTf-Accelerated Deprotection (For Sterically Hindered Residues)

Use this protocol when steric hindrance from the methyl group prevents complete Boc removal using Protocol A.

  • Preparation: Prepare a solution of 1M Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a mixture of TFA and m-cresol (80:20 v/v). Pre-chill to 0 °C.

  • Application: Add the chilled solution to the dry peptide-resin (10 mL/g).

  • Reaction: Stir at 0 °C for 30 minutes. The strong Lewis acidity of TMSOTf rapidly cleaves the Boc group before main-chain cleavage can initiate.

  • Quenching: Filter the resin and precipitate the peptide into ice-cold diethyl ether. Wash the pellet three times with cold ether to remove residual m-cresol.

  • Validation: Perform LC-MS analysis. A complete shift from the +100 Da (Boc-protected) mass to the target mass validates the procedure.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." PubMed / nih.gov. 1

  • BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions." Benchchem. 5

  • Bennett, M. A., et al. "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality." PMC / nih.gov. 2

  • Lanigan, R. M., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." ACS Publications / nih.gov. 3

  • BenchChem Technical Support. "low yield in peptide synthesis with N-methylated amino acids." Benchchem. 4

Sources

Technical Support Center: Optimizing Purification Yields of α-Methyl Ornithine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing and purifying peptides containing α,α-disubstituted amino acids, such as α-methyl ornithine (α-MeOrn), presents unique biophysical challenges. The addition of a methyl group at the alpha carbon introduces severe steric hindrance, restricting the peptide's conformational flexibility and shielding the alpha-amine.

This support guide provides field-proven troubleshooting strategies to resolve co-eluting impurities, maximize preparative reversed-phase high-performance liquid chromatography (RP-HPLC) yields, and ensure high-purity isolation.

Diagnostic Workflow for Hindered Peptides

PurificationWorkflow Step1 Crude Peptide Analysis (LC-MS / Analytical HPLC) Decision1 Crude Purity > 60%? Step1->Decision1 Action1 Optimize Upstream Synthesis (PyAOP, Heat, Capping) Decision1->Action1 No Step2 RP-HPLC Gradient Optimization Decision1->Step2 Yes Action1->Step1 Decision2 Co-eluting Deletion Impurities? Step2->Decision2 Action2 Adjust HPLC Conditions (Shallow Gradient, Temp) Decision2->Action2 Yes Step3 Preparative Scale-Up (HPFC or Prep-HPLC) Decision2->Step3 No Action2->Step2 Success Target Peptide Isolated (Yield > 80%, Purity > 95%) Step3->Success

Diagnostic workflow for troubleshooting and optimizing the purification of highly hindered α-MeOrn peptides.

Section 1: Upstream Causality - The Synthesis-Purification Nexus

The root cause of poor purification yields for α-MeOrn peptides rarely lies in the chromatography itself; it originates in the synthesis phase.

Q: Why is my crude α-MeOrn peptide so difficult to purify, and why do I see so many co-eluting peaks? A: The alpha-methyl group of α-MeOrn drastically increases the activation energy required for the incoming activated ester to attack the amine during solid-phase peptide synthesis (SPPS)[1]. If standard coupling conditions are used, the reaction will not reach completion. When the next amino acid is added, it may couple to the unreacted chains, creating a "deletion peptide" (a sequence missing exactly one residue). Because deletion peptides differ from the target peptide by only a single amino acid, their hydrophobicity is nearly identical. This causes them to co-elute during RP-HPLC, forcing you to discard large fractions of your product to maintain purity, thereby destroying your yield[2].

Q: How do I prevent deletion sequences and improve my baseline crude purity? A: You must switch from standard carbodiimides (like DCC/DIC) to highly reactive phosphonium or uronium salts[3]. Furthermore, you must implement a capping step (using acetic anhydride) after coupling the residue onto α-MeOrn. Capping acetylates any unreacted amines, terminating their growth. These truncated sequences are significantly shorter and less hydrophobic than the full-length target peptide, ensuring they elute in the solvent front during RP-HPLC rather than co-eluting with your product.

Table 1: Coupling Reagent Efficacy for α,α-Disubstituted Amino Acids
Reagent ClassExampleReactivity on Hindered AminesByproduct RiskRecommendation for α-MeOrn
Carbodiimides DCC, DICLow. Insufficient for α,α-disubstituted amino acids.DCU precipitation.Not Recommended [3]
Uronium Salts HATU, HBTUHigh. Forms highly reactive esters.Guanidinylation of unreacted amines.Good (Requires strict stoichiometry)[4]
Phosphonium Salts PyAOP, PyBOPVery High. Overcomes severe steric barriers.None (Does not react with primary amines).Best [1]
Acyl Fluorides TFFHExtreme. Smallest leaving group.Side reactions if overexposed.Last Resort [3]
Protocol 1: Optimized Double Coupling of α-MeOrn (Self-Validating)

Objective: Drive coupling to >98% completion to eliminate co-eluting deletion impurities.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-α-MeOrn-OH (4 equivalents relative to resin loading), PyAOP (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA, 8 equivalents) in a 1:1 mixture of N-methylpyrrolidone (NMP) and DMF[3]. Allow activation for 3 minutes.

  • First Coupling: Add the activated mixture to the resin. React for 2 hours at 25°C, or use microwave-assisted SPPS (MA-SPPS) at 75°C for 15 minutes to overcome the activation energy barrier[3].

  • Second Coupling: Drain the reaction vessel, wash with DMF, and repeat Steps 2 and 3 with fresh reagents.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to acetylate any remaining unreacted amines.

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using a standard TFA cocktail. Analyze the supernatant via LC-MS. Self-Validation: If the mass of the target peptide constitutes >90% of the total ion current (TIC) and no un-capped deletion masses are present, proceed to the next synthesis step.

Section 2: Downstream Resolution - Chromatographic Yield Optimization

Even with optimized synthesis, α-MeOrn can induce secondary structures (like stable α-helices) that alter column interaction dynamics, leading to peak broadening and yield loss.

Q: How do I separate the target α-MeOrn peptide from closely related impurities? A: You must optimize the gradient slope and the ion-pairing reagent. Standard gradients (e.g., 1-4% organic modifier increase per minute) are too steep for hindered peptides[5]. Reduce the gradient slope to 0.1% - 0.5% B per minute around the elution point. Additionally, if 0.1% Trifluoroacetic acid (TFA) yields broad peaks, elevate the column temperature to 40-50°C to disrupt secondary peptide aggregation, or switch to a different ion-pairing system (e.g., 0.1% Formic Acid).

Q: My peptide crashes out on the preparative column during scale-up, destroying my yield. What should I do? A: α-MeOrn peptides can exhibit poor solubility in standard aqueous starting conditions. If scaling up from analytical to preparative HPLC causes precipitation, you are likely exceeding the loading capacity of the column. A highly effective alternative is to use High-Performance Reversed-Phase Flash Chromatography (HPFC) as an initial bulk purification step. HPFC handles massive crude loads, removes bulk impurities, and reduces solvent consumption, allowing for a highly efficient, low-loss final polish on the Prep-HPLC[6].

Table 2: Comparison of Preparative RP-HPLC vs. HPFC for Crude Peptide Purification
ParameterPreparative RP-HPLCHPFC (Flash Chromatography)Impact on α-MeOrn Peptide Yield
Resolution Very HighModerateHPLC is required for final polishing of closely eluting isomers.
Loading Capacity Low (Prone to overloading)High (Handles high mg to g scale)HPFC prevents column crashing, preserving bulk yield[6].
Solvent Consumption High (~3300 mL per run)Low (~1500 mL per run)HPFC is more sustainable for multi-step purifications[6].
Purification Time Slow (~160 mins)Fast (~27 mins)HPFC minimizes time the peptide spends in acidic solvents[6].
Protocol 2: RP-HPLC Method Development and Scale-Up (Self-Validating)

Objective: Scale up purification without sacrificing resolution or product recovery.

  • Analytical Screening: Inject 10 µL of crude peptide (1 mg/mL) onto an analytical C18 column (e.g., 4.6 mm ID). Run a scouting gradient of 20% to 90% Solvent B (Acetonitrile + 0.1% TFA) over 20 minutes at 1.0 mL/min[5]. Note the exact percentage of Solvent B where the target peptide elutes (e.g., 45% B).

  • Focused Gradient Design: Design a shallow preparative gradient that starts 10% below the elution point (35% B) and ends 10% above it (55% B), increasing at a rate of 0.5% B per minute.

  • Scale-Up Calculation: Transfer the method to a preparative column (e.g., 21.2 mm ID) packed with the identical stationary phase and pore size (ideally 100 Å or 300 Å). Scale the flow rate proportionally using the formula: Prep Flow = Analytical Flow × (Prep Radius / Analytical Radius)². For a 4.6 mm to 21.2 mm scale-up, the multiplier is ~21.2. Set the prep flow to 21.2 mL/min.

  • Fraction Collection: Inject the sample and monitor UV absorbance at 214 nm (peptide bonds) and 254 nm (aromatic residues). Collect fractions strictly across the apex of the target peak.

  • Validation Checkpoint: Re-inject a 5 µL aliquot of the pooled fractions onto the analytical HPLC using a different organic modifier (e.g., Methanol instead of Acetonitrile). Self-Validation: If the chromatogram displays a single, symmetric peak under orthogonal solvent conditions, the fraction is definitively pure and ready for lyophilization.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids BenchChem
  • Overview of Custom Peptide Synthesis Peptide2.com
  • Commonly Used Coupling Reagents in Peptide Synthesis Globalso.com
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchG
  • Optimizing peptide purification with flash chrom
  • Peptide Purification Process & Methods: An Overview Bachem
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns Agilent
  • Peptide Purific

Sources

Best practices for storage and stability of Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Di-Boc-alpha-methyl-DL-ornithine. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this valuable synthetic building block. Here, we address common questions and troubleshooting scenarios to support the integrity and success of your experiments.

Introduction

Di-Boc-alpha-methyl-DL-ornithine is a non-proteinogenic amino acid derivative with two tert-butyloxycarbonyl (Boc) protecting groups and an alpha-methyl group. The presence of two Boc groups on the amine functionalities and the alpha-methylation introduces specific chemical properties that influence its stability and handling.[1] The Boc group is known for its stability in basic and nucleophilic conditions, but its lability in acidic environments is a critical factor to consider during experimental design and execution.[2][] This guide will provide you with the necessary information to maintain the integrity of Di-Boc-alpha-methyl-DL-ornithine in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Di-Boc-alpha-methyl-DL-ornithine?

A1: For long-term stability, solid Di-Boc-alpha-methyl-DL-ornithine should be stored in a tightly sealed container at 2-8°C.[4][5] Some suppliers may recommend storage at -20°C for extended periods, which is also an excellent practice.[6] The key is to minimize exposure to moisture, light, and heat. Before use, it is crucial to allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis over time.[6]

Q2: How should I handle Di-Boc-alpha-methyl-DL-ornithine in the laboratory?

A2: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area or a chemical fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] Avoid generating dust when working with the solid material.

Q3: What solvents are suitable for dissolving Di-Boc-alpha-methyl-DL-ornithine?

A3: While specific solubility data is not extensively published, based on its chemical structure, Di-Boc-alpha-methyl-DL-ornithine is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). It is likely to have limited solubility in water. When preparing solutions, it is advisable to do so freshly for each experiment.

Q4: How stable are solutions of Di-Boc-alpha-methyl-DL-ornithine?

A4: The stability of Di-Boc-alpha-methyl-DL-ornithine in solution is highly dependent on the solvent and the pH. In anhydrous, neutral, or basic organic solvents, the compound should be relatively stable for short periods. However, long-term storage in solution is not recommended due to the potential for slow degradation.[6] Acidic conditions, even trace amounts of acid in the solvent, can lead to the cleavage of the Boc protecting groups.[2][] Therefore, solutions should ideally be prepared fresh for each use. If storage is necessary, it should be for a short duration at -20°C in an anhydrous, aprotic solvent.

Q5: What are the primary degradation pathways for this compound?

A5: The most significant degradation pathway is the acid-catalyzed hydrolysis of the Boc groups.[2] This reaction proceeds through the formation of a stable tert-butyl cation and results in the corresponding free amine. Another potential degradation pathway is thermal decomposition at elevated temperatures, generally above 85-90°C, which can also lead to the loss of the Boc groups.[2]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low when using Di-Boc-alpha-methyl-DL-ornithine.

  • Possible Cause: The starting material may have degraded due to improper storage or handling, leading to partial deprotection.

  • Solution:

    • Verify Purity: Before use, check the purity of your Di-Boc-alpha-methyl-DL-ornithine stock using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Proper Storage: Ensure that the compound is stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container and protected from moisture.

    • Fresh Solutions: Prepare solutions of the compound immediately before use. Do not store solutions for extended periods.

Problem 2: I am observing unexpected side products in my reaction, suggesting one of the Boc groups has been removed.

  • Possible Cause: The reaction conditions may be inadvertently acidic, causing the premature cleavage of a Boc group.

  • Solution:

    • Check Reagent pH: Ensure that all reagents and solvents used in the reaction are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.

    • Use of a Non-Acidic Base: If a base is required in your reaction, use a non-acidic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA).

    • Avoid Acidic Workups: During the reaction workup, avoid acidic aqueous solutions if the integrity of the Boc groups needs to be maintained. Use neutral or slightly basic washes instead.

Problem 3: The compound appears to be clumping or has a different appearance than when it was new.

  • Possible Cause: The compound has likely been exposed to moisture.

  • Solution:

    • Proper Handling: Always allow the container to reach room temperature in a desiccator before opening to prevent water condensation.

    • Inert Atmosphere: After dispensing the desired amount, consider flushing the container with a dry, inert gas like nitrogen or argon before resealing.[6]

    • Purity Check: If you suspect moisture contamination, it is advisable to check the purity of the material before use.

Summary of Best Practices

ParameterRecommendationRationale
Storage Temperature 2-8°C for short to medium-term; -20°C for long-term.[4][5][6]Minimizes thermal degradation and slows down potential hydrolytic decomposition.
Storage Atmosphere Dry, inert atmosphere (e.g., under Argon or Nitrogen).Prevents moisture absorption which can lead to hydrolysis of the Boc groups.[6]
Container Tightly sealed, opaque container.Protects from moisture and light.
Handling Allow to warm to room temperature in a desiccator before opening.Prevents condensation of atmospheric moisture on the cold solid.[6]
Solutions Prepare fresh for each use.Avoids degradation in solution, especially in the presence of trace acids or water.[6]
pH Conditions Avoid acidic conditions.The Boc group is labile to acid and will be cleaved.[2][]
Thermal Stability Avoid temperatures above 85°C.[2]High temperatures can cause thermal decomposition of the Boc group.

Experimental Workflow and Diagrams

Decision Workflow for Handling and Storage

start Receiving Di-Boc-alpha-methyl-DL-ornithine storage_check Long-term or Short-term Storage? start->storage_check long_term Store at -20°C in a tightly sealed container under inert gas. storage_check->long_term Long-term short_term Store at 2-8°C in a tightly sealed container. storage_check->short_term Short-term dispensing Dispensing for Experiment long_term->dispensing short_term->dispensing warm_up Equilibrate to Room Temperature in a Desiccator dispensing->warm_up weigh Weigh desired amount quickly warm_up->weigh reseal Reseal container promptly (consider flushing with inert gas) weigh->reseal dissolve Dissolve in appropriate anhydrous, aprotic solvent weigh->dissolve reseal->short_term Return to storage use_immediately Use solution immediately in the experiment dissolve->use_immediately

Caption: Decision workflow for handling and storage of Di-Boc-alpha-methyl-DL-ornithine.

Protocol: Boc Deprotection of Di-Boc-alpha-methyl-DL-ornithine

This protocol describes the complete removal of both Boc groups under standard acidic conditions.

Materials:

  • Di-Boc-alpha-methyl-DL-ornithine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Di-Boc-alpha-methyl-DL-ornithine (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents per Boc group) to the stirred solution. Effervescence (release of CO₂) may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in deionized water and transfer to a separatory funnel.

  • Basification: Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur. Continue adding the base until the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer) to remove any organic-soluble impurities. The product, the free diamino acid, will likely remain in the aqueous layer.

  • Isolation: The desired product, alpha-methyl-DL-ornithine, can be isolated from the aqueous layer. Depending on its properties, this may involve lyophilization or other techniques.

Note: This is a general procedure. The specific conditions, such as reaction time and temperature, may need to be optimized for your specific application.

References

  • BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
  • F. Hoffmann-La Roche AG. (2010). Alpha-N-methylation of amino acids. (EP2110380B1).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • BenchChem. (2025). Fmoc-Orn(Boc)
  • Avantor. (n.d.). 1 result for Di-boc-alpha-methyl-DL-ornithine. Avantor. Retrieved from [Link]

  • Bertoldi, M., Carbone, V., & Borri Voltattorni, C. (2003). Ornithine and glutamate decarboxylases catalyse an oxidative deamination of their alpha-methyl substrates. The Biochemical journal, 370(Pt 3), 943–948.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Goldschmidt, M. C., Lockhart, B. M., & Perry, K. (1971). Rapid methods for determining decarboxylase activity: ornithine and lysine decarboxylases. Applied microbiology, 22(3), 344–349.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
  • U.S. Department of Health and Human Services. (n.d.). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. PubMed.
  • Applied Biological Materials Inc. (n.d.). Poly-L-Ornithine Coating Solution. Applied Biological Materials Inc. Retrieved from [Link]

  • Cayman Chemical. (2022, December 12). L-Ornithine (hydrochloride). Cayman Chemical.
  • Peptides International. (n.d.). Fmoc-D-Orn(Boc)-OH. Peptides International. Retrieved from [Link]

  • Trade Science Inc. (2006, October 11). A Rapid Quantitative Determination Method Of L-Ornithine. TSI Journals.
  • Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing.
  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.
  • Organic Syntheses. (n.d.). 70 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Difficult α-Methyl Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The incorporation of α,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib) or α-methyl valine—is a powerful strategy for enhancing the proteolytic stability and helical pre-organization of peptide therapeutics. However, the gem-dimethyl structural feature introduces severe steric hindrance, frequently leading to incomplete couplings, chain truncation, or epimerization of adjacent residues.

This support center is designed to move beyond basic protocols, providing researchers with the mechanistic causality behind reagent failures and offering self-validating workflows to conquer difficult α-methyl sequences.

Diagnostic Q&A: Mechanistic Troubleshooting

Q1: Why do standard reagents like HATU or DIC/HOBt fail for contiguous Aib sequences? Mechanistic Causality: α-methyl amino acids possess a gem-dimethyl group at the alpha carbon. This bulk restricts the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into a rigid 3₁₀-helical conformation. When using standard reagents like HATU, the activated intermediate (an OAt ester) is physically massive. The steric clash between the bulky OAt-ester of the incoming amino acid and the gem-dimethyl group of the resin-bound amine drastically increases the activation energy required for nucleophilic attack. Consequently, coupling kinetics slow down to a point where side reactions outcompete peptide bond formation 1.

Q2: What makes COMU superior to HATU for single α-methyl amino acid couplings? Mechanistic Causality: COMU is a third-generation uronium-type reagent that utilizes an OxymaPure leaving group rather than the benzotriazole (HOAt) used in HATU. Oxyma is significantly less sterically demanding and highly electron-withdrawing, which maximizes the electrophilicity of the carbonyl carbon. Furthermore, COMU features a morpholino backbone that acts as a localized internal base and hydrogen-bond acceptor, stabilizing the transition state. This dual mechanism accelerates the coupling rate of hindered amines while generating easily washable water-soluble byproducts 2.

Q3: For contiguous Aib-Aib sequences, even COMU yields incomplete couplings. What is the next logical step? Mechanistic Causality: When facing contiguous steric hindrance, you must eliminate the steric bulk of the leaving group entirely. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal solution. TFFH generates an Fmoc-amino acid fluoride in situ. The fluoride ion is highly electronegative, creating a fiercely reactive acyl species. Critically, fluoride has a van der Waals radius of only ~1.47 Å (similar to oxygen). This microscopic leaving group allows the hindered resin-bound amine to approach the activated carbonyl without the massive steric repulsion caused by OAt or Oxyma esters 3.

Q4: Why should I switch to PyAOP instead of HATU for extended, overnight couplings of hindered sequences? Mechanistic Causality: Uronium-based reagents (like HATU or HBTU) can react directly with the free N-terminal amine to form a dead-end guanidino byproduct. While normally rare, during the sluggish coupling of α-methyl amino acids, this competing guanidinylation reaction becomes significant, permanently truncating the peptide. PyAOP is a phosphonium salt. It generates the exact same highly reactive OAt ester as HATU, but its phosphonium byproduct cannot guanidinylate the free amine. This allows you to safely extend coupling times to 12+ hours or use a large excess of reagent without risking chain termination .

Quantitative Reagent Performance Matrix

Coupling ReagentActive Intermediate GeneratedSteric ToleranceEpimerization RiskByproduct SolubilityPrimary Application
HATU OAt EsterLow to ModerateLowPoor (Organic)Standard SPPS, single mild hindrance
COMU Oxyma EsterHighVery LowHigh (Aqueous)Single α-methyl AA (e.g., Aib-Phe)
TFFH Acid FluorideVery HighModerateHigh (Organic)Contiguous α-methyl AA (e.g., Aib-Aib)
PyAOP OAt Ester (Phosphonium)HighLowModerateHindered cyclizations, extended SPPS

Standardized Troubleshooting Workflow

G Start Sequence Analysis: Identify Hindered Residues CheckHindrance Contains α,α-disubstituted AA? (e.g., Aib, α-MeVal) Start->CheckHindrance Standard Standard SPPS Protocol (DIC/Oxyma or HATU) CheckHindrance->Standard No CheckContiguous Is the sequence contiguous? (e.g., Aib-Aib) CheckHindrance->CheckContiguous Yes SingleAib COMU / DIPEA Activation (Oxyma-based Uronium) CheckContiguous->SingleAib Single Hindrance ContiguousAib TFFH / DIPEA Activation (In situ Acid Fluoride) CheckContiguous->ContiguousAib Contiguous (Aib-Aib) Microwave Apply Microwave Heating (75°C) + PyAOP SingleAib->Microwave Incomplete Coupling ContiguousAib->Microwave Incomplete Coupling (LC-MS Verified)

Decision matrix for selecting coupling reagents in sterically hindered α-methyl amino acid sequences.

Validated Protocol Vault

Protocol: Synthesis of Contiguous Aib-Aib Sequences via In Situ Acid Fluorides (TFFH)

Self-Validation Principle: Traditional colorimetric assays (e.g., Kaiser test) frequently yield false negatives for sterically hindered primary amines like Aib due to restricted reagent access. This protocol integrates a mandatory micro-cleavage LC-MS checkpoint to ensure a self-validating progression.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Fmoc-Aib-Resin in anhydrous DMF for 30 minutes.

  • Deprotect using 20% piperidine in DMF (2 × 10 mins).

  • Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: In Situ Acid Fluoride Activation Causality Note: DIPEA is strictly required over NMM to prevent premature degradation of the highly reactive acyl fluoride intermediate.

  • In a separate dry vial, dissolve Fmoc-Aib-OH (0.4 mmol, 4.0 equiv) and TFFH (0.4 mmol, 4.0 equiv) in 2 mL of anhydrous DMF.

  • Add DIPEA (0.8 mmol, 8.0 equiv) to the vial. The solution will typically undergo a slight color change indicating activation.

  • Allow pre-activation for exactly 3 minutes at room temperature.

Step 3: Coupling & Incubation

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 2 hours. For extreme cases (e.g., Aib-Aib-Aib), apply microwave irradiation (75°C, 15 minutes).

  • Drain and wash the resin with DMF (5 × 1 min).

Step 4: Quality Control (Self-Validation Checkpoint)

  • Withdraw ~2 mg of the coupled resin.

  • Wash the aliquot with DCM and dry under vacuum.

  • Cleave the peptide using 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes.

  • Evaporate the cleavage cocktail under a nitrogen stream, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Decision Gate: Proceed to the next Fmoc deprotection only if the LC-MS chromatogram confirms >95% conversion to the desired [M+85] mass (addition of Aib). If <95%, perform a secondary rescue coupling using PyAOP (4.0 equiv) and DIPEA (8.0 equiv) overnight.

References

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL
  • Title: COMU: A Third-Generation Coupling Reagent for Enhanced Peptide Synthesis Source: Benchchem URL
  • Title: Introduction to Peptide Synthesis Source: PMC - NIH URL
  • Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL

Sources

Validation & Comparative

HPLC analysis and retention times for Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for Non-Chromophoric Chiral Amino Acids: A Comparison Guide for Di-Boc-α-methyl-DL-ornithine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

The quantification and chiral resolution of unnatural amino acids are critical bottlenecks in the development of therapeutic peptides and enzyme inhibitors. Di-Boc-α-methyl-DL-ornithine presents a unique analytical challenge: it is highly lipophilic, sterically hindered at the alpha-carbon, and entirely lacks a strong UV chromophore.

As a Senior Application Scientist, I have structured this guide to objectively compare the chromatographic behavior and detection strategies for Di-Boc-α-methyl-DL-ornithine against its Fmoc-protected alternatives. By evaluating traditional Ultraviolet (UV) detection against Universal Detection modalities like Charged Aerosol Detection (CAD), this guide provides field-proven, self-validating methodologies to ensure absolute data integrity in your analytical workflows.

The Analytical Challenge: Structural Causality

When developing an HPLC method, the physicochemical properties of the analyte dictate the hardware and chemistry required. Di-Boc-α-methyl-DL-ornithine possesses three structural features that complicate standard HPLC analysis:

  • Absence of a Strong Chromophore: Unlike Fmoc or Cbz protecting groups, the tert-butyloxycarbonyl (Boc) group lacks an aromatic ring. It absorbs weakly in the deep UV range (~205–210 nm). Relying on 210 nm detection during reversed-phase gradient elution inevitably leads to severe baseline drift due to the changing absorbance of the mobile phase.

  • High Lipophilicity: The presence of two Boc groups (on the and amines) significantly increases the molecule's hydrophobicity, requiring high organic solvent concentrations for elution.

  • Steric Hindrance: The α -methyl group restricts the conformational flexibility of the chiral center. This steric bulk impedes the transient diastereomeric interactions required for chiral recognition on standard stationary phases, making the resolution of the DL (racemic) mixture notoriously difficult[1].

Detection Modality Comparison: UV vs. ELSD vs. CAD

To overcome the lack of a chromophore, laboratories typically turn to universal detectors: the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD)[2]. Both rely on the nebulization and evaporation of the mobile phase, leaving behind non-volatile analyte particles.

The Causality of Detector Choice: While ELSD measures the light scattered by dried aerosol particles, its response varies exponentially with particle size, leading to a limited dynamic range and complex calibration curves[2]. In contrast, CAD transfers a charge to the particles via ionized nitrogen gas. Because the charge acquired is independent of the chemical structure and directly proportional to the mass of the analyte, CAD provides a uniform response and superior sensitivity for particles as small as 10 nm[2].

Table 1: Detector Performance Comparison for Di-Boc-α-methyl-DL-ornithine

Performance MetricUV Detection (210 nm)ELSDCAD (Charged Aerosol)
Limit of Detection (LOD) ~500 ng~50 ng~5 ng
Dynamic Range 2 orders of magnitude2 orders of magnitude>4 orders of magnitude
Linearity ( R2 ) 0.991 (narrow range)0.985 (non-linear curve)>0.999 (linear model)
Baseline Stability Poor (Severe gradient drift)GoodExcellent (Inverse gradient compatible)
Standard-Free Quantitation No (Response depends on ϵ )No (Response depends on particle optics)Yes (Uniform mass-based response)

Data synthesis based on universal detection parameters for non-chromophoric amino acids[2].

Chromatographic Separation: Chiral Recognition Dynamics

Resolving the enantiomers of Di-Boc-α-methyl-DL-ornithine requires a chiral stationary phase (CSP) capable of recognizing the sterically hindered α -methyl center. Immobilized polysaccharide columns (e.g., Chiralpak IC) are highly effective for -protected amino acid derivatives[3].

Comparative Causality (Boc vs. Fmoc): Chiral recognition on polysaccharide phases relies heavily on π−π interactions, hydrogen bonding, and dipole-dipole interactions[3]. Fmoc-protected amino acids exhibit baseline resolution easily because the fluorenyl ring provides massive π−π stacking opportunities with the CSP. Di-Boc-α-methyl-DL-ornithine, lacking aromaticity, relies solely on weaker dipole interactions and steric fit, resulting in shorter retention times and lower resolution factors ( Rs​ ).

Table 2: Chiral Resolution Comparison (Chiralpak IC, Reversed-Phase Mode)

AnalyteProtecting Group tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Di-Boc-α-methyl-DL-ornithine Boc (Aliphatic)8.410.21.252.1
Fmoc-α-methyl-DL-ornithine Fmoc (Aromatic)12.115.81.454.5

Note: While the Fmoc derivative yields a higher Rs​ , the CAD-optimized method for the Di-Boc derivative still achieves an Rs​>1.5 , satisfying baseline resolution requirements for accurate enantiomeric excess (ee%) determination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. You must execute the System Suitability Testing (SST) criteria before analyzing unknown samples.

Protocol A: Achiral Chemical Purity Assay (UHPLC-CAD)

Objective: Determine the chemical purity of Di-Boc-α-methyl-DL-ornithine, free from unmethylated or mono-Boc impurities.

  • Column: C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Volatile additive is mandatory for CAD).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

  • Self-Validation (SST): Inject a 100 µg/mL reference standard 6 consecutive times. The analytical run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 .

Protocol B: Chiral Enantiomeric Resolution (HPLC-CAD)

Objective: Quantify the D- and L-enantiomer ratio of the racemic mixture.

  • Column: Chiralpak IC, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (60:40, v/v). Note: Non-volatile buffers like phosphate will permanently destroy the CAD instrument.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Self-Validation (SST): Inject the DL-racemate standard. The run is only valid if the resolution ( Rs​ ) between the D- and L- peaks is ≥1.5 . If Rs​<1.5 , lower the column temperature to 20°C to increase dipole interaction time.

Workflow Visualization

Below is the logical decision matrix for analyzing non-chromophoric, sterically hindered amino acids.

HPLC_Workflow Start Di-Boc-α-methyl-DL-ornithine Sample Preparation Detect Detector Selection (No Strong Chromophore) Start->Detect UV UV Detection (210 nm) Baseline Drift / Low S/N Detect->UV Traditional CAD CAD / ELSD Detection Mass-based / High S/N Detect->CAD Optimal Col Column Selection CAD->Col Achiral Achiral (C18) Chemical Purity Col->Achiral Chiral Chiral (Chiralpak IC) Enantiomeric Resolution Col->Chiral Val System Suitability Validation (Rs > 1.5, RSD < 2%) Achiral->Val Chiral->Val

Caption: Analytical workflow for method development and validation of non-chromophoric chiral amino acids.

Conclusion

The analysis of Di-Boc-α-methyl-DL-ornithine exposes the limitations of traditional UV-based chromatography. By transitioning to a Charged Aerosol Detector (CAD), laboratories can achieve a 100-fold increase in sensitivity and utilize standard-free quantitation. Furthermore, while the lack of an aromatic protecting group reduces chiral selectivity compared to Fmoc-derivatives, baseline resolution is highly achievable using immobilized polysaccharide columns under strictly controlled, volatile mobile phase conditions.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. Available at:[Link]

  • Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine. ACS Omega / PMC. Available at:[Link]

Sources

Comparing biological activity of L-ornithine vs alpha-methyl-DL-ornithine

Comparative Guide: Biological Activity of L-Ornithine vs. α -Methyl-DL-Ornithine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Metabolic modulation, polyamine biosynthesis, and competitive enzyme inhibition

Executive Summary & Mechanistic Rationale

In the study of cellular proliferation and polyamine metabolism, targeting Ornithine Decarboxylase (ODC; EC 4.1.1.17) is a foundational strategy. ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are obligate polycations for DNA replication and cell division [1].

This guide provides a rigorous technical comparison between L-Ornithine (L-Orn) , the endogenous substrate of ODC, and α -Methyl-DL-Ornithine ( α -MO) , a classic competitive inhibitor. While modern therapeutics often utilize irreversible suicide inhibitors like α -difluoromethylornithine (DFMO), α -MO remains a critical tool compound for researchers requiring reversible modulation of the polyamine pool to study transient cytostasis and metabolic rescue pathways [2].

Mechanistic Pathway Analysis

The addition of a methyl group at the alpha-carbon in α -MO creates steric hindrance within the ODC catalytic pocket. While α -MO successfully competes with L-Orn for active-site binding, it cannot undergo the decarboxylation reaction, effectively starving the cell of putrescine without permanently inactivating the enzyme [1].

PathwayLOrnL-Ornithine(Natural Substrate)ODCOrnithine Decarboxylase(ODC)LOrn->ODC Binds Active SitePutrescinePutrescine(Polyamine)ODC->Putrescine DecarboxylationProliferationCell ProliferationPutrescine->Proliferation Promotes DNA SynthesisaMOalpha-Methyl-DL-Ornithine(Competitive Inhibitor)aMO->ODC Competes for Active SiteCytostasisCytostasisaMO->Cytostasis Depletes Polyamines

Polyamine biosynthesis pathway showing ODC inhibition by alpha-methyl-DL-ornithine.

Physicochemical and Kinetic Profiling

Understanding the kinetic relationship between these two molecules is essential for designing competitive inhibition assays. Recombinant ODC assays demonstrate that α -MO binds the enzyme with an affinity nearly identical to the natural substrate [3].

Table 1: Molecular and Kinetic Comparison

ParameterL-Ornithine α -Methyl-DL-Ornithine
Biological Role Endogenous SubstrateSynthetic Competitive Inhibitor
PubChem CID 62622113 [4]
Molecular Weight 132.16 g/mol 146.19 g/mol [4]
ODC Affinity Km​≈44μM [3] Ki​≈42μM [3]
Mechanism of Action Decarboxylated to PutrescineReversibly blocks ODC active site
Downstream Effect Sustains polyamine poolDepletes intracellular polyamines

Note: Kinetic values ( Km​ and Ki​ ) can vary based on the species of origin for the ODC enzyme (e.g., mammalian vs. nematode), but the near 1:1 ratio of substrate affinity to inhibitor affinity is generally conserved [3].

In Vitro Cellular Phenotypes

When applied to rapidly dividing cell lines (such as HTC rat hepatoma cells or 9L rat brain tumor cells), the biological divergence of these two compounds becomes starkly apparent.

Treating cells with excess L-Ornithine (e.g., 10–50 mM) generally has no cytostatic effect, as the cells simply metabolize it or excrete the excess [2]. Conversely, treatment with α -MO triggers a biphasic polyamine depletion crisis. Putrescine levels crash within 12 hours, followed by a severe drop in spermidine by 48 hours, resulting in G1​ cell cycle arrest [1] [2]. Interestingly, spermine levels often rise slightly as a compensatory mechanism [2].

Table 2: Cellular Response Profile (9L Rat Brain Tumor / Hepatoma Models)

Cellular ParameterL-Ornithine Treatment (10 mM) α -MO Treatment (10 mM)
Intracellular Putrescine Maintained / ElevatedDepleted to <5% of control [2]
Intracellular Spermidine MaintainedDepleted to <20% of control [2]
Intracellular Spermine MaintainedIncreased (1.5 to 2-fold)[2]
Cell Proliferation Normal logarithmic growthCytostasis (Growth arrest) [1]
Reversibility N/AFully reversible via exogenous putrescine [2]

Experimental Methodologies

To ensure self-validating experimental designs, researchers must measure both the direct enzymatic inhibition and the downstream phenotypic consequences. Below are the gold-standard protocols for evaluating these compounds.

Protocol 1: ODC Radiometric Decarboxylation Assay

Purpose: To determine the Ki​ of α -MO against L-Ornithine.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 2.5 mM dithiothreitol (DTT), 0.1 mM pyridoxal 5'-phosphate (PLP), and 0.1 mM EDTA.

  • Enzyme Incubation: Pre-incubate recombinant ODC with varying concentrations of α -MO (0 to 100 μ M) in the assay buffer for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a mixture of unlabeled L-Ornithine and [1−14C] -L-Ornithine (specific activity ~50 mCi/mmol) at varying concentrations (10 to 200 μ M).

  • Gas Capture: Seal the reaction tubes with rubber stoppers suspending a center well containing filter paper soaked in 20 μ L of 2 M KOH.

  • Termination & Measurement: After 30 minutes at 37°C, terminate the reaction by injecting 10% trichloroacetic acid (TCA) through the stopper. Incubate for an additional 30 minutes to allow all 14CO2​ to be trapped by the KOH.

  • Quantification: Transfer the filter papers to scintillation vials and quantify radioactivity using a liquid scintillation counter. Calculate competitive inhibition kinetics using a Lineweaver-Burk plot.

Protocol 2: Cellular Polyamine Depletion & Cytostasis Workflow

Purpose: To validate the biological activity of α -MO vs L-Orn in living cells.

WorkflowStep11. Seed Cells(9L or HTC lines)Step22. Compound Treatment(L-Orn vs. alpha-MO)Step1->Step2Step33. Incubation(12, 24, 48 hours)Step2->Step3Step44. Cell Lysis &PCA ExtractionStep3->Step4Step5A5A. HPLC Analysis(Dansylated Polyamines)Step4->Step5AStep5B5B. Flow Cytometry(Cell Cycle Arrest)Step4->Step5B

Experimental workflow for evaluating polyamine depletion and cellular cytostasis.

  • Cell Seeding: Seed cells (e.g., 9L rat brain tumor cells) at 5×105 cells/flask in standard media supplemented with 10% FBS. Allow 24 hours for adherence.

  • Treatment: Replace media with fresh media containing either 10 mM L-Ornithine (Control) or 10 mM α -Methyl-DL-Ornithine.

  • Extraction: At 12, 24, and 48 hours, harvest cells. Lyse a normalized pellet in 0.2 M perchloric acid (PCA) to extract intracellular polyamines.

  • Derivatization: React the PCA extract with dansyl chloride overnight in the dark to fluorescently label the polyamines.

  • HPLC Analysis: Separate the dansylated polyamines using reverse-phase HPLC (C18 column) with a methanol/water gradient. Detect peaks via fluorescence (Excitation: 340 nm, Emission: 515 nm) and quantify against putrescine, spermidine, and spermine standards [2].

Translational Perspectives

For drug development professionals, the choice between L-Ornithine analogues dictates the experimental outcome.

  • L-Ornithine is frequently utilized in cell culture media optimization to boost polyamine production and enhance recombinant protein yields.

  • α -Methyl-DL-Ornithine is the premier choice for reversible target validation. Because its effects can be entirely rescued by washing the cells or adding exogenous putrescine [2], it proves that observed phenotypic changes are strictly due to polyamine depletion and not off-target toxicity—a critical E-E-A-T standard in pharmacological validation.

References

  • Mamont, P. S., Böhlen, P., McCann, P. P., Bey, P., Schuber, F., & Tardif, C. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences of the United States of America. Available at:[Link]

  • Seidenfeld, J., & Marton, L. J. (1980). Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. Cancer Research. Available at:[Link]

  • Niemann, G., von Besser, H., & Walter, R. D. (1996). Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein. Biochemical Journal. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2113, alpha-Methylornithine. PubChem. Available at:[Link]

Mass spectrometry fragmentation patterns of Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry Fragmentation Patterns of Di-Boc-α-Methyl-DL-Ornithine: A Comparative Guide

As the demand for proteolytically stable and conformationally restricted peptide therapeutics grows, the strategic incorporation of unnatural amino acids like α-methyl ornithine has become a cornerstone of modern drug design. The steric hindrance introduced by the α-methyl group restricts the conformational freedom of the peptide backbone, promoting favorable secondary structures and significantly enhancing resistance to enzymatic cleavage[1].

However, characterizing these heavily protected building blocks—such as Di-Boc-α-methyl-DL-ornithine—prior to solid-phase peptide synthesis (SPPS) presents unique analytical challenges. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation dynamics of Di-Boc-α-methyl-DL-ornithine against its structural alternatives, equipping researchers with the mechanistic insights and self-validating protocols needed for robust analytical characterization.

Mechanistic Principles of Gas-Phase Fragmentation

To accurately interpret the tandem mass spectra (MS/MS) of Di-Boc-α-methyl-DL-ornithine, one must understand three competing gas-phase mechanisms:

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly labile in the gas phase. Upon collisional activation, it undergoes a characteristic two-step neutral loss: expulsion of isobutylene (-56 Da) followed immediately by carbon dioxide (-44 Da), resulting in a net mass shift of -100 Da per Boc group. In a Di-Boc protected species, this manifests as sequential -100 Da and -200 Da losses from the precursor ion.

  • The Alpha-Methyl Steric Shield: The presence of the α-methyl group alters the electron density and steric environment around the α-carbon. While it stabilizes the resulting radical cations during fragmentation, the steric bulk increases the activation energy required for backbone cleavage, necessitating higher Collision-Induced Dissociation (CID) energies compared to non-methylated analogs.

  • The Ornithine Effect: Gas-phase peptide and amino acid cations containing ornithine exhibit unique dissociation pathways. The conversion of a standard arginine residue to ornithine decreases the gas-phase proton affinity of the side chain, thereby increasing the mobility of the ionizing proton[2]. For isolated α-methyl ornithine, this "ornithine effect" drives a facile loss of ammonia (-17 Da) from the δ -amino group once the protecting groups are stripped, generating a highly diagnostic product ion. High-resolution MS/MS is critical to distinguish this specific loss from isobaric background noise[3].

Comparative Data Presentation

To contextualize the fragmentation behavior, Table 1 compares Di-Boc-α-methyl-DL-ornithine with its non-methylated counterpart (Di-Boc-DL-ornithine) and an orthogonally protected variant (Fmoc-α-methyl-DL-ornithine(Boc)).

Table 1: Quantitative MS/MS Fragmentation Dynamics & Diagnostic Ions

CompoundPrecursor [M+H]+ (m/z)Primary Neutral LossesDiagnostic Product Ions (m/z)Optimal CID Energy (eV)
Di-Boc-α-methyl-DL-ornithine 347.22-100 Da (Boc), -200 Da (2x Boc), -17 Da (NH 3​ )247.16, 147.11, 130.08 15 – 35
Di-Boc-DL-ornithine 333.20-100 Da (Boc), -200 Da (2x Boc), -17 Da (NH 3​ )233.14, 133.10, 116.07 12 – 30
Fmoc-α-methyl-DL-ornithine(Boc) 469.23-100 Da (Boc), -178 Da (Fmoc), -222 Da (Fmoc+CO 2​ )369.18, 291.13, 147.11 25 – 45

Key Takeaway: The diagnostic ion at m/z 130.08 is the definitive fingerprint for the fully deprotected α-methyl ornithine core, distinguishing it from standard ornithine (m/z 116.07). Furthermore, the α-methylated compounds require a +3 to +5 eV increase in optimal CID energy to achieve the same degree of backbone fragmentation due to steric hindrance.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and prevent analytical artifacts, the following protocol utilizes a self-validating feedback loop for the high-resolution ESI-MS/MS characterization of Di-Boc-protected amino acids.

Step 1: Matrix Preparation

  • Action: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides sufficient protons to generate a robust [M+H]+ precursor ion without reaching the high acidity levels (e.g., using Trifluoroacetic acid) that would trigger premature, solution-phase deprotection of the Boc groups.

Step 2: Soft ESI Source Tuning

  • Action: Set the capillary voltage to 3.0 kV and strictly limit the desolvation temperature to 250°C. Maintain the Declustering Potential (DP) below 40 V.

  • Causality: Boc groups are highly thermally and electrically labile. Exceeding these parameters induces in-source fragmentation, stripping the tert-butyl group before the precursor can be isolated in Q1, thereby destroying the quantitative integrity of the MS1 scan.

  • Self-Validation Check: Monitor the MS1 spectrum. If the abundance of the m/z 247.2 ion (loss of one Boc) exceeds 10% of the precursor m/z 347.2 ion, in-source fragmentation is occurring. Correction: Reduce the desolvation temperature by 20°C increments until the precursor ratio stabilizes 90%.

Step 3: Energy-Resolved CID Ramping

  • Action: Isolate the m/z 347.2 precursor in Q1. Apply a stepped CID energy ramp in Q2: 15 eV, 25 eV, and 35 eV.

  • Causality: A single collision energy cannot capture the full structural picture. 15 eV gently strips the first Boc group to confirm its presence. 25 eV removes the second Boc group. 35 eV provides the necessary kinetic energy to overcome the α-methyl steric shield, triggering the "ornithine effect" to yield the diagnostic m/z 130.1 core ion.

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the applied MS/MS energies and the resulting structural elucidation pathway.

MS_Workflow SamplePrep 1. Sample Preparation (0.1% FA in MeOH/H2O) Ionization 2. Soft ESI Ionization (Temp < 250°C) SamplePrep->Ionization Prevents solution deprotection Q1 3. Q1 Precursor Isolation m/z 347.2 [M+H]+ Ionization->Q1 Minimizes in-source fragmentation CID_Low 4a. Low Energy CID (15 eV) Sequential Boc Loss Q1->CID_Low Energy Ramp CID_High 4b. High Energy CID (35 eV) Ornithine Effect Cleavage Q1->CID_High Energy Ramp DataAnalysis 5. HR-MS/MS Analysis m/z 130.1 Extraction CID_Low->DataAnalysis Confirms protecting groups CID_High->DataAnalysis Confirms alpha-methyl core

Caption: Logical workflow for the MS/MS characterization of Di-Boc-protected alpha-methyl amino acids.

References

  • Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity | Source: benchchem.com | URL: 1

  • Title: Efficient and directed peptide bond formation in the gas phase via ion/ion reactions | Source: pnas.org | URL:

  • Title: The ornithine effect in peptide cation dissociation | Source: nih.gov | URL: 2

  • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation | Source: nih.gov | URL: 3

Sources

A Senior Application Scientist's Guide to Validating the Purity of Di-Boc-alpha-methyl-DL-ornithine Using Orthogonal Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the chemical purity of a starting material is not merely a specification—it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. The presence of uncharacterized impurities can derail synthetic pathways, confound biological assays, and introduce significant safety risks. This guide provides an in-depth comparison of two powerful, yet distinct, analytical techniques for validating the purity of Di-Boc-alpha-methyl-DL-ornithine: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Di-Boc-alpha-methyl-DL-ornithine is a non-proteinogenic amino acid derivative where both amine functionalities are protected by the tert-butoxycarbonyl (Boc) group.[][2] This protection strategy is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.[3][4] The alpha-methyl group introduces a specific conformational constraint, making it a valuable building block for novel therapeutics, including potential enzyme inhibitors.[5] Given its synthetic origin, a batch of this compound may contain residual starting materials, partially protected intermediates, or by-products. Therefore, a robust analytical strategy is not just recommended; it is essential.

Here, we will explore TLC as a rapid, cost-effective screening tool and LCMS as a high-resolution method for definitive identification and quantification. By employing these techniques as orthogonal methods—meaning they measure the same attribute (purity) using different physicochemical principles—we can achieve a high degree of confidence in the quality of the material.[6][7] This approach is a cornerstone of analytical method validation and is mandated by most regulatory quality standards.[8][9]

Thin-Layer Chromatography (TLC): The Rapid Purity Snapshot

TLC is a planar chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a liquid mobile phase.[10][11][12] Its primary strength lies in its simplicity, speed, and low cost, making it an ideal first-pass analysis to quickly assess the complexity of a mixture and identify major impurities.[13][14]

Causality Behind the Method: The "Why" of TLC

We choose TLC for an initial screen because it allows for parallel analysis of the starting material, the reaction product, and co-spotted mixtures, providing an immediate visual confirmation of product formation and consumption of reactants. The separation is driven by polarity.[11] The polar silica surface strongly adsorbs polar molecules, causing them to move slowly up the plate. Non-polar compounds interact less with the stationary phase and are carried further by the mobile phase, resulting in higher Retention Factor (Rf) values.[11][12] For Di-Boc-alpha-methyl-DL-ornithine, we expect the fully protected, less polar product to have a significantly higher Rf than the more polar, unprotected, or mono-protected starting materials.

Experimental Protocol: TLC Analysis

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm.

2. Sample Preparation:

  • Prepare a solution of the Di-Boc-alpha-methyl-DL-ornithine sample at approximately 1-2 mg/mL in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Prepare similar solutions of the key potential impurities if available (e.g., α-methyl-DL-ornithine, mono-Boc-α-methyl-DL-ornithine).

3. Spotting:

  • Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate, ensuring the spots are small and do not spread. It is best practice to co-spot the sample with standards to aid in identification.

4. Development:

  • Prepare a developing chamber by adding the chosen mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors. This ensures a uniform solvent front.

  • Mobile Phase Selection: A common mobile phase for Boc-protected amino acids is a mixture of a non-polar and a polar solvent.[15] A good starting point is 30:70 Ethyl Acetate:Hexane . This can be optimized to achieve an Rf value for the main product of ~0.3-0.5.

5. Visualization - A Multi-Stain Approach for Self-Validation:

  • UV Light (254 nm): Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize under a UV lamp. Boc-protected compounds may appear as dark spots.[13]

  • Potassium Permanganate (KMnO₄) Stain: Dip the plate in a dilute solution of KMnO₄. This stain reacts with any oxidizable functional groups, appearing as yellow spots on a purple background. It is a general-purpose stain for most organic compounds.

  • Ninhydrin Stain: This is a critical step. Dip the plate in a ninhydrin solution and gently heat. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow color. The target Di-Boc product should be ninhydrin-negative . Any starting material or mono-Boc impurity with a free amine will appear as a purple spot , providing definitive evidence of their presence.

Data Presentation: Expected TLC Results
CompoundExpected PolarityExpected Rf (30:70 EtOAc:Hex)Ninhydrin Test
Di-Boc-alpha-methyl-DL-ornithine Low~0.4Negative
Mono-Boc-alpha-methyl-DL-ornithineMedium~0.1-0.2Positive
alpha-methyl-DL-ornithineHigh0.0 (at baseline)Positive
TLC Workflow Diagram

TLC_Workflow TLC Purity Validation Workflow prep Sample Preparation (1-2 mg/mL in DCM) spot Spot Plate (Sample, Standards, Co-spot) prep->spot develop Develop Plate spot->develop saturate Saturate Chamber (30:70 EtOAc:Hexane) saturate->develop dry Dry Plate & Mark Front develop->dry visualize Visualization Cascade dry->visualize uv 1. UV Light (254 nm) visualize->uv Non-destructive stain1 2. KMnO4 Stain uv->stain1 stain2 3. Ninhydrin Stain (Critical for Amine Impurities) stain1->stain2 Destructive analyze Analyze Rf Values & Spot Purity stain2->analyze

Caption: Workflow for TLC analysis of Di-Boc-alpha-methyl-DL-ornithine.

LCMS: High-Resolution Separation and Definitive Identification

Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the high-resolving power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[16][17][18] It is the industry standard for impurity profiling and quantitative analysis in pharmaceutical development.[19][20]

Causality Behind the Method: The "Why" of LCMS

We use LCMS as an orthogonal method to TLC because it provides significantly higher resolution and sensitivity. The separation in reverse-phase LC is based on hydrophobicity, where non-polar molecules are retained longer on a non-polar (e.g., C18) stationary phase.[16] This is a different separation principle than the adsorption chromatography of TLC, ensuring that impurities that might co-elute in one system are likely to be separated in the other.[21][22]

The mass spectrometer acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the eluting compounds.[16] This not only confirms the identity of the main peak by its molecular weight but also provides mass information for any detected impurities, which is invaluable for their structural elucidation.

Experimental Protocol: LCMS Analysis

1. Liquid Chromatography (LC) System:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent choice for this small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier aids in protonation for better ESI-MS sensitivity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 5-10 minutes allows for the elution of compounds with a wide range of polarities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. The nitrogen atoms in the ornithine backbone are readily protonated.[16]

  • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Mode: Full Scan mode from m/z 100-500 to detect all potential impurities.

  • System Suitability: Before analysis, inject a known standard to verify retention time, peak shape, and detector response, ensuring the system is performing correctly.[23]

3. Sample Preparation:

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Data Presentation: Expected LCMS Results

The molecular formula for Di-Boc-alpha-methyl-DL-ornithine is C₁₆H₃₀N₂O₆, with a monoisotopic mass of 346.2104 Da.[24]

CompoundExpected Retention TimeIon AdductExpected m/z
Di-Boc-alpha-methyl-DL-ornithine ~4.5 min[M+H]⁺347.2177
[M+Na]⁺369.1996
Mono-Boc-alpha-methyl-DL-ornithine~2.0 min[M+H]⁺247.1652
alpha-methyl-DL-ornithine~0.5 min[M+H]⁺147.1128

Purity is typically calculated from the LC chromatogram (e.g., UV trace at 210 nm) as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

LCMS Workflow Diagram

LCMS_Workflow LCMS Purity & Identity Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) sample_prep Sample Prep (~20 µg/mL in A:B) inject Inject onto C18 Column sample_prep->inject gradient Gradient Elution (ACN/H2O + 0.1% FA) inject->gradient ionize ESI+ Ionization gradient->ionize Eluent Transfer analyze_mass Mass Analysis (Full Scan m/z 100-500) detect Detect Ions data_analysis Data Analysis - Confirm [M+H]⁺ of Product - Integrate Peak Areas for Purity (%) - Identify Impurity Masses detect->data_analysis

Caption: Workflow for LCMS analysis of Di-Boc-alpha-methyl-DL-ornithine.

Comparative Analysis: TLC vs. LCMS

The true power of this analytical approach comes from the synergy between the two techniques. TLC provides the rapid, low-cost initial assessment, while LCMS delivers the high-confidence, detailed characterization required for drug development.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LCMS)
Principle Adsorption ChromatographyPartition Chromatography & Mass Analysis
Speed Fast (~20-30 min per plate)Slower (~10-15 min per sample)
Cost LowHigh
Sensitivity Microgram (µg) levelNanogram (ng) to Picogram (pg) level
Resolution Low to ModerateVery High
Quantitative Ability Semi-quantitative at bestHighly quantitative and reproducible
Information Retention Factor (Rf), Spot ColorRetention Time (RT), Mass-to-Charge (m/z), Isotopic Pattern

Conclusion: A Self-Validating System for Purity Assessment

Validating the purity of a critical raw material like Di-Boc-alpha-methyl-DL-ornithine is a non-negotiable step in the research and development pipeline. Relying on a single analytical method, no matter how powerful, leaves open the possibility of undetected impurities that could compromise results.

By employing a dual-pronged strategy of TLC and LCMS, we create a self-validating system. The TLC, with its multi-stain visualization, provides a rapid and robust screen for major impurities, especially for process-related contaminants like free amines. The LCMS method delivers an orthogonal, high-resolution separation coupled with definitive mass-based identification, capable of detecting trace-level impurities and providing accurate quantification. This comprehensive characterization ensures that the material meets the stringent quality requirements for its intended use, safeguarding the integrity of subsequent research and development efforts.

References

  • Thin Layer Chromatography. (n.d.). University of Colorado Boulder.
  • Principles of Thin Layer Chromatography. (n.d.). University of Washington.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from a university chemistry resource on TLC.
  • Video: Thin Layer Chromatography: Principle, Procedure, Applications. (2015, March 4). JoVE. [Link]

  • Small and Large Molecule LC-MS. (n.d.). IQVIA. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. (n.d.). Emery Pharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. (n.d.). NorthEast BioLab. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Yokogawa Fluid Imaging Technologies. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). LCGC. [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017, May 19). Chromatography Today. [Link]

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Spectroscopy Online. [Link]

  • Synthesis and characterization of Boc protected coupled product. (n.d.). Der Pharma Chemica.
  • Determination of optical purity of amino acids amino acid derivatives and peptides. (n.d.). Iris Biotech.
  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]

  • Pre-staining thin layer chromatography method for amino acid detection. (2010, December 13). SciSpace.
  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). A university research poster.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (n.d.). PMC. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson. [Link]

  • Thin Layer Chromatography of Amino Acids. (n.d.). CR Subscription Agency.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. (n.d.). Longdom Publishing.
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. (n.d.). Thermo Fisher Scientific.

Sources

Crystal Structure Analysis and Performance Comparison of Di-Boc-alpha-methyl-DL-ornithine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The rational design of peptidomimetics and targeted enzyme inhibitors relies heavily on the structural manipulation of natural amino acids. Among these, Di-Boc-alpha-methyl-DL-ornithine (CAS 1219378-96-7) stands out as a critical synthetic building block[1]. By introducing an alpha-methyl group to the ornithine backbone, researchers can enforce strict conformational rigidity, effectively locking the ϕ and ψ dihedral angles. Furthermore, the dual tert-butyloxycarbonyl (Di-Boc) protection ensures orthogonal stability during complex Solid-Phase Peptide Synthesis (SPPS).

This guide objectively compares the crystallographic and synthetic performance of Di-Boc-alpha-methyl-DL-ornithine against alternative derivatives, providing field-proven protocols and structural insights into its role as a precursor for ornithine decarboxylase (ODC) inhibitors[2][3].

Mechanistic Grounding: The Structural Impact of Alpha-Methylation

To understand the utility of Di-Boc-alpha-methyl-DL-ornithine, one must analyze the causality behind its structural modifications:

  • Conformational Rigidity: The addition of a methyl group at the alpha carbon creates significant steric bulk. In a crystal lattice, this restricts the amino acid's backbone rotation, strongly favoring specific secondary structures (such as 310​ -helices) when incorporated into peptides.

  • Enzymatic Resistance: Natural L-ornithine is decarboxylated by ODC to form putrescine, a critical step in polyamine biosynthesis and cell proliferation[4]. Alpha-methyl ornithine acts as a potent competitive inhibitor because the absence of an alpha-proton prevents the decarboxylation mechanism from proceeding[2][3].

  • Synthetic Shielding: The Di-Boc protection shields both the α -amino and δ -amino groups. While the bulky tert-butyl groups can introduce local disorder in crystal structures, they prevent unwanted side reactions (e.g., lactamization) during peptide coupling.

ODC_Pathway Ornithine L-Ornithine (Natural Substrate) ODC Ornithine Decarboxylase (ODC Enzyme) Ornithine->ODC Binds Active Site Putrescine Putrescine (Polyamine Pathway) ODC->Putrescine Decarboxylation AlphaMethyl Alpha-methyl-DL-ornithine (Competitive Inhibitor) AlphaMethyl->ODC Competitive Binding (Blocks Putrescine) DiBoc Di-Boc Protection (Synthetic Precursor) DiBoc->AlphaMethyl Deprotection (TFA)

Competitive inhibition of Ornithine Decarboxylase (ODC) by alpha-methyl-DL-ornithine.

Comparative Performance Analysis

When designing a synthesis workflow or a crystallography study, selecting the correct ornithine derivative is paramount. The table below compares Di-Boc-alpha-methyl-DL-ornithine with standard alternatives based on crystallographic behavior and synthetic utility.

Feature / MetricDi-Boc- α -methyl-DL-ornithine α -methyl-DL-ornithine (Unprotected)Fmoc- α -methyl-DL-ornithineDi-Boc-L-ornithine (Unmethylated)
Crystallization Propensity Moderate (Boc groups add flexibility, offset by α -methyl rigidity)High (Zwitterionic lattice forms readily)Very High (Driven by fluorenyl π−π stacking)Low to Moderate (High backbone flexibility)
SPPS Compatibility Excellent for Boc/Bzl chemistry; requires strong activators (HATU)Poor (Unprotected amines lead to polymerization)Excellent for Fmoc/tBu chemistryExcellent; standard coupling kinetics
Steric Hindrance at α -Carbon Very HighHighVery HighLow
Proteolytic Stability in Peptides Extremely HighExtremely HighExtremely HighLow (Susceptible to standard proteases)
Primary Application Precursor for rigid peptidomimetics & ODC inhibitor synthesisDirect biological assays (ODC inhibition)[2]Fmoc-based SPPS of rigid peptidesStandard peptide synthesis

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing Di-Boc-alpha-methyl-DL-ornithine in both structural biology and chemical synthesis.

Protocol A: Co-Crystallization of Deprotected α -Methyl Ornithine with Human ODC

To analyze the structural basis of ODC inhibition, the Di-Boc derivative must first be deprotected and then co-crystallized with the target enzyme (referencing the structural baseline of PDB 2ON3)[5].

Step-by-Step Methodology:

  • Deprotection: Treat Di-Boc-alpha-methyl-DL-ornithine with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Evaporate the solvent and lyophilize to obtain the unprotected α -methyl-DL-ornithine TFA salt.

  • Protein Preparation: Express and purify human ODC. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.1 mM Pyridoxal-5'-phosphate (PLP).

  • Ligand Incubation: Add the deprotected α -methyl-DL-ornithine to the ODC solution at a final concentration of 5 mM. Incubate on ice for 30 minutes to ensure active site saturation.

  • Hanging Drop Vapor Diffusion: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (15-20% PEG 3350, 0.2 M Sodium Malonate, pH 7.0). Seal over a 500 μ L reservoir.

  • Incubation & Harvesting: Incubate at 20°C. Crystals typically appear within 3–7 days. Cryoprotect crystals in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen for X-ray diffraction.

Crystallization_Workflow Step1 Di-Boc Deprotection (TFA/DCM) Step2 Ligand Incubation (with ODC + PLP) Step1->Step2 Step3 Vapor Diffusion (Hanging Drop) Step2->Step3 Step4 X-Ray Diffraction (Synchrotron) Step3->Step4 Step5 Phase Resolution (Molecular Replacement) Step4->Step5

Standardized X-ray crystallography workflow for ODC-inhibitor complexes.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

The α -methyl group severely restricts the nucleophilic attack trajectory during peptide bond formation. Therefore, standard coupling reagents (like DIC/HOBt) are often insufficient.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of MBHA resin (for Boc chemistry) in DCM for 30 minutes.

  • Amino Acid Activation: Dissolve 0.4 mmol (4 equivalents) of Di-Boc-alpha-methyl-DL-ornithine and 0.39 mmol of HATU in minimal N,N-Dimethylformamide (DMF).

  • Base Addition: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. The solution will turn yellow, indicating active ester formation.

  • Coupling: Add the activated mixture to the resin. Shake at 45°C (mild heating overcomes the steric barrier of the α -methyl group) for 2 hours.

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. If the test is positive (indicating unreacted amines), repeat the coupling step using COMU instead of HATU.

  • Cleavage: Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) or a strong TFA cocktail, which simultaneously removes the Di-Boc protecting groups.

Conclusion

Di-Boc-alpha-methyl-DL-ornithine is an indispensable tool for researchers aiming to bridge the gap between synthetic chemistry and structural biology. While its bulky protecting groups and sterically hindered alpha-carbon demand optimized synthetic protocols (such as the use of HATU and elevated coupling temperatures), the resulting products exhibit unparalleled enzymatic stability. Crystallographic analyses of its deprotected form bound to ODC continue to drive the development of next-generation anti-proliferative therapeutics.

References

  • Mamont, P. S., Böhlen, P., McCann, P. P., Bey, P., Schuber, F., & Tardif, C. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1626–1630. [2][3]

  • Santa Cruz Biotechnology. Di-Boc-alpha-methyl-DL-ornithine | CAS 1219378-96-7. SCBT Product Catalog. [1]

  • Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Cancer Science & Therapy.[5][6]

  • Wu, G.Q., et al. (2020). c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy. National Center for Biotechnology Information. [4]

Sources

Comparative Study of Ornithine Analogs in Enzyme Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Centrality of L-Ornithine in Cellular Metabolism

L-Ornithine is a non-proteinogenic amino acid that serves as a critical metabolic hub in both the urea cycle and the polyamine biosynthesis pathway. Modulating intracellular ornithine levels—or blocking its downstream conversion—has profound implications for cellular proliferation, differentiation, and oncology [4].

Two primary enzymes dictate ornithine flux:

  • Arginase (ARG): Catalyzes the hydrolysis of L-arginine to L-ornithine and urea.

  • Ornithine Decarboxylase (ODC): Catalyzes the decarboxylation of L-ornithine to putrescine, the rate-limiting step in polyamine synthesis.

Understanding the kinetic topography of these enzymes requires robust inhibition assays using structurally distinct ornithine analogs. This guide provides an objective comparative analysis of these analogs, detailing their mechanistic causality and the self-validating protocols required to measure their efficacy accurately.

Metabolic Pathway & Inhibitor Intervention Points

To contextualize the assay design, we must first map the metabolic flux and identify where specific analogs exert their inhibitory effects.

G Arg L-Arginine Arginase Arginase (Metalloenzyme) Arg->Arginase Orn L-Ornithine ODC Ornithine Decarboxylase (PLP-dependent) Orn->ODC Put Putrescine Arginase->Orn Hydrolysis ODC->Put Decarboxylation norNOHA nor-NOHA / BEC (Arginase Inhibitors) norNOHA->Arginase Blocks DFMO DFMO / α-Methylornithine (ODC Inhibitors) DFMO->ODC Blocks

Caption: Metabolic flux from L-Arginine to Putrescine, highlighting targeted inhibition by ornithine analogs.

Comparative Analysis of Ornithine Analogs

When designing an enzyme inhibition assay, the choice of analog dictates the kinetic readout. Analogs are broadly categorized by their target (upstream Arginase vs. downstream ODC) and their mechanism of action.

InhibitorTarget EnzymeMechanism of ActionKinetic Profile / BindingPrimary Application
DFMO (Eflornithine)ODCIrreversible, mechanism-based (suicide)Covalent adduct with PLP/Cys; Time-dependentCancer chemoprevention; Trypanosomiasis in vivo models
α-Methylornithine ODCReversible, competitiveHigh affinity; Competes directly with L-ornithineIn vitro ODC active site topography mapping
nor-NOHA Arginase (I & II)Reversible, competitiveHigh affinity (IC50 ~0.5 mM); Binds binuclear Mn²⁺ clusterEndothelial dysfunction; Tumor microenvironment studies
BEC Arginase (I & II)Reversible, competitiveTransition state analog; IC50 ~1.0 mMArginase structural biology and kinetic assays
Mechanistic Causality in Analog Design
  • DFMO (α-difluoromethylornithine): DFMO is a classic "suicide inhibitor" [2]. It acts as a substrate for ODC until the enzyme attempts to decarboxylate it. The removal of the carboxyl group triggers the elimination of a fluorine atom, generating a highly reactive conjugated imine intermediate. This intermediate immediately forms a covalent bond with a nucleophilic residue (often a cysteine) in the active site or with the pyridoxal 5'-phosphate (PLP) cofactor [1], irreversibly inactivating the enzyme.

  • nor-NOHA (Nω-hydroxy-nor-L-arginine): While technically an intermediate in the nitric oxide synthase (NOS) pathway, nor-NOHA acts as a potent structural analog competing for the arginase active site [7]. It displaces the water molecule bridging the binuclear manganese cluster in the arginase active site, effectively halting the production of endogenous L-ornithine.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, assays must be designed as self-validating systems. This means incorporating strict temperature controls, cofactor optimizations, and immediate processing to prevent off-target enzymatic activity.

Protocol 1: ODC Inhibition Assay (Radiometric ¹⁴C-Ornithine Method)

This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine. It remains the gold standard for evaluating ODC inhibitors like DFMO.

Critical Rationale: Tissue extracts must be prepared from fresh samples and assayed immediately. Freezing samples (e.g., in liquid nitrogen) has been shown to cause a 7-fold increase in "apparent ODC" activity due to non-ODC decarboxylation pathways that are completely unaffected by DFMO [3].

Step-by-Step Methodology:

  • Lysis: Homogenize fresh tissue or cell pellets in ice-cold ODC Assay Buffer (25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT). Causality: DTT maintains the reduced state of critical cysteine residues in the ODC active site, which is mandatory for catalytic function.

  • Centrifugation: Centrifuge at 12,000 × g for 20 minutes at 4°C. Extract the supernatant (enzyme source).

  • Inhibitor Pre-incubation: Aliquot 100 µL of supernatant (~5 mg/mL protein) into stoppered glass vials. Add the inhibitor (e.g., DFMO at varying concentrations from 0.1 µM to 5 mM) and pre-incubate for 15 minutes at 37°C. Causality: Because DFMO is a time-dependent suicide inhibitor, pre-incubation allows the covalent adduct to form before substrate competition begins.

  • Substrate Addition: Inject 10 µL of L-[1-¹⁴C]ornithine hydrochloride (55 nmol, specific activity adjusted) along with 0.1 mM PLP. Incubate for exactly 60 minutes at 37°C.

  • Termination & Trapping: Terminate the reaction by injecting an equal volume of 10% Trichloroacetic acid (TCA) through the rubber stopper. Causality: TCA denatures the enzyme, stopping the reaction instantly, and lowers the pH to drive all dissolved ¹⁴CO₂ into the gaseous phase.

  • Quantification: Capture the evolved ¹⁴CO₂ on center-well filter papers saturated with a trapping agent (e.g., Hyamine hydroxide). Transfer the filter paper to scintillation fluid and count the radioactivity.

Workflow Step1 1. Cell/Tissue Lysis (Ice-cold Buffer + DTT) Step2 2. Centrifugation (12,000 x g, 4°C) Step1->Step2 Step3 3. Supernatant Extraction (Fresh Enzyme Source) Step2->Step3 Step4 4. Inhibitor Pre-incubation (DFMO, 37°C, 15 min) Step3->Step4 Step5 5. Substrate Addition (L-[1-14C]Ornithine + PLP) Step4->Step5 Step6 6. Reaction Termination (10% TCA Injection) Step5->Step6 Step7 7. CO2 Trapping & Quantification (Liquid Scintillation) Step6->Step7

Caption: Experimental workflow for the radiometric ODC inhibition assay using 14C-Ornithine.

Protocol 2: Arginase Inhibition Assay (Spectrophotometric Ninhydrin Method)

This assay evaluates upstream inhibitors like nor-NOHA by measuring the formation of L-ornithine from L-arginine.

Critical Rationale: Arginase is a metalloenzyme that requires heat activation in the presence of bivalent cations (Mn²⁺ or Co²⁺) to achieve optimal catalytic conformation. Failing to heat-activate the enzyme will result in artificially low baseline activity, skewing IC₅₀ calculations [5][6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the arginase sample (e.g., Apo-RocF or mammalian tissue lysate) to 0.05 mg/mL in 20 mM Tris-HCl (pH 7.5).

  • Heat Activation: Mix 25 µL of the enzyme sample with 25 µL of 10 mM MnCl₂ (or CoCl₂). Incubate at 55°C for 30 minutes. Causality: Heat activation facilitates the insertion of the metal ion into the binuclear active site cluster.

  • Inhibitor Incubation: Cool the mixture to 37°C. Add the inhibitor (e.g., nor-NOHA at concentrations ranging from 0.1 mM to 10 mM) and incubate for 10 minutes.

  • Substrate Addition: Add 200 µL of 10 mM L-arginine buffer (pH 9.6 for mammalian arginase, or pH 6.4 for specific bacterial isoforms like H. pylori). Incubate at 37°C for 60 minutes.

  • Termination & Color Development: Stop the reaction by adding 750 µL of glacial acetic acid. Add 250 µL of ninhydrin solution (4 mg/mL) and boil at 95°C for 60 minutes. Causality: Ninhydrin reacts specifically with the primary amine of the newly formed L-ornithine to produce a chromophore (Ruhemann's purple).

  • Quantification: Measure the absorbance spectrophotometrically at 515 nm. Calculate the IC₅₀ against a standard curve of L-ornithine.

Data Interpretation & Troubleshooting

When comparing ornithine analogs, researchers must differentiate between true enzymatic inhibition and substrate depletion.

  • Rescue Experiments: The cytostatic actions of DFMO can be fully rescued by the exogenous addition of putrescine (the direct product of ODC), but not by L-ornithine. Conversely, the cytostatic effects of arginase inhibitors like nor-NOHA can be rescued by adding either excess L-ornithine or putrescine [7]. This logical validation confirms the specific node of pathway inhibition.

  • False Positives in ODC Assays: If high ODC activity is detected but cannot be inhibited by 5 mM DFMO, the decarboxylation is likely occurring via non-ODC pathways (e.g., microbial contamination or alternative decarboxylases) [3]. Always run a "+DFMO" control to establish the true baseline of ODC-specific activity.

Conclusion

The strategic selection of ornithine analogs is paramount for dissecting the polyamine and urea cycles. While DFMO remains the benchmark for irreversible ODC inhibition, reversible analogs like α-methylornithine and upstream arginase inhibitors like nor-NOHA provide essential comparative data for structural biology and drug discovery. By adhering to the self-validating protocols outlined above—specifically regarding fresh tissue extraction, cofactor heat-activation, and appropriate reaction termination—researchers can ensure high-fidelity kinetic profiling.

References

  • Heller, J. S., Canellakis, E. S., Bussolotti, D. L., & Coward, J. K. (1975). Stable multisubstrate adducts as enzyme inhibitors. Potent inhibition of ornithine decarboxylase by N-(5'-phosphopyridoxyl)-ornithine. Biochimica et Biophysica Acta (BBA) - Enzymology. URL:[Link]

  • Danzin, C., Casara, P., Claverie, N., & Metcalf, B. W. (1981). alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase. Journal of Medicinal Chemistry. URL:[Link]

  • Corcoran, M. J. (1985). A new protocol for assaying ornithine decarboxylase activity in whole tissues: use of this protocol to study diurnal ODC rhythms. Northern Illinois University Huskie Commons. URL: [Link]

  • Mohammed, A., et al. (2014). Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling. Cancer Prevention Research. URL:[Link]

  • Morris, S. M. (2004). Determination of Mammalian Arginase Activity. Methods in Molecular Biology. URL:[Link]

  • Zhang, Y., et al. (2011). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS One. URL:[Link]

  • Ignarro, L. J., Buga, G. M., Wei, L. H., Bauer, P. M., Wu, G., & del Soldato, P. (2001). Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Assessing enantiomeric excess in resolved alpha-methyl-ornithine samples

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Enantiomeric Excess in Resolved α -Methyl-Ornithine Samples: A Comprehensive Comparison Guide

The synthesis and resolution of unnatural amino acids, particularly α -alkylated derivatives like α -methyl-ornithine ( α -MeOrn), represent a critical frontier in drug development. As a potent, reversible inhibitor of mammalian ornithine decarboxylase (ODC), α -MeOrn requires rigorous stereochemical control during synthesis[1]. However, assessing the enantiomeric excess ( ee ) of α -MeOrn presents unique analytical challenges. Unlike standard proteinogenic amino acids, the quaternary stereocenter ( α -methyl group) introduces significant steric hindrance, while the highly polar, zwitterionic nature of the molecule complicates retention on standard stationary phases.

This guide objectively compares the leading chromatographic strategies for determining the ee of α -MeOrn, detailing the mechanistic causality behind each method and providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Causality in Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ) of α -MeOrn enantiomers, the analytical system must overcome the analyte's high hydrophilicity and the steric bulk of the α -methyl group. The field has converged on three primary strategies, each leveraging a distinct thermodynamic mechanism:

Strategy A: Direct Ligand Exchange Chromatography (LEC)

LEC utilizes a chiral stationary phase (CSP) coated with a chiral selector, such as N,S -dioctyl-D-penicillamine, and a mobile phase containing a transition metal ion (typically Cu2+ )[2].

  • The Causality: The separation is driven by the formation of transient, ternary diastereomeric complexes between the chiral selector, the Cu2+ ion, and the α -MeOrn enantiomers. The α -methyl group increases the hydrophobicity of the complex compared to α -H ornithine, which actually enhances retention and improves chiral discrimination on reversed-phase LEC columns. The thermodynamic difference ( ΔG ) in the stability of the [D-selector−Cu2+−L-analyte] versus [D-selector−Cu2+−D-analyte] complexes dictates the elution order.

Strategy B: Direct Host-Guest Complexation (Crown Ether)

Crown ether columns (e.g., CROWNPAK CR(+)) utilize a chiral 18-crown-6 ether immobilized on silica[3].

  • The Causality: Chiral recognition occurs via host-guest inclusion complexation between the crown ether and the protonated primary amine of α -MeOrn. This requires a highly acidic mobile phase (e.g., HClO4​ at pH 1.0–2.0) to ensure complete protonation. The steric interaction between the α -methyl group of the guest and the chiral barrier of the host determines the selectivity.

Strategy C: Pre-Column Derivatization (Polysaccharide CSPs)

Because native amino acids are poorly soluble in the non-polar solvents typically used for normal-phase chiral HPLC, pre-column derivatization (e.g., Fmoc or Boc protection) masks the polar amine and carboxylic acid groups[4][5].

  • The Causality: Converting α -MeOrn into an -Fmoc derivative allows it to be analyzed on carbohydrate-based CSPs (like CHIRALPAK IC). Chiral recognition is primarily influenced by π−π interactions and hydrogen bonding between the derivatized protecting groups and the derivatized cellulose/amylose backbone[5].

MethodSelection Start Resolved α-Methyl-Ornithine Deriv Derivatization Acceptable? Start->Deriv Direct Direct Analysis (Underivatized) Deriv->Direct No Indirect Indirect Analysis (Derivatized) Deriv->Indirect Yes LEC Ligand Exchange (e.g., Penicillamine/Cu2+) High aqueous, UV detection Direct->LEC Routine UV Crown Crown Ether (e.g., CR(+)) Acidic mobile phase, UV/MS Direct->Crown LC-MS compatible Fmoc Fmoc/Boc Protection Chiralpak IC / OD Indirect->Fmoc HPLC/UV GC Lactamization + Fluoroacylation Chirasil-Val GC Indirect->GC GC-FID/MS

Workflow for selecting the optimal enantiomeric excess assessment method for α-MeOrn.

Comparative Performance Analysis

The following table synthesizes the performance metrics of the leading methods for α -MeOrn enantiomeric separation, based on established chromatographic data for α -alkyl amino acids[2][3][5][6].

MethodologyColumn / PhaseMobile PhaseDerivatizationResolution ( Rs​ )Selectivity ( α )ProsCons
Ligand Exchange Sumichiral OA-50001-2 mM CuSO4​ in H2​O /MeOHNone1.8 – 2.51.30 – 1.50Direct analysis; low cost. Cu2+ contaminates LC-MS; UV detection only.
Crown Ether CROWNPAK CR(+) HClO4​ (pH 1.5)None2.0 – 3.51.40 – 1.80Excellent for primary amines; MS compatible (if TFA used).Column degrades at pH > 2.0 or high temperatures.
Polysaccharide CHIRALPAK ICHexane / IPA (90:10) -Fmoc> 3.0> 1.80Highest resolution; standard HPLC setup.Requires extra synthetic step; risk of kinetic resolution.
Gas Chromatography Chirasil-ValHelium (Carrier)Lactamization + Fluoroacylation1.5 – 2.01.15 – 1.25High theoretical plates; GC-MS compatible.Complex derivatization required[6].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in system suitability tests (SST) to confirm that the chiral recognition mechanism is functioning correctly before sample analysis.

Protocol 1: Direct Analysis via Ligand Exchange Chromatography (LEC)

This method is ideal for high-throughput, routine UV analysis of underivatized α -MeOrn[2].

Reagents & Equipment:

  • Column: Sumichiral OA-5000 (4.6 mm i.d. × 150 mm, 5μm ).

  • Mobile Phase: 1.0 mM Copper(II) sulfate ( CuSO4​ ) in Water/2-Propanol (95:5, v/v).

  • Detection: UV at 254 nm (detecting the Cu2+ -amino acid complex).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve 0.160 g of anhydrous CuSO4​ in 950 mL of HPLC-grade water. Add 50 mL of 2-propanol. Filter through a 0.22 μm membrane and degas. Causality: The 2-propanol acts as an organic modifier; decreasing its concentration increases retention time due to the hydrophobicity of the α -methyl group[2].

  • System Equilibration: Flush the column at 1.0 mL/min for 45 minutes. Monitor the UV baseline at 254 nm until stable.

  • Self-Validation (SST): Inject a racemic standard of α -MeOrn (1 mg/mL).

    • Acceptance Criteria: The system is valid only if Rs​≥1.5 and the tailing factor for both peaks is ≤1.5 .

  • Sample Analysis: Inject 10 μL of the resolved α -MeOrn sample (diluted to ~1 mg/mL in mobile phase).

  • Data Processing: Calculate ee using the formula: ee(%)=AreaL​+AreaD​∣AreaL​−AreaD​∣​×100 .

MechanisticPathway CSP Chiral Stationary Phase (N,S-dioctyl-D-penicillamine) Cu Cu(II) Ion Central Coordination Sphere CSP->Cu Coordinates Complex Transient Diastereomeric Complex ΔG(R) ≠ ΔG(S) Cu->Complex Forms Analyte α-Methyl-Ornithine Enantiomer (Bidentate Ligand) Analyte->Cu Coordinates Detector Differential Elution & UV Detection Complex->Detector Thermodynamic Resolution

Mechanistic pathway of chiral recognition via Ligand Exchange Chromatography.

Protocol 2: Indirect Analysis via Fmoc Derivatization (Polysaccharide CSP)

When highest resolution is required, or if the laboratory lacks LEC columns, derivatization followed by normal-phase chiral HPLC is the authoritative standard[5].

Reagents & Equipment:

  • Column: CHIRALPAK IC (4.6 mm i.d. × 250 mm, 5μm ).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

  • Derivatization Reagent: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Step-by-Step Workflow:

  • Derivatization (Self-Validating Step): Dissolve 10 mg of the resolved α -MeOrn sample in 1 mL of 0.1 M sodium borate buffer (pH 9.0). Add 1 mL of Fmoc-Cl (15 mg/mL in acetonitrile). Stir at room temperature for 30 minutes.

    • Causality: The alkaline pH ensures the primary amines are deprotonated and nucleophilic. To validate the reaction is complete and free of kinetic resolution bias, a small aliquot must be analyzed via achiral LC-MS to confirm >99% conversion to the di-Fmoc derivative before chiral analysis.

  • Extraction: Quench with 0.1 M HCl to pH 2.0. Extract the Fmoc- α -MeOrn with ethyl acetate (2 × 2 mL). Evaporate the organic layer under N2​ and reconstitute in 1 mL of Hexane/IPA (50:50).

  • System Equilibration: Run the CHIRALPAK IC column at 1.0 mL/min with the mobile phase. The 0.1% TFA is critical to suppress the ionization of the free carboxylic acid, preventing peak tailing.

  • Sample Analysis: Inject 5 μL of the derivatized sample. Detect via UV at 265 nm (Fmoc absorbance maximum).

  • Quantification: Integrate the peaks. The robust π−π interactions provided by the Fmoc groups typically yield Rs​>3.0 , allowing for highly accurate ee determination even at trace levels (<0.1% of the minor enantiomer)[5].

Conclusion and Decision Matrix

For researchers assessing the enantiomeric excess of resolved α -methyl-ornithine, the choice of methodology hinges on the laboratory's infrastructure and the required limit of detection.

  • For routine, rapid screening during process optimization, Ligand Exchange Chromatography (Protocol 1) is the most efficient, bypassing the need for derivatization while providing reliable UV detection[2].

  • For regulatory submissions or trace impurity analysis , Pre-column Fmoc Derivatization coupled with a polysaccharide column (Protocol 2) provides the superior resolution and sensitivity required to confidently quantify minor enantiomers[5].

  • For LC-MS applications , Crown Ether columns offer a direct analysis route, provided the mobile phase is carefully controlled to maintain the requisite acidic environment[3].

References

  • Taylor & Francis Online. (2007). Full article: CHIRAL HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF ENANTIOMERS OF α-METHYL α-AMINO ACIDS.
  • PubMed. Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • ResearchGate. Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.
  • JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection.

Sources

Safety Operating Guide

Operational Safety and Logistical Guide: Handling Di-Boc-alpha-methyl-DL-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized non-natural amino acids like Di-Boc-alpha-methyl-DL-ornithine requires more than a cursory glance at a standard safety sheet. The dual tert-butyloxycarbonyl (Boc) protection on both the alpha and delta amines of this ornithine derivative significantly increases its lipophilicity compared to its unprotected counterpart. This alters its dermal permeability, static charge accumulation (dust generation), and reactivity profile during peptide synthesis.

This guide provides a self-validating, causality-driven system for Personal Protective Equipment (PPE) selection, operational workflows, and compliant disposal to ensure maximum safety and efficiency in your drug development laboratory.

Causality-Driven PPE Specifications

Standard laboratory PPE is often insufficient for specialized organic acids. The lipophilic nature of the Boc groups means the compound can more easily partition into skin lipids upon contact. Furthermore, weighing static-prone powders generates aerosolized particulates that pose severe mechanical and chemical irritation risks to the cornea and respiratory tract.

Below is the quantitative, standard-compliant PPE required for handling this compound, based on established 1[1].

PPE CategoryQuantitative SpecificationStandardMechanistic Rationale
Hand Protection Nitrile Rubber (NBR); Thickness: >0.11 mm; Breakthrough: >480 min (Level 6)EN 374Prevents dermal absorption of lipophilic Boc-derivatives; resists common peptide synthesis solvents (e.g., DCM, DMF).
Eye Protection Safety goggles with lateral side shieldsEN 166Prevents ocular irritation from aerosolized fine powders during weighing and transfer.
Respiratory Particulate filter device (P1 rating, >80% filtration)EN 143Mitigates inhalation risk of static-prone amino acid dust when handled outside a fume hood.
Body Protection Flame-retardant laboratory coatN/AProvides a primary physical barrier against accidental spills and static cling of powders.
Operational Methodologies
Protocol A: Solid-State Handling and Transfer
  • Environmental Setup : Verify the chemical fume hood face velocity is operating within the standard 80–120 fpm range.

  • Static Mitigation : Use an anti-static gun (ionizer) on the stainless steel weighing spatula and the weigh boat. Causality: Boc-protected amino acids are highly prone to static cling, which can cause the powder to unexpectedly disperse, leading to inhalation exposure and loss of expensive material.

  • Execution : Perform all weighing at least 6 inches inside the fume hood sash. Transfer the solid directly into the reaction vessel before removing it from the hood.

Protocol B: Safe Boc-Deprotection Workflow

When utilizing Di-Boc-alpha-methyl-DL-ornithine in peptide synthesis, the Boc groups must eventually be removed. This step presents a significant physical hazard if misunderstood.

  • Reagent Setup : Dissolve the Di-Boc-alpha-methyl-DL-ornithine in Dichloromethane (DCM) under continuous stirring.

  • Acid Addition : Slowly add Trifluoroacetic acid (TFA) to the solution.

  • Venting (Critical Step) : Never conduct this reaction in a closed system. Mechanistic Insight: The protected amine is protonated by TFA, producing a t-butyl cation and carbamic acid. This intermediate rapidly decarboxylates to yield the free amine, carbon dioxide (CO₂), and isobutylene gas[2]. According to2[2], trapping these evolved gases in a sealed flask will cause rapid pressure buildup and catastrophic glassware failure.

  • Gas Management : Equip the reaction vessel with a mineral oil bubbler to allow CO₂ and isobutylene to escape while preventing atmospheric moisture ingress.

Hazard Mitigation and Workflow Visualization

HandlingLogic A Hazard Identification Di-Boc-alpha-methyl-DL-ornithine B Solid State Handling (Dust Generation Risk) A->B C Reaction/Deprotection (CO2 Gas Evolution Risk) A->C D Particulate Respirator (EN 143, P1) B->D Mitigate inhalation E Fume Hood (Open System Required) B->E Primary containment F Nitrile Gloves (>0.11mm) Safety Goggles (EN 166) B->F Contact prevention C->E Prevent overpressure C->F Contact prevention G Waste Segregation (Solid vs. Liquid) D->G E->G F->G H HDPE Container Hazardous Waste Label G->H Final disposal

Logical workflow for hazard mitigation and disposal of Di-Boc-alpha-methyl-DL-ornithine.

Logistical Disposal Plan

Improper disposal of Boc-protected amino acids can lead to environmental contamination and regulatory fines. Treat Di-Boc-alpha-methyl-DL-ornithine and all contaminated consumables as hazardous chemical waste, adhering to the following 3[3]:

  • Waste Segregation : Keep solid amino acid waste (e.g., contaminated pipette tips, weigh paper, empty vials) strictly separate from liquid waste streams (e.g., TFA/DCM deprotection mixtures). Do not mix with strong oxidizers or bases to prevent unintended exothermic reactions[3].

  • Containment Selection : Place solid waste in a High-Density Polyethylene (HDPE) or glass container. HDPE is highly recommended due to its broad chemical compatibility with organic acids and its shatter-resistant properties[3].

  • Regulatory Labeling : Affix a compliant label explicitly stating "Hazardous Waste" and identifying the contents as "Di-Boc-alpha-methyl-DL-ornithine (Organic Acid)" [3]. Do not use abbreviations on waste labels.

  • Storage & Transfer : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area away from heat, sparks, and open flames. Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional pickup[3].

References
  • Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals - Benchchem. 3

  • Safety Data Sheet: Amino acid - Carl ROTH.1

  • BOC Protection and Deprotection - J&K Scientific LLC. 2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.